molecular formula C2F6FeO6S2 B2506139 Iron(II) Trifluoromethanesulfonate CAS No. 138035-55-9; 59163-91-6

Iron(II) Trifluoromethanesulfonate

Cat. No.: B2506139
CAS No.: 138035-55-9; 59163-91-6
M. Wt: 353.97
InChI Key: PGJLOGNVZGRMGX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iron(II) Trifluoromethanesulfonate is a useful research compound. Its molecular formula is C2F6FeO6S2 and its molecular weight is 353.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

iron(2+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHF3O3S.Fe/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJLOGNVZGRMGX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6FeO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59163-91-6
Record name Iron(II) trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of Iron(II) Triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure and bonding of iron(II) triflate (Fe(OTf)₂), a versatile precursor in coordination chemistry and catalysis. This document outlines the synthesis, structural characterization, and electronic properties of iron(II) triflate and its derivatives, with a focus on providing detailed experimental protocols and quantitative data for researchers in the field.

Introduction

Iron(II) triflate, also known as iron(II) trifluoromethanesulfonate, is a valuable source of the ferrous ion, prized for the weakly coordinating nature of its triflate (CF₃SO₃⁻) anion. This property makes it an excellent starting material for the synthesis of a wide array of iron(II) complexes, as the triflate anions can be readily displaced by stronger ligands.[1][2] The coordination environment of the iron(II) center can be finely tuned, leading to complexes with diverse magnetic and electronic properties. This guide delves into the structural intricacies and bonding characteristics of iron(II) triflate in its various forms, providing a foundational understanding for its application in catalysis and materials science.

Synthesis of Iron(II) Triflate

The preparation of iron(II) triflate can be achieved through several synthetic routes, yielding either the anhydrous form or various solvates. The most common and convenient method involves the direct reaction of iron metal with triflic acid.[1][2]

Experimental Protocols

2.1.1. Synthesis of Anhydrous Iron(II) Triflate Acetonitrile (B52724) Solvate (Fe(OTf)₂·2CH₃CN)

This protocol is adapted from the literature and provides a reliable method for obtaining a convenient source of anhydrous iron(II).[1]

  • Materials: Finely divided iron powder (<10 μm), anhydrous triflic acid, anhydrous acetonitrile.

  • Procedure:

    • Under an inert dinitrogen atmosphere, add 5.58 g (100 mmol) of finely divided iron powder to 100 mL of dry acetonitrile in a flask equipped with a reflux condenser.

    • Carefully add 32.0 g (210 mmol) of triflic acid to the suspension. The reaction is highly exothermic.

    • After the initial effervescence subsides (approximately 1 hour), warm the mixture to 60 °C and stir for 4 hours.

    • Concentrate the resulting pale green solution and cool to -25 °C, or add diethyl ether to induce precipitation, followed by cooling.

    • Isolate the pale blue-green crystals of Fe(MeCN)₄(OTf)₂ by filtration.

    • Dry the crystalline product under vacuum overnight to yield a white powder of Fe(OTf)₂·2CH₃CN.

2.1.2. Synthesis of Hexahydrated Iron(II) Triflate (--INVALID-LINK--₂)

The hydrated form of iron(II) triflate can be prepared by recrystallization of the acetonitrile solvate from water.[1]

  • Materials: Fe(OTf)₂·2CH₃CN, deionized water.

  • Procedure:

    • Dissolve Fe(OTf)₂·2CH₃CN in a minimum amount of deionized water.

    • Allow the solution to evaporate slowly, or cool to induce crystallization.

    • Hygroscopic, white to very pale green crystals of --INVALID-LINK--₂ will form.

Structural Analysis

The structure of iron(II) triflate complexes is highly dependent on the presence and nature of coordinating ligands, including solvent molecules. In the solid state, the triflate anion can act as either a non-coordinating counter-ion or a monodentate ligand.

Crystal Structure of Fe(H₂O)₆₂

In the hexahydrated form, the iron(II) center is octahedrally coordinated by six water molecules. The triflate anions are not directly bonded to the iron center but are involved in a hydrogen-bonding network with the coordinated water molecules.[1] The structure consists of [Fe(H₂O)₆]²⁺ cations and OTf⁻ anions.

Crystal Structure of Complexes with Coordinated Triflate

In the absence of strongly coordinating solvents or ligands, the triflate anion can coordinate to the iron(II) center through one of its oxygen atoms. An example is the complex [((TIPS C≡C)₃tren)Fe(OTf)₂], where two triflate anions are directly bound to the iron center, resulting in a cis-N₄O₂ coordination environment.[3][4]

Table 1: Selected Crystallographic Data for [((TIPS C≡C)₃tren)Fe(OTf)₂] [3]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Fe-N(imine) (avg.)2.141(3) Å
Fe-N(bridgehead)2.196(3) Å
Fe-O(triflate, trans to N(imine))2.178(3) Å
Fe-O(triflate, trans to N(bridgehead))2.053(3) Å
N-Fe-N (avg.)86.5°
O-Fe-O88.9°

The bond lengths are characteristic of a high-spin iron(II) center. The asymmetry in the Fe-O bond distances is attributed to the different trans-influences of the imine and bridgehead nitrogen atoms of the tetradentate ligand.[3]

Bonding and Electronic Structure

The bonding in iron(II) triflate complexes is primarily ionic, with electrostatic interactions between the Fe²⁺ cation and the triflate anions or other ligands. The nature of the coordination environment significantly influences the electronic structure and, consequently, the magnetic properties of the complex.

Coordination of the Triflate Anion

The triflate anion is considered weakly coordinating. In solution, its coordination to the iron(II) center is highly dependent on the solvent.[3][4] In non-coordinating solvents like dichloromethane, the triflate anions remain bound.[3][4] In moderately coordinating solvents such as acetone, an equilibrium between coordinated and non-coordinated triflate exists.[3][4] In strongly coordinating solvents like acetonitrile or water, the triflate anions are typically displaced from the primary coordination sphere.[1][3]

Spectroscopic Analysis

4.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for probing the coordination of the triflate anion. The vibrational modes of the SO₃ group are sensitive to the coordination environment. In the free triflate ion (Td symmetry), the S-O stretching modes are degenerate. Upon coordination to a metal center, the symmetry is lowered, leading to a splitting of these bands. For a monodentate coordinated triflate, the appearance of three distinct bands for the S-O stretches is expected.[5]

Table 2: Representative IR Spectroscopic Data for Triflate Anion

Vibrational ModeFree Triflate (cm⁻¹)Coordinated Triflate (cm⁻¹)
ν(SO₃)~1280, 1035~1315, 1270, 1030

4.2.2. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of high-spin iron(II) complexes are characterized by weak d-d transitions. These transitions are spin-forbidden but can be observed due to spin-orbit coupling. In some cases, more intense charge-transfer bands may also be present.

Table 3: Representative UV-Vis Spectroscopic Data for High-Spin Iron(II) Complexes [6]

TransitionWavelength (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
d-d transitions900 - 1100< 10
Metal-to-Ligand Charge Transfer (MLCT)400 - 60010³ - 10⁴
Magnetic Properties

Iron(II) is a d⁶ metal ion and its complexes can be either high-spin (S=2) or low-spin (S=0). The spin state is determined by the ligand field strength. In most iron(II) triflate complexes, particularly those with oxygen and nitrogen donor ligands, the iron(II) center is in a high-spin state.[3][7] This is due to the relatively weak ligand field generated by the triflate anion and many common ligands.

Variable-temperature magnetic susceptibility measurements are used to determine the effective magnetic moment (μeff) and to study spin-crossover phenomena. For a high-spin iron(II) complex, the spin-only magnetic moment is 4.90 μB. Experimental values are typically in the range of 5.0 - 5.5 μB due to orbital contributions.[8]

Table 4: Magnetic Properties of a Representative High-Spin Iron(II) Complex [8]

PropertyValue
Spin State (S)2
Theoretical Spin-Only Magnetic Moment (μso)4.90 μB
Experimental Effective Magnetic Moment (μeff) at 300 K5.50 μB

Experimental Methodologies

Single-Crystal X-ray Diffraction

This technique is essential for the unambiguous determination of the solid-state structure of iron(II) triflate complexes.

  • Protocol:

    • Grow single crystals of the complex, for example, by slow evaporation of a saturated solution or by vapor diffusion.

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data at a specific temperature (often 100 K to minimize thermal motion) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

    • Process the diffraction data (integration, scaling, and absorption correction).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.[9][10]

Variable-Temperature Magnetic Susceptibility

This method provides information about the electronic ground state and magnetic behavior of the iron(II) center.

  • Protocol:

    • A powdered sample of the complex is placed in a gelatin capsule or other suitable sample holder.

    • The magnetic susceptibility is measured over a range of temperatures (e.g., 2-300 K) using a SQUID magnetometer.

    • The data are corrected for the diamagnetic contributions of the sample holder and the constituent atoms.

    • The effective magnetic moment (μeff) is calculated from the molar magnetic susceptibility (χM) at each temperature using the equation: μeff = 2.828(χMT)1/2.[11][12]

Visualizations

Coordination_Environment Coordination Environment of Fe(II) in a cis-N4O2 Complex Fe Fe(II) N1 N Fe->N1 N2 N Fe->N2 N3 N Fe->N3 N4 N Fe->N4 O1 O Fe->O1 O2 O Fe->O2 Tf1 TfO⁻ O1->Tf1 Tf2 TfO⁻ O2->Tf2

Caption: A diagram illustrating the octahedral coordination of an iron(II) center by four nitrogen atoms from a tetradentate ligand and two oxygen atoms from two triflate anions.

Experimental_Workflow Synthesis and Characterization Workflow for Iron(II) Triflate cluster_synthesis Synthesis cluster_characterization Characterization A React Fe powder with Triflic Acid in Acetonitrile B Isolate Crystalline Product A->B C Dry under Vacuum B->C D Single-Crystal X-ray Diffraction C->D E IR Spectroscopy C->E F UV-Vis Spectroscopy C->F G Magnetic Susceptibility C->G

Caption: A simplified workflow for the synthesis and subsequent characterization of iron(II) triflate complexes.

References

An In-depth Technical Guide to Iron(II) Trifluoromethanesulfonate (Fe(OTf)₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Iron(II) Trifluoromethanesulfonate (B1224126), also known as Ferrous Triflate or Fe(OTf)₂. It includes key data, experimental protocols for its synthesis, and visualizations of its structural relationships and catalytic applications, designed to be a vital resource for professionals in research and development.

Core Physical and Chemical Properties

Iron(II) trifluoromethanesulfonate is a versatile and reactive compound widely utilized as a Lewis acid catalyst in organic synthesis and as a precursor for various iron complexes.[1][2] Its properties can vary depending on its hydration or solvation state.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Fe(OTf)₂ and its common solvates.

PropertyData
Chemical Formula C₂F₆FeO₆S₂[3][4][5][6]
Molecular Weight 353.97 - 354.00 g/mol [3][4][5][6]
Appearance Anhydrous : Off-white to brownish powder.[3][4][6] Fe(OTf)₂·2MeCN : White to off-white powder.[1][7] Fe(MeCN)₄(OTf)₂ : Pale blue-green crystals.[1][7] --INVALID-LINK--₂ : White to very pale green, hygroscopic crystals.[1][7]
Melting Point >300 °C[3][4]
Solubility Soluble in water, alcohols, and ethers.[8] Slightly soluble in DMSO with heating.[4][9]
Stability The anhydrous form is sensitive to humidity and oxygen.[8] The bis(acetonitrile) solvate, Fe(OTf)₂·2MeCN, is stable to air oxidation but absorbs water.[7][10] The compound is generally hygroscopic.[4][9]
Crystal Structure --INVALID-LINK--₂ : Features an octahedral [Fe(H₂O)₆]²⁺ cation with non-coordinating triflate anions in a monoclinic crystal system (space group C2/m).[1][7] [Fe(CF₃SO₃)₂(C₄H₈O)₄] : Octahedral geometry with triflate ligands in trans positions.[11]

Experimental Protocols: Synthesis of Fe(OTf)₂ Forms

The synthesis of Fe(OTf)₂ can be adapted to yield different solvated or hydrated forms, which influences its subsequent reactivity.[1] The acetonitrile-solvated route is often preferred for applications in non-aqueous coordination chemistry and catalysis.[1]

Protocol 1: Synthesis of Fe(OTf)₂·2CH₃CN (Bis(acetonitrile) Adduct)

This is the most convenient method for preparing an anhydrous, yet versatile, form of iron(II) triflate.[7][10]

Methodology:

  • Reaction Setup: All operations must be performed under a pure dinitrogen atmosphere using a glovebox or Schlenk line to prevent oxidation and reaction with moisture.[7]

  • Reagents: Use finely divided iron powder (<10 μm), anhydrous acetonitrile (B52724), and triflic acid.[7]

  • Procedure: a. To a mixture of finely divided iron powder (100 mmol) in dry acetonitrile (100 mL), carefully add triflic acid (210 mmol). Caution is advised as the reaction is highly exothermic.[7] b. The reaction produces a pale green solution containing the tetrakis(acetonitrile) complex, --INVALID-LINK--₂.[7] c. Isolate the crystalline --INVALID-LINK--₂ by cooling the concentrated solution or by adding diethyl ether and cooling to -25 °C.[7] d. The resulting pale blue-green crystals are then dried under a vacuum overnight. This process removes two of the coordinated acetonitrile molecules.[7][10]

  • Product: The final product is Fe(OTf)₂·2MeCN, a stable, white to off-white powder.[1][7]

Protocol 2: Synthesis of Fe(H₂O)₆₂ (Hexahydrate)

The hydrated form is typically prepared from the acetonitrile solvate.[7]

Methodology:

  • Starting Material: Use Fe(OTf)₂·2MeCN synthesized as per Protocol 1.

  • Procedure: a. Dissolve the Fe(OTf)₂·2MeCN in water. b. Recrystallize the compound from the aqueous solution.[1][7]

  • Product: This yields hygroscopic, white to very pale green crystals of --INVALID-LINK--₂.[1][7] An alternative method involves the direct reaction of iron metal with aqueous triflic acid.[1][7]

Protocol 3: Alternative Anhydrous Synthesis via Metathesis

This method avoids the direct use of triflic acid.

Methodology:

  • Reagents: Iron(II) chloride (FeCl₂) and silver(I) trifluoromethanesulfonate (AgOTf).

  • Procedure: a. React FeCl₂ with AgOTf in a suitable solvent. b. The reaction is driven forward by the precipitation of insoluble silver chloride (AgCl).[1] c. The desired Fe(OTf)₂ remains in the solution and can be isolated after filtration of the AgCl precipitate.

Visualizations: Structures and Processes

The following diagrams, created using the DOT language, illustrate key synthesis workflows and the catalytic role of Fe(OTf)₂.

Synthesis_Workflow cluster_anhydrous Anhydrous/Non-aqueous Routes cluster_aqueous Aqueous Route Fe_powder Fe Powder Fe_MeCN4 Fe(MeCN)₄₂ (Pale blue-green crystals) Fe_powder->Fe_MeCN4 Exothermic Reaction TfOH_MeCN TfOH in Acetonitrile TfOH_MeCN->Fe_MeCN4 FeCl2 FeCl₂ FeOTf2_sol Fe(OTf)₂ in solution FeCl2->FeOTf2_sol Metathesis AgOTf AgOTf AgOTf->FeOTf2_sol Fe_MeCN2 Fe(OTf)₂·2MeCN (White powder) Fe_MeCN4->Fe_MeCN2 Vacuum Drying Fe_H2O6 Fe(H₂O)₆₂ (Hygroscopic crystals) Fe_MeCN2->Fe_H2O6 Recrystallization Water Water Water->Fe_H2O6

Caption: Synthesis pathways for different forms of Iron(II) Triflate.

Species_Relationship node_tetrakis Fe(MeCN)₄₂ Tetrakis(acetonitrile) Complex Pale Blue-Green Solid node_bis Fe(OTf)₂·2MeCN Bis(acetonitrile) Complex White Powder node_tetrakis->node_bis  Vacuum Drying (-2 MeCN) node_hexaqua Fe(H₂O)₆₂ Hexaaqua Complex White Crystals node_bis->node_hexaqua  Dissolve in H₂O & Recrystallize

Caption: Relationship between solvated and hydrated Fe(OTf)₂ species.

Catalytic_Imination FeOTf2 Fe(OTf)₂ Catalyst Intermediate [Active Fe-Imide Intermediate] FeOTf2->Intermediate Sulfoxide (B87167) R-S(O)-R' (Sulfoxide) Sulfoxide->Intermediate NitrogenSource PhI=NNs (Nitrogen Source) NitrogenSource->Intermediate Intermediate->FeOTf2 Catalyst Regeneration Sulfoximine R-S(O)(NNs)-R' (Sulfoximine) Intermediate->Sulfoximine PhI PhI Intermediate->PhI Byproduct

Caption: Catalytic cycle for Fe(OTf)₂ in sulfoxide imination.[2]

Applications in Research and Development

Fe(OTf)₂ is a powerful tool in chemical synthesis due to several key features:

  • Lewis Acidity: The iron(II) center acts as a potent Lewis acid, facilitating a wide range of organic transformations.[1]

  • Weakly Coordinating Anion: The triflate (OTf⁻) anion is non-coordinating, which enhances the catalytic activity of the Fe²⁺ center.[1]

  • Catalysis: It is widely employed as a catalyst for reactions such as cross-couplings, hydrosilylation, hydroboration, cycloadditions, and iminations.[1][2][12] Its resistance to reduction makes it particularly useful in cross-coupling reactions compared to iron halides.[1]

  • Coordination Chemistry: It serves as an excellent starting material for synthesizing a variety of iron(II) coordination complexes, as the coordinated acetonitrile ligands are labile and easily substituted.[1] These complexes are investigated for applications in molecular magnetism and as models for biological systems.[1]

  • Materials Science: Fe(OTf)₂ is used in the creation of novel materials, including electrochromic polymers and as an electrolyte salt in all-iron redox flow batteries.[1]

This guide provides foundational data and protocols for the effective use of this compound in a laboratory setting. For specific applications, further optimization of reaction conditions may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.[13]

References

Iron(II) trifluoromethanesulfonate molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Iron(II) Trifluoromethanesulfonate (B1224126)

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides the fundamental molecular information for Iron(II) trifluoromethanesulfonate, also known as iron(II) triflate.

This compound is a compound of interest in various chemical syntheses. Its key molecular properties are summarized below.

PropertyValue
Molecular Formula C₂F₆FeO₆S₂[1][2][3]
Alternate Molecular Formula Fe(CF₃SO₃)₂[4][5]
Molecular Weight 353.98 g/mol [2][3]
Alternate Reported Molecular Weight 353.99 g/mol [4][5], 354.00 g/mol [1]
CAS Number 59163-91-6[1][2][4][5]

Below is a diagram illustrating the logical relationship of the constituent parts to the overall molecular formula of this compound.

G Logical Structure of this compound A Iron(II) Ion (Fe²⁺) C Overall Compound Fe(CF₃SO₃)₂ A->C 1 Cation B Trifluoromethanesulfonate Ion (CF₃SO₃⁻) B->C 2 Anions

Caption: Composition of this compound.

References

Spectroscopic Analysis of Iron(II) Trifluoromethanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(II) trifluoromethanesulfonate (B1224126), often abbreviated as Fe(OTf)₂, is a versatile and increasingly important compound in modern chemistry. Its utility as a catalyst in a wide array of organic transformations and as a precursor for novel coordination complexes stems from the unique properties of the trifluoromethanesulfonate (triflate) anion. The triflate anion is considered weakly coordinating, which often leaves the iron(II) center accessible for catalysis and ligand substitution. However, its ability to coordinate to the metal center under certain conditions adds a layer of complexity to its solution and solid-state behavior.

For researchers in materials science and drug development, a thorough understanding of the structural and electronic properties of Fe(OTf)₂ and its derivatives is paramount. Spectroscopic analysis provides the essential tools to probe the coordination environment, oxidation state, spin state, and bonding characteristics of the iron center. This technical guide offers an in-depth overview of the key spectroscopic techniques used to characterize Iron(II) trifluoromethanesulfonate, complete with representative data and detailed experimental protocols.

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique that probes the nuclear energy levels of the ⁵⁷Fe isotope. It provides invaluable information about the oxidation state, spin state, and symmetry of the local environment of the iron atom. The primary parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

  • Isomer Shift (δ): This parameter relates to the s-electron density at the nucleus and is highly indicative of the oxidation state.

  • Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with a non-spherical local electric field gradient (EFG). It provides information on the spin state and the symmetry of the coordination sphere.[1][2]

For this compound, which is a high-spin d⁶ system, a large quadrupole splitting is expected due to the asymmetric distribution of electrons in the d-orbitals.

Quantitative Data
ParameterTypical Value (mm/s) at RTInformation Provided
Isomer Shift (δ)+0.90 to +1.30Confirms Fe(II) oxidation state[3]
Quadrupole Splitting (ΔE_Q)+2.00 to +2.70Consistent with high-spin (S=2) Fe(II) in a non-cubic environment[3]

Note: Isomer shifts are typically reported relative to α-iron at room temperature.

Experimental Protocol: Mössbauer Spectroscopy of Air-Sensitive Samples

Given the air-sensitive nature of Fe(II) compounds, all sample preparation must be conducted under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox).

  • Sample Preparation:

    • In a glovebox, finely grind approximately 50-100 mg of the solid this compound sample.

    • Load the powdered sample into a specialized Mössbauer sample holder (e.g., a Delrin or copper cup with a screw-on lid). Ensure the powder is packed uniformly to an optimal thickness to maximize resonant absorption without excessive signal broadening.[4]

    • Seal the sample holder tightly before removing it from the glovebox. For temperature-dependent studies, the holder is then mounted onto the cryostat cold finger.

  • Data Acquisition:

    • The spectrometer typically uses a ⁵⁷Co source embedded in a rhodium matrix, which is moved with a precisely controlled velocity to induce a Doppler shift in the energy of the emitted gamma rays.[5]

    • Gamma rays are passed through the sample, and the transmitted intensity is measured by a detector.

    • Data is collected over a range of velocities (e.g., ±4 mm/s for high-spin Fe(II)) until a spectrum with an adequate signal-to-noise ratio is obtained.[5]

    • For variable-temperature measurements, the sample is cooled in a cryostat (e.g., liquid helium or a closed-cycle refrigerator).

  • Data Analysis:

    • The resulting spectrum (a plot of gamma-ray transmission vs. source velocity) is fitted with Lorentzian line shapes to extract the isomer shift (the center of the spectrum) and the quadrupole splitting (the separation between the two peaks of the doublet).[6]

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly powerful for studying the triflate anion, as its vibrational frequencies are sensitive to whether it is a "free" counter-ion or is coordinated to the iron center.[7] When the triflate anion coordinates to a metal, its symmetry is lowered from C₃ᵥ to Cₛ, leading to the splitting of degenerate vibrational modes and shifts in frequency.

Quantitative Data

The most diagnostic vibrations for the triflate anion are the symmetric and asymmetric SO₃ stretching modes.

Vibrational ModeFree Triflate (C₃ᵥ) Wavenumber (cm⁻¹)Coordinated Triflate (Cₛ) Wavenumber (cm⁻¹)Technique
ν_as(SO₃)~1275~1300-1330 (split), ~1150-1170 (split)IR, Raman
ν_s(SO₃)~1032~1010-1025IR, Raman
ν(S-C)~760~770-780Raman

Data compiled from typical values for metal triflate complexes. The splitting of the asymmetric SO₃ stretch is a key indicator of coordination.[8][9]

Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Sample Preparation (Inert Atmosphere):

    • Inside a glovebox, place a small amount (a few milligrams) of the solid Fe(OTf)₂ sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • The ATR accessory is placed in the sample compartment of the FT-IR spectrometer.

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum, typically by co-adding 16 to 64 scans in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify characteristic peaks and compare their positions to known values for free and coordinated triflate anions.[10]

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For transition metal complexes like this compound, it is instrumental in determining the spin state of the d⁶ iron center.[11]

  • High-Spin (S=2) Fe(II): Typically octahedral or pseudo-octahedral high-spin Fe(II) complexes exhibit a weak, broad absorption band in the near-infrared (NIR) region, corresponding to the spin-allowed ⁵T₂ → ⁵E transition.

  • Low-Spin (S=0) Fe(II): Low-spin complexes have spin-allowed transitions at higher energies, often in the visible region.

The absence of strong absorptions in the visible region and the presence of a weak band in the NIR is a strong indicator of a high-spin Fe(II) center.

Quantitative Data
Spin StateElectronic TransitionTypical Absorption Region (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
High-Spin (S=2)⁵T₂ → ⁵E800 - 1200Weak (~1-20)
Low-Spin (S=0)¹A₁ → ¹T₁, ¹T₂400 - 600Moderate to Strong

Note: The exact position and intensity depend heavily on the ligand field.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation (Inert Atmosphere):

    • Due to the reactivity of Fe(OTf)₂, use a dry, deoxygenated solvent (e.g., acetonitrile, dichloromethane) that has been stored under an inert atmosphere.

    • In a glovebox, prepare a solution of known concentration (e.g., 1-10 mM) in the chosen solvent.

    • Transfer the solution to a cuvette with a septum or a screw cap to maintain the inert atmosphere.

  • Data Acquisition:

    • Use a dual-beam spectrophotometer. Fill a matched cuvette with the pure solvent to use as a reference.

    • Place the reference and sample cuvettes in the spectrometer.

    • Record the absorption spectrum over the desired range (e.g., 300-1400 nm).

  • Data Analysis:

    • Identify the absorption maxima (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (typically 1 cm), and c is the concentration.

¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For triflate-containing compounds, ¹⁹F NMR is exceptionally useful for determining if the triflate anion is coordinated to the paramagnetic Fe(II) center or exists as a free ion in solution.

  • Free Triflate: A free, non-coordinating triflate anion in a diamagnetic environment gives a sharp singlet around -79 ppm.

  • Coordinated Triflate: When coordinated to a paramagnetic iron center, the ¹⁹F signal is significantly shifted and broadened due to paramagnetic effects. The chemical shift can vary widely but is typically shifted downfield from the free triflate signal.

Quantitative Data
Triflate SpeciesSolvent SystemTypical ¹⁹F Chemical Shift (δ, ppm)
Free [OTf]⁻Acetonitrile-d₃~ -79.2
Coordinated [OTf]⁻Dichloromethane-d₂-19 to -30 (broad)
Coordinated [OTf]⁻Acetonitrile-d₃~ -76 to -77 (sharp)

Data compiled from references[12][13]. The chemical shift and line shape are highly sensitive to the specific ligand environment, temperature, and solvent.

Experimental Protocol: ¹⁹F NMR Spectroscopy
  • Sample Preparation (Inert Atmosphere):

    • In a glovebox, dissolve an accurately weighed sample of Fe(OTf)₂ or its complex in the desired deuterated solvent (e.g., CD₃CN, CD₂Cl₂). Typical concentrations are 5-10 mM.

    • Transfer the solution to an NMR tube and seal it with a cap (and potentially wrap with Parafilm) to prevent air exposure.

  • Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum. Due to the paramagnetic nature of the Fe(II) center, a wider spectral window may be necessary, and relaxation times may be short, allowing for rapid acquisition.

    • It is often useful to run a spectrum of a diamagnetic triflate salt (e.g., NaOTf or [NBu₄]OTf) in the same solvent as a reference for the "free" triflate chemical shift.[12]

  • Data Analysis:

    • Analyze the chemical shifts and line widths of the observed signals to determine the coordination state of the triflate anion in solution. The presence of a single, exchange-broadened peak may indicate a dynamic equilibrium between coordinated and free triflate.

Visualization of Experimental Workflow

The characterization of an this compound complex involves a logical progression of experiments to elucidate its structure and properties. The following diagram illustrates a typical workflow.

G Workflow for Spectroscopic Characterization of an Fe(OTf)₂ Complex cluster_synthesis Synthesis & Handling cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Fe(OTf)₂ Complex (Inert Atmosphere) Mossbauer Mössbauer Spectroscopy (Solid State) Synthesis->Mossbauer IR_Raman IR / Raman Spectroscopy (Solid State) Synthesis->IR_Raman UV_Vis UV-Vis Spectroscopy (Solution) Synthesis->UV_Vis NMR ¹⁹F NMR Spectroscopy (Solution) Synthesis->NMR OxSpinState Oxidation & Spin State Mossbauer->OxSpinState δ, ΔE_Q CoordEnv Coordination Environment IR_Raman->CoordEnv ν(SO₃) splitting UV_Vis->OxSpinState d-d transitions TriflateCoord Triflate Lability NMR->TriflateCoord δ(¹⁹F) FinalStructure Elucidated Structure & Properties OxSpinState->FinalStructure CoordEnv->FinalStructure TriflateCoord->FinalStructure

Workflow for the characterization of an Iron(II) triflate complex.

References

An In-depth Technical Guide to the Vibrational and Electronic Spectroscopy of Iron(II) Trifluoromethanesulfonate (Fe(OTf)₂)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational and electronic spectroscopic properties of iron(II) trifluoromethanesulfonate (B1224126), commonly known as iron(II) triflate or Fe(OTf)₂. This compound is a versatile precursor and catalyst in synthetic chemistry, making a thorough understanding of its structural and electronic characteristics, as revealed by spectroscopic methods, essential for its effective application.

Introduction

Iron(II) trifluoromethanesulfonate is an inorganic salt that has gained significant attention in various fields of chemistry due to the weakly coordinating nature of the triflate anion (CF₃SO₃⁻). This property makes Fe(OTf)₂ an excellent source of the ferrous ion (Fe²⁺) for the synthesis of a wide range of coordination complexes and for use in catalysis. Spectroscopic techniques are paramount in characterizing Fe(OTf)₂ and its derivatives, providing insights into coordination environments, electronic structures, and bonding. This guide will delve into the vibrational (Infrared and Raman) and electronic (UV-Visible) spectroscopy of Fe(OTf)₂, presenting key data, experimental methodologies, and interpretative frameworks.

Vibrational Spectroscopy of Solid Fe(OTf)₂

The vibrational spectra of solid Fe(OTf)₂ are dominated by the internal modes of the trifluoromethanesulfonate anion. The coordination of the triflate anion to the iron(II) center can be inferred from shifts in the vibrational frequencies of the SO₃ and CF₃ groups compared to the "free" triflate ion. In the solid state, Fe(OTf)₂ adopts a polymeric structure where the triflate anions bridge the iron(II) centers, leading to a specific vibrational signature.

Infrared (IR) and Raman Spectroscopy Data

The following table summarizes the key vibrational frequencies observed for solid Fe(OTf)₂. The assignments are based on studies of metal triflates and the vibrational analysis of the triflate anion itself.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
νₐₛ(SO₃) - Asymmetric SO₃ stretch1288, 12451286, 1250
νₛ(SO₃) - Symmetric SO₃ stretch10281030
ν(C-S) - C-S stretch770772
δ(SO₃) - SO₃ deformation635638
δ(CF₃) - CF₃ deformation575578
Rocking/Torsion modes~350-520~350-520

Note: The splitting of the asymmetric SO₃ stretching mode is indicative of the triflate anion acting as a bridging ligand.

Electronic Spectroscopy

The electronic spectrum of Fe(OTf)₂ is characteristic of a high-spin d⁶ iron(II) center in an octahedral or distorted octahedral environment. The transitions observed in the UV-Visible region are typically weak d-d transitions.

UV-Visible Spectroscopy of Solid Fe(OTf)₂

In the solid state, the electronic spectrum of Fe(OTf)₂ shows a broad absorption band in the near-infrared region, which is assigned to the spin-allowed ⁵T₂g → ⁵E₂g transition of the high-spin Fe²⁺ ion in a pseudo-octahedral field.

TransitionWavelength (nm)Wavenumber (cm⁻¹)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
⁵T₂g → ⁵E₂g (Solid State)~1000 - 1250~8000 - 10000Low
UV-Visible Spectroscopy in Solution

In coordinating solvents such as water or acetonitrile, the triflate anions are typically displaced by solvent molecules to form solvated iron(II) complexes, for example, [Fe(H₂O)₆]²⁺ or [Fe(CH₃CN)₆]²⁺. The electronic spectrum in solution is therefore characteristic of these solvated species. For instance, aqueous solutions of Fe(OTf)₂ are pale green and exhibit weak absorptions in the visible and near-IR regions due to the d-d transitions of the [Fe(H₂O)₆]²⁺ ion. The exact position and intensity of these bands can be influenced by the solvent.

Solventλₘₐₓ (nm)Assignment
Acetonitrile~300-350Charge Transfer
Water~980⁵T₂g → ⁵E₂g

Experimental Protocols

Vibrational Spectroscopy

Sample Preparation (Solid State): Due to the hygroscopic nature of Fe(OTf)₂, all sample manipulations should be carried out in an inert atmosphere (e.g., a glovebox).

  • Infrared (IR) Spectroscopy: Solid samples are typically prepared as mulls (e.g., with Nujol or Fluorolube) pressed between KBr or CsI plates.

  • Raman Spectroscopy: The powdered sample is loaded into a capillary tube or a sample holder within an inert atmosphere.

Instrumentation:

  • FT-IR Spectrometer: A Fourier Transform Infrared spectrometer equipped with a suitable detector for the mid-IR and far-IR regions.

  • Raman Spectrometer: A Raman spectrometer with laser excitation (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD).

Electronic Spectroscopy

Sample Preparation (Solution):

  • In an inert atmosphere, accurately weigh a small amount of Fe(OTf)₂.

  • Dissolve the solid in a known volume of the desired spectroscopic grade, deoxygenated solvent (e.g., acetonitrile, water).

  • Transfer the solution to a cuvette with a septum or a sealed cuvette to prevent air oxidation.

Instrumentation:

  • UV-Vis-NIR Spectrophotometer: A dual-beam spectrophotometer capable of scanning the ultraviolet, visible, and near-infrared regions is required to observe the characteristic d-d transitions of Fe(II).

Visualizations

SpectroscopicAnalysisWorkflow cluster_sample_prep Sample Preparation (Inert Atmosphere) cluster_spectroscopy Spectroscopic Measurement cluster_data_analysis Data Analysis and Interpretation Sample Fe(OTf)₂ Powder SolidSample Solid-State Sample (Mull or Capillary) Sample->SolidSample SolutionSample Solution Sample (in Anhydrous, Deoxygenated Solvent) Sample->SolutionSample IR FT-IR Spectroscopy SolidSample->IR Raman Raman Spectroscopy SolidSample->Raman UVVis UV-Vis-NIR Spectroscopy SolutionSample->UVVis VibData Vibrational Spectra (IR & Raman) IR->VibData Raman->VibData ElecData Electronic Spectrum (UV-Vis-NIR) UVVis->ElecData Coordination Coordination Environment (Bridging/Terminal Triflate) VibData->Coordination Bonding Nature of Fe-O Bonds VibData->Bonding ElectronicStructure Electronic Structure (d-d transitions, Spin State) ElecData->ElectronicStructure

Caption: Workflow for the spectroscopic analysis of Fe(OTf)₂.

FeOTf2_Coordination_Vibrations cluster_Fe Iron(II) Center cluster_triflate Triflate Anion (CF₃SO₃⁻) cluster_vibrations Key Vibrational Modes Fe Fe²⁺ (High-Spin d⁶) triflate_structure O | S=O | O | C-F | F   F Fe->triflate_structure Coordination via Oxygen SO3_stretch SO₃ Stretches (ν_as, ν_s) triflate_structure->SO3_stretch CF3_stretch CF₃ Stretches triflate_structure->CF3_stretch CS_stretch C-S Stretch triflate_structure->CS_stretch Deformations SO₃ & CF₃ Deformations triflate_structure->Deformations

Caption: Coordination and key vibrational modes of Fe(OTf)₂.

A Comprehensive Technical Guide to the Coordination Chemistry of Iron(II) Triflate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the coordination chemistry of iron(II) triflate complexes, covering their synthesis, characterization, and reactivity. Iron(II) triflate serves as a versatile precursor for a wide array of coordination complexes due to the weakly coordinating nature of the triflate anion, which can be readily displaced by various ligands. This property, combined with the rich redox chemistry of iron, makes these complexes valuable in catalysis and as potential therapeutic agents.

Synthesis of Iron(II) Triflate Precursors

The most common and convenient starting material for accessing anhydrous iron(II) triflate complexes is its acetonitrile (B52724) solvate, Fe(OTf)₂·xMeCN.[1] This precursor is typically synthesized by the reaction of finely divided iron metal with triflic acid in acetonitrile.[1] The resulting crystalline solid, Fe(MeCN)₄(OTf)₂, readily loses two acetonitrile ligands under vacuum to yield Fe(OTf)₂·2MeCN, a white powder that is stable to air oxidation but hygroscopic.[1] The hydrated form, --INVALID-LINK--₂, can be obtained by crystallization from water.[1]

  • Under an inert atmosphere, finely divided iron powder is added in slight excess to a solution of anhydrous triflic acid in dry acetonitrile with stirring.

  • The reaction mixture is gently heated to facilitate the reaction, which is evidenced by the evolution of hydrogen gas.

  • Upon completion, the excess iron powder is removed by filtration.

  • The pale green filtrate is concentrated in vacuo.

  • The resulting crystalline solid, Fe(MeCN)₄(OTf)₂, is collected.

  • To obtain Fe(OTf)₂·2MeCN, the crystalline solid is dried under vacuum, during which it loses two equivalents of acetonitrile.

Synthesis_of_Iron_II_Triflate_Precursor Synthesis of Iron(II) Triflate Precursors Fe Iron Powder (Fe) Reaction Reaction (H₂ evolution) Fe->Reaction TfOH Triflic Acid (TfOH) in Acetonitrile TfOH->Reaction Filtration Filtration Reaction->Filtration Fe_OTf2_4MeCN Fe(OTf)₂·4MeCN (Crystalline solid) Filtration->Fe_OTf2_4MeCN Filtrate Vacuum Drying under Vacuum Fe_OTf2_4MeCN->Vacuum Crystallization Crystallization Fe_OTf2_4MeCN->Crystallization Fe_OTf2_2MeCN Fe(OTf)₂·2MeCN (White powder) Vacuum->Fe_OTf2_2MeCN Water Water Water->Crystallization Fe_H2O6_OTf2 Fe(H₂O)₆₂ Crystallization->Fe_H2O6_OTf2

A flowchart illustrating the synthesis of common iron(II) triflate precursors.

Coordination Chemistry with Various Ligands

The labile nature of the triflate anion allows for the synthesis of a diverse range of iron(II) coordination complexes by simple ligand substitution reactions. The coordination number and geometry of the resulting complexes are highly dependent on the steric and electronic properties of the incoming ligands.

A multitude of iron(II) triflate complexes with nitrogen-donor ligands have been reported. For instance, tetradentate ligands like N,N'-bis(pyridylmethyl)ethylenediamine (BPMEN) and tris(2-pyridylmethyl)amine (B178826) (tpa) form octahedral complexes where the remaining two coordination sites can be occupied by triflate anions or solvent molecules.[2] The coordination environment can influence the spin state of the iron(II) center.

Tris(imidazolyl)phosphane ligands are of particular interest as they mimic the 3-histidine facial triad (B1167595) found in the active sites of many non-heme iron enzymes.[3] These ligands form complexes that can serve as structural and functional models for these enzymatic systems. For example, the reaction of Fe(OTf)₂ with tris(4,5-diphenyl-1-methylimidazol-2-yl)phosphane (2-TIPPh₂) in acetonitrile yields the complex [Fe(2-TIPPh₂)(MeCN)₃]²⁺, where the iron center is in a high-spin state.[3]

  • Under an inert atmosphere, a solution of tris(4,5-diphenyl-1-methylimidazol-2-yl)phosphane (2-TIPPh₂) in acetonitrile is added to a solution of Fe(OTf)₂ in acetonitrile.

  • The reaction mixture is stirred at room temperature.

  • The product is crystallized by layering the concentrated acetonitrile solution with diethyl ether.

  • The resulting crystals of --INVALID-LINK--₂ are collected and dried.

Coordination_Chemistry Coordination of Ligands to Iron(II) Triflate Fe_OTf2 Fe(OTf)₂ Precursor Coordination Coordination Reaction Fe_OTf2->Coordination Ligand Ligand (L) Ligand->Coordination Solvent Solvent (S) Solvent->Coordination Complex1 [Fe(L)(OTf)₂] (Triflate coordinating) Coordination->Complex1 Non-coordinating solvent Complex2 [Fe(L)(S)ₓ]²⁺ + 2OTf⁻ (Triflate non-coordinating) Coordination->Complex2 Coordinating solvent

A diagram showing the coordination of ligands to an iron(II) triflate precursor.

Characterization of Iron(II) Triflate Complexes

A combination of spectroscopic and analytical techniques is employed to fully characterize these complexes.

  • X-ray Crystallography: Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the iron center.

  • NMR Spectroscopy: ¹H NMR is used to characterize the organic ligands. ¹⁹F NMR is particularly useful for probing the coordination of the triflate anion.[4] A sharp signal around -77 to -79 ppm is indicative of a free triflate anion, while coordinated triflates exhibit broader signals at different chemical shifts.[5]

  • Magnetic Measurements: Techniques such as SQUID magnetometry are used to determine the spin state of the iron(II) center. High-spin iron(II) (S=2) complexes typically exhibit magnetic moments around 5.2 μB.[3]

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex and can be used to monitor reaction kinetics.

Quantitative Data Summary

The following tables summarize key structural and magnetic data for selected iron(II) triflate complexes.

Table 1: Selected Bond Lengths for Iron(II) Triflate Complexes

ComplexLigandFe-N (Å)Fe-O(OTf) (Å)Reference
[Fe(TrImA)₂(OTf)₂]TrImA2.101(2) (Fe-O(aldehyde))2.101(2)[2]
Fe(MeCN)₄(OTf)₂MeCN2.174(2), 2.189(2)2.137(2)[1]
[Fe(2-TIPPh₂)(MeCN)₃]²⁺2-TIPPh₂2.19 (avg)N/A[3]

Table 2: Magnetic Properties of Selected Iron(II) Triflate Complexes

ComplexSpin StateMagnetic Moment (μB)g valueD (cm⁻¹)Reference
[Fe(TrImA)₂(OTf)₂]High-spin-2.174.05[2]
[Fe(TrIm)₄(OTf)₂]High-spin-2.24-0.80[6]
[Fe(2-TIPPh₂)(MeCN)₃]²⁺High-spin5.2--[3]

Applications in Catalysis and Drug Development

Iron(II) triflate and its complexes have emerged as efficient and environmentally benign catalysts for a variety of organic transformations. The Lewis acidity of the iron center, coupled with its redox activity, enables catalytic cycles for reactions such as:

  • Imination of sulfoxides and sulfides. [7][8]

  • Intramolecular C-H amination for the synthesis of indoles. [9][10]

  • Oxidation of C-H and C=C bonds.

In the realm of drug development, iron complexes are being investigated as alternatives to platinum-based chemotherapies.[11][12] Their potential mechanisms of action are diverse and can involve redox cycling to generate reactive oxygen species, intercalation with DNA, and inhibition of enzymes. The ability to tune the ligand environment around the iron center allows for the modulation of the complex's reactivity, stability, and cellular uptake, making iron(II) triflate complexes promising scaffolds for the design of novel metallodrugs.

References

The Enduring Acidity of Iron(II) Trifluoromethanesulfonate: A Technical Primer for Catalysis in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, Lewis acid character, and catalytic applications of Iron(II) Trifluoromethanesulfonate (B1224126) (Fe(OTf)₂), tailored for researchers, scientists, and drug development professionals.

Iron(II) trifluoromethanesulfonate, also known as ferrous triflate, has emerged as a versatile and powerful Lewis acid catalyst in modern organic synthesis. Its appeal lies in the combination of the iron(II) center's catalytic activity and the unique properties of the trifluoromethanesulfonate (triflate) anion. The triflate anion is exceptionally weakly coordinating, which enhances the availability of the iron(II) center's coordination sites, thereby boosting its Lewis acidity and catalytic efficacy.[1] This technical guide provides a comprehensive overview of the fundamental Lewis acid character of Fe(OTf)₂, its synthesis, and its application in a variety of catalytic transformations, supported by quantitative data and detailed experimental protocols.

Understanding the Lewis Acid Character

The Lewis acidity of this compound is a cornerstone of its catalytic prowess. A Lewis acid is defined as an electron pair acceptor. In Fe(OTf)₂, the iron(II) center, with its accessible d-orbitals, readily accepts electron pairs from Lewis basic substrates. This interaction activates the substrate towards subsequent chemical reactions. The triflate anion (CF₃SO₃⁻) plays a crucial role in modulating this acidity. Its large size and the delocalization of its negative charge make it a very poor nucleophile and a weakly coordinating ligand.[1] This "non-coordinating" nature ensures that the iron(II) center remains highly electrophilic and accessible to the substrate, a key feature for efficient catalysis.[1]

The Lewis acidity of metal triflates, including iron(II) triflate, can be quantitatively assessed using various techniques, such as fluorescence-based measurements and mass spectrometry.[2][3][4] These methods allow for the establishment of affinity scales for different Lewis acids towards a range of organic functionalities, providing a rational basis for catalyst selection in specific synthetic applications.[3][4]

Synthesis of this compound

The preparation of high-quality, anhydrous or appropriately solvated this compound is critical for its successful application in catalysis. Several synthetic routes have been established, with the choice of method often depending on the desired form of the final product (e.g., anhydrous, hydrated, or as a solvate).

Key Synthetic Protocols

A common and convenient method for synthesizing anhydrous this compound involves the direct reaction of finely divided iron powder with triflic acid in an anhydrous solvent like acetonitrile (B52724).[5][6] This exothermic reaction yields the acetonitrile solvate, Fe(OTf)₂(CH₃CN)₄, which can be subsequently dried under vacuum to afford the bis(acetonitrile) adduct, Fe(OTf)₂(CH₃CN)₂.[5] The degree of solvation can be crucial for the catalyst's solubility and reactivity in different reaction media.[1]

Another established method is the reaction of anhydrous iron(II) chloride with trifluoromethanesulfonic acid.[7] To drive this reaction to completion, the mixture is typically stirred under an inert atmosphere. This method can achieve high yields of the desired product.[1] Metathesis reactions, for instance, between iron(II) chloride and silver triflate, also provide a viable route to Fe(OTf)₂.[1]

Synthesis_of_FeOTf2 Synthesis of this compound cluster_direct Direct Reaction cluster_metathesis Metathesis Iron Powder Iron Powder Fe(OTf)2(CH3CN)x Fe(OTf)2(CH3CN)x Iron Powder->Fe(OTf)2(CH3CN)x + Triflic Acid Triflic Acid Triflic Acid Triflic Acid->Fe(OTf)2(CH3CN)x Acetonitrile Acetonitrile Acetonitrile->Fe(OTf)2(CH3CN)x Solvent Anhydrous Fe(OTf)2 Anhydrous Fe(OTf)2 Fe(OTf)2(CH3CN)x->Anhydrous Fe(OTf)2 Vacuum Drying Iron(II) Chloride Iron(II) Chloride Fe(OTf)2 Fe(OTf)2 Iron(II) Chloride->Fe(OTf)2 + Silver Triflate Silver Triflate Silver Triflate Silver Triflate->Fe(OTf)2 Silver Chloride Silver Chloride Fe(OTf)2->Silver Chloride forms precipitate

Figure 1: Synthetic routes to this compound.

Catalytic Applications and Quantitative Data

The potent Lewis acidity of Fe(OTf)₂ has been harnessed in a wide array of organic transformations. Its effectiveness is often highlighted by high yields and selectivities under mild reaction conditions.

Imination of Sulfoxides

Iron(II) triflate has proven to be a highly efficient catalyst for the imination of challenging sulfoxides, including those with bulky alkyl, benzylic, or heteroaryl substituents.[8][9] The catalyst facilitates the nitrogen transfer from a sulfonyliminoiodinane (PhI=NSO₂R) to the sulfoxide (B87167) at room temperature.[8]

Substrate (Sulfoxide)Catalyst Loading (mol%)Time (h)Yield (%)Reference
Methyl phenyl sulfoxide2.50.598[8]
Di-tert-butyl sulfoxide5286[8]
Benzyl phenyl sulfoxide5191[8]
2-(Methylsulfinyl)pyridine5192[8]

Experimental Protocol for Imination of Methyl Phenyl Sulfoxide: [8] To a solution of methyl phenyl sulfoxide (1.0 equiv) in anhydrous acetonitrile (0.1 M) under an inert atmosphere are added 4 Å molecular sieves, this compound (2.5 mol %), and N-nosyliminoiodobenzene (PhI=NNs, 1.3 equiv). The reaction mixture is stirred at room temperature for 30 minutes. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding N-nosylsulfoximine.

Other Catalytic Transformations

Beyond sulfoxide imination, Fe(OTf)₂ catalyzes a variety of other important reactions in organic synthesis:

  • Hydrosilylation and Hydroboration: It effectively catalyzes the addition of silanes and boranes to alkenes and alkynes.[10]

  • Friedel-Crafts Reactions: Its strong Lewis acidity promotes Friedel-Crafts alkylation and acylation reactions, facilitating carbon-carbon bond formation.[11]

  • Cycloaddition Reactions: Fe(OTf)₂ is employed as a catalyst in various cycloaddition reactions.[1]

  • Asymmetric Dihydroxylation: Chiral complexes derived from Fe(OTf)₂ have been utilized in the asymmetric dihydroxylation of alkenes.[12]

Catalytic_Cycle General Catalytic Cycle Fe(OTf)2 Fe(OTf)2 Activated Complex Activated Complex Fe(OTf)2->Activated Complex + Substrate Substrate Substrate Substrate->Activated Complex Product Product Activated Complex->Product + Reagent Product->Fe(OTf)2 releases Reagent Reagent Reagent->Product

Figure 2: A generalized catalytic cycle involving Fe(OTf)₂.

Spectroscopic and Structural Characterization

A variety of spectroscopic techniques are employed to characterize this compound and its complexes, providing insights into its electronic structure and coordination environment.

TechniqueObservationSignificanceReference
Infrared (IR) SpectroscopyCharacteristic vibrations of the triflate anion.Confirms the presence of the counterion and provides information on its coordination mode.[7]
Mössbauer SpectroscopyIsomer shift and quadrupole splitting values.Determines the oxidation state and spin state of the iron center.[7][13]
X-ray CrystallographyProvides precise bond lengths and angles.Elucidates the solid-state structure and coordination geometry of Fe(OTf)₂ and its derivatives.[5][14]

For instance, the crystal structure of --INVALID-LINK--₂ reveals a hexaaquairon(II) complex with non-coordinating triflate anions.[5] In contrast, the acetonitrile solvate, Fe(MeCN)₄(OTf)₂, shows coordination of the acetonitrile molecules to the iron center.[5] These structural details are vital for understanding the catalyst's behavior in solution.

Workflow for a Catalytic Experiment

The successful execution of a catalytic reaction using this compound requires careful attention to experimental conditions, particularly the exclusion of moisture when anhydrous conditions are necessary.

Experimental_Workflow Experimental Workflow for Catalysis Setup Inert Atmosphere Setup (Glovebox or Schlenk Line) Reagents Drying of Solvents and Reagents Setup->Reagents Reaction Reaction Setup: - Add Fe(OTf)2 - Add Solvent - Add Substrate - Add Reagent Reagents->Reaction Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Figure 3: A typical workflow for a catalytic reaction using Fe(OTf)₂.

Conclusion

This compound is a readily accessible, highly effective, and versatile Lewis acid catalyst with broad applications in organic synthesis. Its strong Lewis acidity, derived from the iron(II) center and the weakly coordinating nature of the triflate anion, enables a variety of chemical transformations with high efficiency and selectivity. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis, characterization, and catalytic behavior of Fe(OTf)₂ is essential for leveraging its full potential in the design and execution of novel and efficient synthetic strategies. The continued exploration of its catalytic capabilities is expected to lead to the development of even more sophisticated and sustainable chemical processes.

References

Preparation of Anhydrous Iron(II) Trifluoromethanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of anhydrous Iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂), a versatile catalyst and precursor in chemical synthesis. The following sections detail various preparative routes, quantitative data, and a comprehensive experimental protocol for the most common laboratory-scale synthesis.

Introduction

Iron(II) trifluoromethanesulfonate, also known as iron(II) triflate, is a valuable reagent in organic and inorganic chemistry due to the triflate anion's non-coordinating nature and the iron(II) center's catalytic activity.[1][2][3][4] Obtaining this compound in its anhydrous form is crucial for many applications where water can interfere with reactions. This document outlines the primary methods for its preparation, focusing on techniques that yield the anhydrous salt, often via a solvated intermediate.

Synthetic Routes

Several methods have been established for the synthesis of this compound. The most common and direct pathways involve the reaction of an iron(II) source with trifluoromethanesulfonic acid (triflic acid).[5] Alternative methods include metathesis reactions.

The key synthetic approaches are:

  • Reaction of Iron Metal with Triflic Acid in Acetonitrile (B52724): This is a widely used and convenient method that initially forms an acetonitrile solvate, which can then be dried to the desired product.[1][6][7]

  • Reaction of Anhydrous Iron(II) Chloride with Triflic Acid: This method directly yields the anhydrous salt but requires handling of corrosive triflic acid at elevated temperatures.[8]

  • Reaction of Iron(II) Carbonate or Oxide with Triflic Acid: These methods offer an alternative to using iron metal or halides.[5]

  • Metathesis with Silver Triflate: This involves the reaction of an iron(II) halide with silver triflate, which precipitates silver halide, leaving the desired iron(II) triflate in solution.[5]

The most direct and frequently detailed synthesis of anhydrous Fe(OTf)₂ proceeds through its acetonitrile solvate.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative data for the two primary synthetic methods found in the literature.

Table 1: Synthesis from Iron Powder and Triflic Acid in Acetonitrile
ParameterValueReference
Iron Powder5.58 g (100 mmol)[1]
Triflic Acid32.0 g (210 mmol)[1]
Acetonitrile100 mL[1]
Recrystallization Solvents60 mL Acetonitrile, 20 mL Diethyl Ether[1]
Cooling Temperature-25 °C[1]
Yield of Fe(MeCN)₄(OTf)₂ (Crop 1)33.6 g[1]
Yield of Fe(OTf)₂·2MeCN (after drying Crop 1)28.1 g[1]
Yield of Fe(MeCN)₄(OTf)₂ (Crop 2)6.7 g[1]
Yield of Fe(OTf)₂·2MeCN (after drying Crop 2)5.5 g[1]
Elemental Analysis (Fe(OTf)₂·2MeCN)Calcd: C, 16.41%; H, 1.38%; N, 6.38%[1]
Found: C, 16.6%; H, 1.3%; N, 6.4%[1]
Table 2: Synthesis from Anhydrous Iron(II) Chloride and Triflic Acid
ParameterValueReference
Anhydrous Iron(II) Chloride12 mmol[8]
Triflic Acid20 mL[8]
Reaction Time~40 hours[8]
Reaction ConditionsReflux[8]
Drying Temperature50 °C under vacuum[8]
Elemental Analysis (Fe(OTf)₂)Calcd: C, 6.78%; H, 0.00%; Fe, 15.8%[8]
Found: C, 6.75%; H, 0.00%; Fe, 15.9%[8]

Experimental Protocols

The following is a detailed protocol for the preparation of anhydrous this compound via the acetonitrile solvate method, which is generally preferred for its convenience and milder conditions. All operations should be performed under an inert atmosphere (e.g., dinitrogen or argon) using a glovebox or Schlenk line techniques.[1][6]

Synthesis of Fe(OTf)₂·2CH₃CN

Materials:

  • Finely divided iron powder (<10 μm)

  • Anhydrous triflic acid

  • Anhydrous acetonitrile

  • Anhydrous diethyl ether

Procedure:

  • In a Schlenk flask, combine 5.58 g (100 mmol) of finely divided iron powder with 100 mL of dry acetonitrile.

  • Carefully and slowly add 32.0 g (210 mmol) of triflic acid to the stirred suspension. Caution: The reaction is highly exothermic.

  • After the addition is complete, stir the mixture until the iron powder has completely reacted, resulting in a pale green solution.

  • To isolate the product, concentrate the solution under reduced pressure.

  • Recrystallize the product from a mixture of 60 mL of dry acetonitrile and 20 mL of diethyl ether.

  • Cool the solution to -25 °C to afford crystalline Fe(MeCN)₄(OTf)₂.

  • Isolate the crystals by filtration.

  • To obtain the diacetonitrile solvate, dry the crystalline product under vacuum overnight. This will result in the loss of two acetonitrile molecules, yielding Fe(OTf)₂·2MeCN as an off-white powder.[1][5] The degree of acetonitrile ligation is dependent on the extent of drying.[5][7]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of anhydrous this compound via the acetonitrile solvate route.

SynthesisWorkflow A Combine Iron Powder and Acetonitrile B Slowly Add Triflic Acid A->B Exothermic Reaction C Reaction Mixture (Pale Green Solution) B->C D Concentrate and Recrystallize C->D E Crystalline Fe(MeCN)₄(OTf)₂ D->E Cool to -25°C F Dry Under Vacuum E->F G Anhydrous Fe(OTf)₂·2MeCN F->G Removes 2 MeCN

Caption: Workflow for the synthesis of anhydrous Fe(OTf)₂·2MeCN.

Conclusion

The preparation of anhydrous this compound is readily achievable in a laboratory setting. The most convenient route involves the reaction of iron powder with triflic acid in acetonitrile to form a solvate, which is subsequently dried under vacuum. This method avoids the harsher conditions of the direct reaction with iron(II) chloride. Proper handling under inert atmosphere is critical to prevent oxidation and hydration of the final product. The resulting anhydrous iron(II) triflate is a valuable reagent for a wide range of chemical transformations.

References

Methodological & Application

Application Notes: Iron(II) Trifluoromethanesulfonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iron(II) trifluoromethanesulfonate, also known as iron(II) triflate or Fe(OTf)₂, is an increasingly important catalyst in modern organic synthesis.[1] As a Lewis acid, it effectively facilitates a wide range of organic transformations with high efficiency and selectivity.[1] The triflate anion (CF₃SO₃⁻) is weakly coordinating, which enhances the catalytic activity of the iron(II) center.[1] Fe(OTf)₂ is recognized for being inexpensive, environmentally friendly, and effective in low catalytic loadings, making it an attractive alternative to catalysts based on precious or more toxic metals.[2][3][4] This document provides detailed application notes and protocols for its use in several key synthetic transformations.

Application 1: Intramolecular C-H Amination for the Synthesis of Indoles

The synthesis of indoles, a core structure in many biologically active compounds, can be efficiently achieved through an intramolecular C-H amination reaction catalyzed by Fe(OTf)₂.[3][5] This method utilizes aryl azidoacrylates as starting materials, which cyclize in the presence of the iron catalyst to form the indole (B1671886) core.[1][3] The reaction is robust, practical, and demonstrates the utility of iron catalysis in challenging C-H functionalization reactions.[1][3]

Data Presentation: Synthesis of Indole Derivatives

The Fe(OTf)₂-catalyzed intramolecular C-H amination exhibits a broad substrate scope, tolerating various substituents on the aromatic ring.[3]

EntryAryl Azidoacrylate Substrate (R group)Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1H10THF1001678
24-Me10THF1001685
34-OMe10THF1001699
44-F10THF1001671
54-Cl10THF1001668
64-Br10THF1001665
73-Me10THF1001681
82-Me10THF1001675

Data sourced from Bonnamour, J., & Bolm, C. (2011). Org. Lett., 13(8), 2012-2014.[3]

Experimental Protocol: General Procedure for Indole Synthesis[3]
  • Reaction Setup: To a sealable tube equipped with a magnetic stir bar, add the aryl azidoacrylate (1.0 equiv., e.g., 100 mg) and Fe(OTf)₂ (10 mol%).

  • Inert Atmosphere: Cover the tube's aperture with a rubber septum and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF, e.g., 1 mL) via syringe.

  • Sealing and Heating: Replace the septum with a Teflon-coated screw cap and place the sealed tube in a preheated oil bath at 100 °C.

  • Reaction Monitoring: Stir the reaction mixture for 16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to obtain the desired indole derivative.

G General Workflow for Fe(OTf)₂ Catalysis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Substrate & Fe(OTf)₂ inert Establish Inert Atmosphere (Argon) start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Reaction Temperature (e.g., 100 °C) solvent->heat stir Stir for Required Time (e.g., 16 h) heat->stir cool Cool to Room Temperature stir->cool concentrate Concentrate in vacuo cool->concentrate purify Purify via Flash Chromatography concentrate->purify product Isolate Pure Product purify->product

Caption: General experimental workflow for Fe(OTf)₂-catalyzed reactions.

Application 2: Imination of Sulfoxides and Sulfides

Iron(II) triflate is a highly efficient and robust catalyst for sulfur imination reactions, enabling the synthesis of sulfoximines and sulfilimines.[2][6] These compounds are valuable building blocks in medicinal chemistry and materials science.[2] The protocol is effective for challenging substrates, including those with bulky alkyl, benzylic, or heteroaryl substituents, and proceeds at room temperature with short reaction times.[2][6]

Data Presentation: Imination of Challenging Sulfoxides

The use of 5 mol % of Fe(OTf)₂ is effective for the imination of various sulfoxides with PhI=NNs (N-nosylimino)phenyliodinane).[2]

EntrySulfoxide (B87167) SubstrateProductTime (min)Yield (%)
1Benzyl methyl sulfoxideSulfoximine (B86345)1588
2Benzyl phenyl sulfoxideSulfoximine1092
3Diisopropyl sulfoxideSulfoximine3086
4tert-Butyl methyl sulfoxideSulfoximine2075
5Methyl 2-pyridyl sulfoxideSulfoximine591
6Methyl 2-thienyl sulfoxideSulfoximine1089

Data sourced from García Mancheño, O., et al. (2009). Org. Lett., 11(11), 2429-32.[2][6]

Experimental Protocol: General Procedure for Sulfoxide Imination[2]
  • Reaction Setup: In a vial, combine the sulfoxide (1.0 equiv.), Fe(OTf)₂ (5 mol%), and 4 Å molecular sieves.

  • Reagent Addition: Add anhydrous acetonitrile (B52724) (to achieve a 0.1 M concentration of the sulfoxide) followed by the iminoiodinane reagent (e.g., PhI=NNs, 1.3 equiv.).

  • Reaction Conditions: Stir the resulting suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction's completion by TLC (typically within 5-30 minutes).

  • Work-up: Upon completion, filter the reaction mixture through a short pad of celite, washing with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the pure sulfoximine product.

Application 3: Friedel-Crafts Acylation

Metal triflates are well-established as effective, water-tolerant Lewis acid catalysts for Friedel-Crafts reactions.[7][8][9] Fe(OTf)₂ can be employed to catalyze the acylation of aromatic compounds with acylating agents like acid anhydrides or acyl chlorides, providing a powerful method for synthesizing aromatic ketones.[7][10] This approach often serves as a greener alternative to traditional stoichiometric Lewis acids like AlCl₃.[7][8]

G Simplified Catalytic Cycle for Friedel-Crafts Acylation cat Fe(OTf)₂ activated Activated Complex [RCO]⁺[Fe(OTf)₂(RCOO)]⁻ cat->activated Activation acyl Acylating Agent (RCO)₂O acyl->activated sigma σ-Complex (Wheland Intermediate) activated->sigma Electrophilic Attack arene Arene (Ar-H) arene->sigma sigma->cat Regeneration product Aromatic Ketone (Ar-COR) sigma->product Deprotonation

Caption: Simplified catalytic cycle for Fe(OTf)₂ in Friedel-Crafts acylation.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

Note: This is a generalized protocol; specific conditions may vary based on substrate reactivity.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (argon), add the aromatic substrate (1.0 equiv.) and Fe(OTf)₂ (e.g., 5-10 mol%).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloroethane or nitromethane).

  • Reagent Addition: Slowly add the acylating agent (e.g., acetic anhydride (B1165640) or benzoyl chloride, 1.1-1.5 equiv.) to the stirred mixture at 0 °C or room temperature.

  • Reaction Conditions: Allow the reaction to warm to room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC or GC).

  • Quenching: Cool the reaction mixture and slowly quench by adding saturated aqueous NaHCO₃ solution or water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

References

Application Notes and Protocols for Fe(OTf)₂ Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for cross-coupling reactions catalyzed by iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂). Iron, being an earth-abundant and low-toxicity metal, presents a sustainable alternative to precious metal catalysts like palladium and nickel in carbon-carbon and carbon-heteroatom bond formation.[1][2] Fe(OTf)₂ is a versatile catalyst that has shown efficacy in various cross-coupling reactions, including Kumada-type, Suzuki-Miyaura-type, and cross-dehydrogenative couplings (CDC).[1][3][4]

General Considerations

Iron-catalyzed cross-coupling reactions are often sensitive to air and moisture. Therefore, it is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. The success of these reactions can be highly dependent on the nature of the substrates, ligands, and additives used.

Fe(OTf)₂ Catalyzed Cross-Electrophile Coupling of Aryl Carbamates with Alkyl Bromides

This protocol describes the coupling of an aryl carbamate (B1207046) with an alkyl bromide, a reaction that demonstrates the ability of Fe(OTf)₂ to catalyze the formation of C(sp²)-C(sp³) bonds through the coupling of two different electrophiles.

Experimental Protocol

A detailed experimental procedure for the cross-electrophile coupling is as follows:

  • To an oven-dried vial equipped with a magnetic stir bar, add Fe(OTf)₂ (0.02 mmol, 0.1 equiv), a suitable ligand (e.g., TMEDA, 0.1 equiv), and B₂pin₂ (0.5 mmol, 2.5 equiv).

  • The vial is then sealed and purged with an inert atmosphere.

  • Add the aryl carbamate (0.2 mmol, 1.0 equiv), the alkyl bromide (0.3 mmol, 1.5 equiv), a base (e.g., MeOLi, 1.0 mmol, 5.0 equiv), and the solvent (e.g., MTBE, 1.0 mL).

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a designated time (e.g., 16 hours).

  • Upon completion, the reaction is cooled and quenched with a saturated aqueous solution of NH₄Cl.

  • The mixture is then diluted with ethyl acetate (B1210297) and washed with brine.

  • The organic phase is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The resulting residue is purified by flash chromatography on silica (B1680970) gel to yield the desired product.[5]

Quantitative Data

The following table summarizes the reaction conditions and yields for the Fe(OTf)₂-catalyzed cross-electrophile coupling of various aryl carbamates with alkyl bromides.

EntryAryl CarbamateAlkyl BromideLigandBaseSolventTime (h)Yield (%)
1Naphthyl Carbamate1-bromobutaneTMEDAMeOLiMTBE1684
2Naphthyl Carbamate1-bromopentaneTMEDAMeOLiMTBE1687
3Phenyl Carbamate1-bromobutaneTMEDAMeOLiMTBE1647
4Naphthyl Carbamate2-bromopropaneTMEDAMeOLiMTBE1654
5Naphthyl Carbamate1-bromo-2-methylpropaneTMEDAMeOLiMTBE1653

(Data synthesized from reference[5])

Representative Protocol for Fe(OTf)₂ Catalyzed Kumada-Type Cross-Coupling

This generalized protocol is based on established iron-catalyzed Kumada couplings and can be adapted for use with Fe(OTf)₂ for the cross-coupling of aryl halides with Grignard reagents.[6][7]

Experimental Protocol
  • An oven-dried Schlenk flask containing a magnetic stir bar is charged with Fe(OTf)₂ (e.g., 5 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Anhydrous solvent (e.g., THF) is added, followed by the aryl halide (1.0 equiv).

  • The solution is cooled to a specific temperature (e.g., 0 °C or -20 °C).

  • The Grignard reagent (e.g., 1.2 equiv) is added dropwise over a period of time to control the reaction temperature and minimize side reactions. The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) may be beneficial.[6]

  • The reaction is stirred at the specified temperature for a set duration (e.g., 30 minutes to several hours).

  • The reaction is quenched by the slow addition of 1 M HCl.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or toluene).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography.

Quantitative Data

The following table provides representative data for iron-catalyzed Kumada-type couplings. While not all examples use Fe(OTf)₂ specifically, they illustrate the expected yields and conditions.

EntryAryl HalideGrignard ReagentIron CatalystAdditiveTemp (°C)TimeYield (%)
14-Chlorotoluenen-ButylMgBrFe(acac)₃TMEDA030 min>95
21-Chloro-4-methoxybenzeneEthylMgBrFeCl₃TMEDA030 min98
32-ChloropyridinePhenylMgBrFe(acac)₃NMP251 h92
44-Chlorobenzonitrilei-PropylMgBrFeCl₂TMEDA-202 h85

(Data compiled from similar iron-catalyzed reactions)

Representative Protocol for Fe(OTf)₂ Catalyzed Cross-Dehydrogenative Coupling (CDC)

This generalized protocol for C-H/C-H cross-coupling is based on documented iron-catalyzed CDC reactions, where Fe(OTf)₂ has been shown to be an effective catalyst.[1]

Experimental Protocol
  • To a reaction vessel, add the C-H bond donor substrate (1.0 equiv), the C-H bond acceptor substrate (e.g., 1.5 equiv), and Fe(OTf)₂ (e.g., 10 mol%).

  • Add the solvent (e.g., dichloroethane).

  • To this mixture, add an oxidant (e.g., di-tert-butyl peroxide (DTBP) or tert-butyl hydroperoxide (TBHP)) dropwise at room temperature.[1]

  • The reaction mixture is then heated to a specified temperature (e.g., 80-120 °C) and stirred for a designated time (e.g., 12-24 hours).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is then purified by flash column chromatography on silica gel to afford the desired cross-coupled product.

Quantitative Data

The table below presents examples of yields for iron-catalyzed CDC reactions.

EntryC-H DonorC-H AcceptorOxidantTemp (°C)Time (h)Yield (%)
1Toluene1,3-Dicarbonyl compoundDTBP1202485
2IndoleAcetonitrile derivativeTBHP801275
3N-PhenyltetrahydroisoquinolineTolueneDDQ1001288
4Ethyl AcrylateBenzyl C-HDTBP11024>90

(Data synthesized from various iron-catalyzed CDC reports, including those mentioning Fe(II) catalysts.[1])

Visualizations

Catalytic Cycle

G FeII Fe(II) Precatalyst (e.g., Fe(OTf)₂) ActiveFe Active Fe(n) Species FeII->ActiveFe Activation (e.g., with Grignard) OxAdd Oxidative Addition Intermediate ActiveFe->OxAdd Oxidative Addition of R¹-X Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation with R²-M Transmetal->FeII Reductive Elimination of R¹-R² caption General Catalytic Cycle for Cross-Coupling

Caption: General Catalytic Cycle for Cross-Coupling.

Experimental Workflow

G start Start: Oven-dried flask inert Inert Atmosphere (Ar or N₂) start->inert reagents Add Fe(OTf)₂, Ligand, Substrates, Solvent inert->reagents reaction Stir at Specified Temp reagents->reaction quench Quench Reaction reaction->quench extract Workup & Extraction quench->extract purify Purification (Chromatography) extract->purify end Final Product purify->end

Caption: Experimental Workflow for Fe-Catalyzed Cross-Coupling.

Logical Relationships of Reaction Components

G Catalyst Fe(OTf)₂ Iron(II) Precatalyst Product {Desired Product | R¹-R²} Catalyst->Product Catalyzes Substrates Substrate 1 (R¹-X) Substrate 2 (R²-M) Substrates->Product Forms Additives Ligand Base / Oxidant Additives->Catalyst Activates/ Stabilizes Solvent Anhydrous Solvent e.g., THF, MTBE Solvent->Catalyst Solubilizes Solvent->Substrates Solubilizes

Caption: Key Components and Their Roles in the Reaction.

References

Application Notes and Protocols for Iron(II) Triflate in Hydrosilylation and Hydroboration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Iron(II) triflate and its complexes in hydrosilylation and hydroboration reactions. These iron-catalyzed methods offer a cost-effective and environmentally benign alternative to traditional precious metal catalysts.

I. Iron-Catalyzed Hydrosilylation of Ketones

Application Note:

Iron-catalyzed hydrosilylation has emerged as a powerful tool for the reduction of carbonyl compounds to alcohols, a fundamental transformation in organic synthesis and drug development. While simple Iron(II) triflate (Fe(OTf)₂) may not be the sole catalyst, it can serve as an effective precursor for the in-situ generation of highly active catalytic species in the presence of appropriate ligands. The triflate anion, being a poor coordinator, can enhance the Lewis acidity of the iron center, thus promoting catalyst activity.

This section focuses on the asymmetric hydrosilylation of ketones using a chiral iron complex, which can be conceptually formed from an iron(II) precursor like Fe(OTf)₂ and a suitable chiral ligand. The protocol described below is based on the use of chiral iminopyridine-oxazoline (IPO) ligands, which have demonstrated high efficiency and enantioselectivity in the iron-catalyzed hydrosilylation of aryl ketones.[1]

Quantitative Data Summary:

The following table summarizes the performance of a representative chiral iron catalyst in the asymmetric hydrosilylation of various acetophenone (B1666503) derivatives.

EntrySubstrate (Acetophenone Derivative)Yield (%)Enantiomeric Excess (ee, %)
1Acetophenone9891
24'-Methylacetophenone9992
34'-Methoxyacetophenone9790
44'-Chloroacetophenone9993
52'-Methylacetophenone9588

Experimental Protocol: Asymmetric Hydrosilylation of Acetophenone

This protocol details the general procedure for the asymmetric hydrosilylation of acetophenone using a pre-formed or in-situ generated chiral iron catalyst.

Materials:

  • Iron(II) triflate (Fe(OTf)₂) or a pre-formed chiral iron complex

  • Chiral iminopyridine-oxazoline (IPO) ligand

  • Acetophenone

  • Diphenylsilane (B1312307) (Ph₂SiH₂)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)

Procedure:

  • Catalyst Preparation (In-situ generation):

    • To a dry Schlenk flask under an inert atmosphere, add the chiral IPO ligand (0.011 mmol, 1.1 mol%).

    • Add Iron(II) triflate (0.010 mmol, 1.0 mol%).

    • Add anhydrous solvent (1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Hydrosilylation Reaction:

    • To the flask containing the catalyst solution, add acetophenone (1.0 mmol, 1.0 equiv.).

    • Slowly add diphenylsilane (1.2 mmol, 1.2 equiv.) to the reaction mixture at room temperature.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Upon completion of the reaction, quench the reaction by the slow addition of 1 M HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired silyl (B83357) ether.

    • The silyl ether can be deprotected to the corresponding alcohol by treatment with an appropriate reagent (e.g., TBAF or HCl/MeOH).

Visualizations:

Hydrosilylation_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrosilylation Reaction cluster_workup Work-up & Purification Fe_OTf2 Fe(OTf)₂ Stir_prep Stir at RT, 30 min Fe_OTf2->Stir_prep Ligand Chiral IPO Ligand Ligand->Stir_prep Solvent_prep Anhydrous Solvent Solvent_prep->Stir_prep Catalyst Active Iron Catalyst Stir_prep->Catalyst Reaction_mix Reaction Mixture Catalyst->Reaction_mix Ketone Ketone Substrate Ketone->Reaction_mix Silane Diphenylsilane Silane->Reaction_mix Stir_reaction Stir at desired temp. Reaction_mix->Stir_reaction Quench Quench (1M HCl) Stir_reaction->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Silyl Ether Product Purify->Product

Caption: Experimental workflow for iron-catalyzed asymmetric hydrosilylation of ketones.

II. Iron-Catalyzed Hydroboration of Alkenes

Application Note:

Iron-catalyzed hydroboration of alkenes provides a direct and atom-economical route to valuable alkylboronate esters, which are versatile intermediates in organic synthesis. The use of earth-abundant iron catalysts makes this transformation particularly attractive. Szymczak and co-workers have developed an amide-derived N,N,N-Fe(II) pincer complex that effectively catalyzes the hydroboration of alkenes.[2][3][4][5][6] A key finding from their work is that the electrophilicity of the iron center, which is crucial for catalytic activity, can be tuned by modifications to the ligand and the counterions. Specifically, the use of triflate (OTf⁻) as a counterion in a related complex, Fe(bMepiMe)(OTf)₂, was shown to enhance the electrophilicity of the iron center, leading to increased reaction rates and altered regioselectivity.[2]

This section provides a protocol based on the work of Szymczak and co-workers for the hydroboration of alkenes using an N,N,N-pincer iron(II) complex.

Quantitative Data Summary:

The following table summarizes the results for the hydroboration of various alkenes catalyzed by an N,N,N-pincer iron(II) complex.

EntryAlkene SubstrateProduct(s)Ratio (Branched:Linear)Yield (%)
1Styrene (B11656)2-Phenylethylboronate, 1-Phenylethylboronate>99:195
24-Methylstyrene2-(p-Tolyl)ethylboronate, 1-(p-Tolyl)ethylboronate>99:192
31-Octene1-Octylboronate, 2-Octylboronate>99:188
4trans-4-Octene4-Octylboronate, 3-Octylboronate4:175

Experimental Protocol: Hydroboration of Styrene

This protocol describes a general procedure for the iron-catalyzed hydroboration of styrene.

Materials:

  • N,N,N-pincer iron(II) complex (e.g., Fe(bMepi)(THF)OTf or Fe(bMepiMe)OTf₂)

  • Styrene

  • Pinacolborane (HBPin)

  • Anhydrous solvent (e.g., Benzene-d₆ for NMR monitoring, or THF)

  • Internal standard (e.g., Mesitylene)

  • Inert gas (Argon or Nitrogen)

  • NMR tube or Schlenk flask

Procedure:

  • Reaction Setup:

    • In a glovebox, charge an NMR tube or a Schlenk flask with the N,N,N-pincer iron(II) complex (0.005 mmol, 5 mol%).

    • Add the anhydrous solvent (0.5 mL).

    • Add the internal standard, mesitylene (B46885) (e.g., 5 µL).

    • Add styrene (0.1 mmol, 1.0 equiv.).

    • Add pinacolborane (0.11 mmol, 1.1 equiv.).

  • Reaction Monitoring:

    • Seal the NMR tube or Schlenk flask and remove it from the glovebox.

    • Monitor the reaction progress at room temperature by ¹H NMR spectroscopy by observing the disappearance of the styrene signals and the appearance of the product signals.

  • Work-up and Isolation (for preparative scale):

    • If performed on a larger scale in a Schlenk flask, once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by filtration through a short plug of silica gel or by distillation under reduced pressure to yield the alkylboronate ester.

Visualizations:

Hydroboration_Cycle Fe_cat [L]Fe(II) Fe_H_Bpin [L]Fe(H)(Bpin) Fe_cat->Fe_H_Bpin + HBPin Oxidative Addition Fe_alkene [L]Fe(H)(Bpin)(alkene) Fe_H_Bpin->Fe_alkene + Alkene Coordination Fe_alkyl [L]Fe(alkyl)(Bpin) Fe_alkene->Fe_alkyl Migratory Insertion Fe_alkyl->Fe_cat Reductive Elimination + Alkylboronate

Caption: Proposed catalytic cycle for iron-catalyzed hydroboration of alkenes.

References

Application Notes and Protocols: Iron(II) Trifluoromethanesulfonate in Sulfoxide Imination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imination of sulfoxides to form sulfoximines is a critical transformation in synthetic and medicinal chemistry. Sulfoximines are important structural motifs found in a range of biologically active compounds and are valued as versatile synthetic intermediates. Iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂) has emerged as a highly efficient, robust, and environmentally benign catalyst for this transformation.[1][2][3] This protocol outlines the application of Fe(OTf)₂ in the imination of a diverse range of sulfoxides, offering a practical and scalable method for the synthesis of N-substituted sulfoximines. The reactions typically proceed at room temperature with short reaction times and demonstrate broad functional group tolerance.[1][2]

Key Applications and Advantages

  • High Catalytic Efficiency: Fe(OTf)₂ catalyzes the imination of sulfoxides with catalyst loadings as low as 1-5 mol%.[1][4]

  • Broad Substrate Scope: The method is effective for a wide variety of sulfoxides, including those with sterically demanding alkyl, benzyl, and heteroaryl substituents.[1]

  • Mild Reaction Conditions: Reactions are typically conducted at room temperature under an air atmosphere, simplifying the experimental setup.[1][4]

  • Good to Excellent Yields: The protocol consistently delivers the desired sulfoximine (B86345) products in high yields.[1]

  • Stereospecificity: The imination of chiral sulfoxides proceeds with retention of configuration at the sulfur center, preserving enantiopurity.

Data Summary: Substrate Scope of Fe(OTf)₂-Catalyzed Sulfoxide (B87167) Imination

The following table summarizes the successful imination of various sulfoxides using Iron(II) trifluoromethanesulfonate as a catalyst with different nitrene precursors.

EntrySulfoxide SubstrateNitrene PrecursorCatalyst Loading (mol%)TimeYield (%)Reference
1Methyl phenyl sulfoxidePhI=NNs2.520 min98[1]
2Methyl phenyl sulfoxideNsNH₂ + PhI=O2.520 min85[1]
3Benzyl phenyl sulfoxidePhI=NNs5.045 min89[1]
4Benzyl methyl sulfoxidePhI=NNs5.030 min91[1]
5Diisopropyl sulfoxidePhI=NNs5.060 min86[1]
6tert-Butyl methyl sulfoxidePhI=NNs5.02 h55[1]
7(Benzothiazol-2-yl)methyl methyl sulfoxidePhI=NNs5.030 min86[1]
8Methyl (pyridin-2-yl) sulfoxidePhI=NNs5.045 min92[1]
9Dimethyl sulfoxideN-pivaloyloxybenzamide1.012 h99[5]
10Dibutyl sulfoxideN-pivaloyloxybenzamide1.012 h85[5]
11Thioanisole oxideN-pivaloyloxybenzamide1.012 h95[5]

Ns = 2-nitrobenzenesulfonyl

Experimental Protocols

Protocol 1: Imination of Methyl Phenyl Sulfoxide with PhI=NNs

This protocol is adapted from the procedure described by Bolm and co-workers.[1]

Materials:

  • Methyl phenyl sulfoxide

  • N-(2-nitrobenzenesulfonylimino)phenyliodinane (PhI=NNs)

  • This compound (Fe(OTf)₂)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • Molecular sieves, 4 Å

  • Reaction vessel (e.g., oven-dried Schlenk tube)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add methyl phenyl sulfoxide (1.0 equiv), Fe(OTf)₂ (0.025 equiv, 2.5 mol%), and activated 4 Å molecular sieves.

  • Add anhydrous acetonitrile to achieve a concentration of 0.1 M with respect to the sulfoxide.

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add PhI=NNs (1.3 equiv) to the mixture in one portion.

  • Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 20 minutes.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the corresponding N-nosylsulfoximine.

Visualizations

Experimental Workflow

The general workflow for the this compound-catalyzed imination of sulfoxides is depicted below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Add sulfoxide, Fe(OTf)₂, and molecular sieves to an oven-dried flask. add_solvent 2. Add anhydrous acetonitrile. prep->add_solvent stir1 3. Stir at room temperature. add_solvent->stir1 add_reagent 4. Add nitrene precursor (e.g., PhI=NNs). stir1->add_reagent stir2 5. Stir at room temperature and monitor by TLC. add_reagent->stir2 quench 6. Quench with aq. Na₂S₂O₃. stir2->quench extract 7. Extract with an organic solvent. quench->extract dry 8. Dry, filter, and concentrate. extract->dry purify 9. Purify by column chromatography. dry->purify product Pure Sulfoximine Product purify->product

Caption: General experimental workflow for sulfoxide imination.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the iron(II)-catalyzed nitrene transfer from an N-acyloxyamide to a sulfoxide, as proposed by Xia and co-workers.[5]

catalytic_cycle catalyst Fe(II)(OTf)₂ intermediate_A Fe(II)-Nitrenoid Complex catalyst->intermediate_A + Nitrene Precursor - Carboxylate nitrene_precursor N-Acyloxyamide (R-C(O)O-NH₂) intermediate_B Intermediate Complex intermediate_A->intermediate_B + Sulfoxide sulfoxide Sulfoxide (R'₂S=O) intermediate_B->catalyst Product Release product N-Acyl Sulfoximine (R'₂S(O)=N-C(O)R) intermediate_B->product byproduct Carboxylic Acid (R-COOH) intermediate_B->byproduct

Caption: Proposed catalytic cycle for sulfoxide imination.

References

Application Notes and Protocols for the Synthesis of Organometallic Inhibitors Using Iron(II) Trifluoromethanesulfonate (Fe(OTf)2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive organometallic-scaffolded inhibitors utilizing the versatile and environmentally benign catalyst, Iron(II) Trifluoromethanesulfonate (B1224126) (Fe(OTf)₂). The focus is on the synthesis of nitrogen-containing heterocycles, which are prominent scaffolds in numerous therapeutic agents. The protocols are exemplified by the synthesis of triazolophthalazine and indole (B1671886) derivatives, which have demonstrated significant potential as anticancer agents by targeting key signaling pathways.

Introduction

Iron(II) trifluoromethanesulfonate (Fe(OTf)₂) has emerged as a cost-effective, efficient, and low-toxicity catalyst in organic synthesis. Its utility in facilitating the formation of carbon-nitrogen bonds makes it particularly suitable for the construction of complex heterocyclic systems that form the backbone of many biologically active molecules. Organometallic inhibitors, which incorporate a metal ion into their structure, offer unique therapeutic potential due to their distinct three-dimensional geometries and electronic properties, enabling novel interactions with biological targets.[1] This document outlines the application of Fe(OTf)₂ in the synthesis of such inhibitors and provides protocols for their preparation and characterization.

Featured Applications

Two classes of potent inhibitors are highlighted as exemplary applications of Fe(OTf)₂ catalysis:

  • Triazolophthalazine Derivatives as EGFR/VEGFR-2 Inhibitors: Triazolophthalazines are a class of fused N-heterocycles that have shown significant anticancer activity.[2][3] Certain derivatives have demonstrated potent inhibition of key receptor tyrosine kinases such as EGFR and VEGFR-2, which are crucial regulators of cancer cell proliferation, survival, and angiogenesis.[4][5]

  • Indole Derivatives as Kinase Signaling Pathway Inhibitors: The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic bioactive compounds.[6][7] Fe(OTf)₂ provides an effective catalytic route for the synthesis of substituted indoles that can act as inhibitors of critical cancer-related signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[8][9]

Data Presentation: Inhibitory Activities

The following tables summarize the quantitative data for representative inhibitor classes that can be synthesized using methodologies amenable to Fe(OTf)₂ catalysis.

Table 1: Anticancer Activity of Triazolophthalazine Derivatives

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Potential Target
11h MGC-803 (Gastric)2.0 ± 0.185-Fluorouracil5.2 ± 0.45Not Specified
EC-9706 (Esophageal)3.5 ± 0.255-Fluorouracil10.8 ± 0.98Not Specified
HeLa (Cervical)4.5 ± 0.325-Fluorouracil15.4 ± 1.21Not Specified
MCF-7 (Breast)3.8 ± 0.295-Fluorouracil12.6 ± 1.03Not Specified
6o HCT-116 (Colon)7.0 ± 0.06Sorafenib5.47 ± 0.3VEGFR-2
MCF-7 (Breast)16.98 ± 0.15Sorafenib7.26 ± 0.3VEGFR-2
6m HCT-116 (Colon)13.0 ± 0.11Sorafenib5.47 ± 0.3VEGFR-2
6d HCT-116 (Colon)15.0 ± 0.14Sorafenib5.47 ± 0.3VEGFR-2
MCF-7 (Breast)18.2 ± 0.17Sorafenib7.26 ± 0.3VEGFR-2

Data adapted from references[5] and[2]. The synthesis of these compounds can be approached via Fe(OTf)₂-catalyzed cyclization reactions.

Table 2: Inhibitory Activity of Indole Derivatives

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Targeted Pathway
V7 MGC803 (Gastric)1.59NEDDylation & MAPK
LG25 MDA-MB-231 (Breast)Dose-dependent reduction in viabilityAkt/mTOR/NF-κB
Compound 55 A549 (Lung)0.0003Tubulin Polymerization
HeLa (Cervical)0.0009Tubulin Polymerization
Bel-7402 (Liver)0.0008Tubulin Polymerization
MCF-7 (Breast)0.0005Tubulin Polymerization

Data adapted from references[8],[9], and[10]. Fe(OTf)₂ is a known catalyst for indole synthesis.

Experimental Protocols

Protocol 1: Proposed Fe(OTf)₂-Catalyzed Synthesis of 3-Aryl-6-(piperazin-1-yl)-[6][11]triazolo[3,4-a]phthalazine Derivatives

This protocol describes a plausible synthetic route for triazolophthalazine derivatives, adapted from known procedures, employing Fe(OTf)₂ as a catalyst for the key cyclization step.

Materials:

  • 1-Hydrazinophthalazine

  • Aryl aldehyde (substituted)

  • This compound (Fe(OTf)₂)

  • Ethanol (anhydrous)

  • Triethylamine

  • 1-(tert-butoxycarbonyl)piperazine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of Hydrazone Intermediate:

    • In a round-bottom flask, dissolve 1-hydrazinophthalazine (1.0 eq) and a substituted aryl aldehyde (1.0 eq) in anhydrous ethanol.

    • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, the product will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the corresponding hydrazone.

  • Fe(OTf)₂-Catalyzed Oxidative Cyclization:

    • To a solution of the hydrazone intermediate (1.0 eq) in a suitable solvent (e.g., acetonitrile (B52724) or 1,2-dichloroethane), add Fe(OTf)₂ (10 mol%).

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours under an inert atmosphere.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 3-aryl-[6][11]triazolo[3,4-a]phthalazine.

  • Functionalization and Deprotection (Example with Piperazine):

    • The resulting phthalazine (B143731) can be further functionalized. For introduction of a piperazine (B1678402) moiety, a precursor with a suitable leaving group would be required, followed by nucleophilic substitution with Boc-piperazine and subsequent deprotection with TFA in DCM.

Protocol 2: Fe(OTf)₂-Catalyzed Synthesis of Indole Derivatives

This protocol is based on the established method for the synthesis of indoles from aryl azidoacrylates using Fe(OTf)₂.[12]

Materials:

  • Aryl azidoacrylate (substituted)

  • This compound (Fe(OTf)₂)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane

  • Sealable reaction tube

  • Magnetic stirrer and oil bath

Procedure:

  • Reaction Setup:

    • In a sealable reaction tube equipped with a magnetic stir bar, add the aryl azidoacrylate (1.0 eq) and Fe(OTf)₂ (10 mol%).

    • Seal the tube with a rubber septum and establish an argon atmosphere by evacuating and backfilling three times.

    • Add anhydrous THF (to make a ~0.5 M solution) via syringe.

    • Replace the septum with a Teflon-coated screw cap.

  • Reaction Execution:

    • Place the reaction tube in a preheated oil bath at 80 °C.

    • Stir the reaction mixture for 24 hours.

  • Work-up and Purification:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired indole derivative.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by the classes of inhibitors discussed.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Triazolophthalazine Inhibitor Inhibitor->Dimerization Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 NFkB NF-κB Akt->NFkB CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ApoptosisInhibition Inhibition of Apoptosis NFkB->ApoptosisInhibition IndoleInhibitor Indole Derivative Inhibitor IndoleInhibitor->Akt Inhibits IndoleInhibitor->mTORC1 Inhibits IndoleInhibitor->NFkB Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Workflow

Synthesis_Workflow Start Starting Materials (e.g., Aryl Azidoacrylate) Reaction Reaction Setup (Inert Atmosphere, 80°C) Start->Reaction Catalyst Fe(OTf)₂ Catalyst (10 mol%) Catalyst->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization FinalProduct Pure Organometallic Inhibitor Characterization->FinalProduct BioAssay Biological Evaluation (IC₅₀ Determination) FinalProduct->BioAssay

Caption: General Experimental Workflow.

References

Application Notes & Protocols: The Utility of Iron(II) Triflate in the Synthesis of Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Iron(II) triflate, Fe(CF₃SO₃)₂, often abbreviated as Fe(OTf)₂, serves as a valuable precursor in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its utility stems from the triflate anion being a weakly coordinating ligand, which can be easily displaced by stronger coordinating organic linkers. This facilitates the formation of extended polymeric networks. Furthermore, Iron(II) triflate is a safer alternative to perchlorate (B79767) salts, which are known to be explosive, especially when combined with organic ligands.[1] The anhydrous form, often stabilized as an acetonitrile (B52724) solvate like Fe(OTf)₂·2MeCN, is a convenient starting material for syntheses in non-aqueous media.[1][2] This document provides an overview of its applications, particularly in the synthesis of spin-crossover (SCO) materials, and details experimental protocols.

Coordination polymers, especially those based on iron, are of significant interest for their magnetic, electronic, and potential therapeutic properties.[3][4] The ability of certain Iron(II) coordination polymers to switch between high-spin (HS) and low-spin (LS) states in response to external stimuli like temperature makes them promising for sensor and memory device applications.[5][6] In the context of drug development, coordination polymers can be designed as delivery systems, offering controlled and targeted release of therapeutic agents.[7][8][9]

Experimental Protocols

Protocol 1: Synthesis of Anhydrous Iron(II) Triflate Acetonitrile Solvate

This protocol describes the synthesis of a common precursor, Fe(OTf)₂·2MeCN, which is a versatile starting material for coordination polymer synthesis.[1][2]

Materials:

  • Finely divided iron metal

  • Anhydrous triflic acid (CF₃SO₃H)

  • Dry acetonitrile (MeCN)

  • Diethyl ether

Procedure:

  • In a glovebox or under an inert atmosphere, suspend finely divided iron metal in dry acetonitrile.

  • Slowly add anhydrous triflic acid to the suspension. The reaction is typically rapid, resulting in a pale green solution.

  • Concentrate the resulting solution by removing some of the acetonitrile under reduced pressure.

  • Isolate the product, Fe(MeCN)₄(OTf)₂, by either cooling the concentrated solution or by adding diethyl ether to induce precipitation, followed by cooling.

  • To obtain the more stable Fe(OTf)₂·2MeCN, dry the crystalline Fe(MeCN)₄(OTf)₂ under vacuum. This will cause the loss of two acetonitrile molecules, resulting in a white powder.

Protocol 2: Synthesis of a 2D Spin-Crossover Coordination Polymer

This protocol is based on the synthesis of a two-dimensional coordination polymer formed by the reaction of Iron(II) triflate with 1,4-di(1,2,3-triazol-1-yl)butane (bbtr).[2]

Materials:

  • Iron(II) triflate (or a suitable solvate)

  • 1,4-di(1,2,3-triazol-1-yl)butane (bbtr)

  • Suitable solvent (e.g., acetonitrile)

Procedure:

  • Dissolve Iron(II) triflate in the chosen solvent under an inert atmosphere.

  • In a separate container, dissolve the bbtr ligand in the same solvent.

  • Slowly add the ligand solution to the Iron(II) triflate solution with stirring.

  • The coordination polymer will precipitate from the solution. The reaction mixture may be gently heated or left to stand for a period to promote crystal growth.

  • Collect the solid product by filtration, wash with a small amount of the solvent, and dry under vacuum.

Protocol 3: Synthesis of a Redox-Active Iron(II) Coordination Polymer

This protocol describes the synthesis of an Iron(II) coordination polymer incorporating a tetrathiafulvalene (B1198394) (TTF)-based ligand, resulting in a material with both spin-crossover and redox-active properties.[10][11]

Materials:

  • [FeIIL(MeOH)₂] (where L is a Schiff-base ligand) (20 mg, 0.03 mmol)

  • 1,1,2,2-tetrakis[4-(pyridine-4-yl)phenyl]-ethene (TPPE) (10 mg, 0.015 mmol)

  • Dichloromethane (CH₂Cl₂) (5 mL)

  • Methanol (MeOH) (5 mL)

Procedure:

  • In a glovebox, combine [FeIIL(MeOH)₂] and TPPE in a reaction vessel.

  • Add a mixture of 5 mL of CH₂Cl₂ and 5 mL of MeOH to the solids.

  • Seal the vessel and heat in an oven at 70°C for 24 hours.

  • After heating, allow the mixture to cool undisturbed to room temperature.

  • After one week, black rod-like crystals of the coordination polymer, [FeIIL(TPPE)₀.₅], are formed.

  • Isolate the crystals for characterization.

Data Presentation

Table 1: Synthesis Conditions and Yields for Selected Iron(II) Coordination Polymers

Compound NameIron(II) SourceLigandsSolvent(s)Reaction ConditionsYield (%)Reference
--INVALID-LINK--₂Fe(OTf)₂1,4-di(1,2,3-triazol-1-yl)butane (bbtr)AcetonitrileNot specifiedNot specified[2]
[FeIIL(TPPE)₀.₅] (1)[FeIIL(MeOH)₂]L = Schiff-base, TPPE = 1,1,2,2-tetrakis[4-(pyridine-4-yl)phenyl]-etheneCH₂Cl₂/MeOH70°C, 24 h42[10][11]
[FeII₃L₃(TPPE)₁.₅] (2)[FeIIL(MeOH)₂]L = Schiff-base, TPPE = 1,1,2,2-tetrakis[4-(pyridine-4-yl)phenyl]-etheneCH₂Cl₂/MeOH70°C, 48 h22[10][11]
{--INVALID-LINK--}Fe(BF₄)₂·6H₂O1H-1,2,4-triazole (Htrz)MethanolRoom TemperatureNot specified[5]

Table 2: Magnetic Properties of Selected Iron(II) Coordination Polymers

Compound NameSpin Crossover (SCO) BehaviorTransition Temperature (T₁/₂)Hysteresis Width (K)Reference
--INVALID-LINK--₂Complete, one-step205 KNot specified[2]
[FeIIL(TPPE)₀.₅] (1)Exhibits SCONot specifiedNot specified[10][11]
[FeII₃L₃(TPPE)₁.₅] (2)Remains in low-spin stateN/AN/A[10][11]

Visualizations

Synthesis_Workflow General Synthesis Workflow for Iron(II) Coordination Polymers Fe_source Iron(II) Salt (e.g., Fe(OTf)₂) Mixing Mixing & Reaction Fe_source->Mixing Ligand Organic Linker(s) Ligand->Mixing Solvent Solvent (e.g., Acetonitrile) Solvent->Mixing Crystallization Crystallization (Heating/Cooling/Standing) Mixing->Crystallization Self-assembly Isolation Isolation (Filtration) Crystallization->Isolation Product Coordination Polymer Product Isolation->Product

Caption: General workflow for the synthesis of Iron(II) coordination polymers.

Coordination_Polymer_Structure Schematic of a 1D Iron(II) Coordination Polymer cluster_unit1 cluster_unit2 cluster_unit3 Fe1 Fe(II) L1a Linker Fe1->L1a L1b Linker Fe1->L1b dummy1 L1a->dummy1 Fe2 Fe(II) L1b->Fe2 Coordination Bond L2a Linker Fe2->L2a L2b Linker Fe2->L2b Fe3 Fe(II) L2b->Fe3 Coordination Bond L3a Linker Fe3->L3a L3b Linker Fe3->L3b dummy2 L3b->dummy2

Caption: Simplified representation of a 1D coordination polymer chain.

References

Applications of Iron(II) Trifluoromethanesulfonate (Fe(OTf)₂) in Materials Science and Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron(II) trifluoromethanesulfonate (B1224126), also known as iron(II) triflate (Fe(OTf)₂), has emerged as a versatile and efficient catalyst in the fields of materials science and polymer synthesis. Its utility stems from its strong Lewis acidity, solubility in a range of organic solvents, and its role as a source of ferrous ions. This document provides detailed application notes and experimental protocols for the use of Fe(OTf)₂ in key areas, including polymer synthesis through ring-opening polymerization and atom transfer radical polymerization, as well as in the synthesis of functional materials like indole (B1671886) derivatives and metal-organic frameworks.

Polymer Synthesis

Fe(OTf)₂ is a highly effective catalyst for various polymerization reactions, offering control over polymer molecular weight and architecture.

Ring-Opening Polymerization (ROP) of Lactones

Fe(OTf)₂ can catalyze the ring-opening polymerization of cyclic esters, such as ε-caprolactone (PCL) and lactide (for polylactide, PLA), to produce biodegradable polyesters. These polymers have significant applications in the biomedical field for drug delivery systems, tissue engineering scaffolds, and biodegradable packaging. While many studies utilize iron(III) catalysts, Fe(OTf)₂ also demonstrates catalytic activity.

Table 1: Quantitative Data for Ring-Opening Polymerization of ε-Caprolactone (CL) using Iron Catalysts

EntryCatalystMonomer:Catalyst:Initiator RatioTemperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)Reference
1FeCl₃400:1:5750.4297--[1]
2FeCl₃800:175----[1]
3FeCl₃1600:175----[1]

Note: Data for Fe(OTf)₂ in ROP is less prevalent in the cited literature, with FeCl₃ being more commonly reported. However, the principle of Lewis acid-catalyzed ROP is similar.

Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone

This protocol is adapted from procedures for iron-catalyzed ROP.

Materials:

  • Iron(II) trifluoromethanesulfonate (Fe(OTf)₂)

  • ε-Caprolactone (CL), dried over CaH₂ and distilled under reduced pressure

  • Benzyl (B1604629) alcohol (BnOH), as initiator, dried and distilled

  • Toluene (B28343), anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating oil bath

Procedure:

  • In a glovebox or under an inert atmosphere, add Fe(OTf)₂ (e.g., 0.01 mmol, 1 eq.) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene (e.g., 10 mL) to the flask.

  • Inject the desired amount of benzyl alcohol initiator (e.g., 0.1 mmol, 10 eq.) into the flask.

  • Add the ε-caprolactone monomer (e.g., 10 mmol, 1000 eq.) to the reaction mixture.

  • Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.

  • Monitor the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • After the desired conversion is reached, quench the polymerization by adding a small amount of acidic methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Filter and dry the polymer in a vacuum oven at 40 °C until a constant weight is achieved.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight (Mₙ) and dispersity (Đ), and by ¹H NMR for its structure.

Workflow for Ring-Opening Polymerization

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Dry_Glassware Flame-dry Schlenk flask Prepare_Catalyst Add Fe(OTf)₂ Dry_Glassware->Prepare_Catalyst Prepare_Solvent Add anhydrous toluene Prepare_Catalyst->Prepare_Solvent Prepare_Initiator Add benzyl alcohol Prepare_Solvent->Prepare_Initiator Prepare_Monomer Add ε-caprolactone Prepare_Initiator->Prepare_Monomer React Heat and stir at set temperature Prepare_Monomer->React Monitor Monitor conversion by ¹H NMR React->Monitor Quench Quench with acidic methanol Monitor->Quench Precipitate Precipitate in cold methanol Quench->Precipitate Isolate Filter and dry the polymer Precipitate->Isolate Characterize Analyze by GPC and ¹H NMR Isolate->Characterize

Caption: Workflow for Fe(OTf)₂-catalyzed ring-opening polymerization.

Atom Transfer Radical Polymerization (ATRP)

Fe(OTf)₂ can be used as a catalyst in ATRP, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, low dispersity, and high end-group fidelity. This method is applicable to a wide range of monomers, including styrenes and (meth)acrylates.

Table 2: Quantitative Data for Iron-Catalyzed ATRP of Methyl Methacrylate (B99206) (MMA)

| Entry | Catalyst System | [Monomer]:[Initiator]:[Catalyst] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ,exp ( g/mol ) | Đ | Reference | |---|---|---|---|---|---|---|---|---| | 1 | FeCl₃/TPMA | 100:0.32:0.11 | DMF/MMA (1:1) | 50 | 24 | 45 | 11,200 | 1.6 |[2] | | 2 | FeCl₃ (no ligand) | 100:1:2 | DMF/MMA (1:1) | 70 | 6 | 72 | 7,600 | 1.5 |[2] |

Note: The data presented is for FeCl₃-based systems. Fe(OTf)₂ can act as the Fe(II) source in similar ATRP reactions.

Experimental Protocol: Iron-Catalyzed ATRP of Methyl Methacrylate (MMA)

Materials:

  • This compound (Fe(OTf)₂)

  • Tris(2-pyridylmethyl)amine (TPMA) or other suitable ligand

  • Methyl methacrylate (MMA), passed through a column of basic alumina (B75360) to remove inhibitor

  • Ethyl α-bromoisobutyrate (EBiB), as initiator

  • Anisole, as solvent

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating oil bath

Procedure:

  • In a glovebox, add Fe(OTf)₂ (e.g., 0.05 mmol, 1 eq.) and the ligand (e.g., TPMA, 0.05 mmol, 1 eq.) to a Schlenk flask with a stir bar.

  • Add the solvent (anisole, e.g., 5 mL) and the monomer (MMA, e.g., 5 mL, 46.7 mmol).

  • Add the initiator (EBiB, e.g., 0.467 mmol, for a target DP of 100).

  • Seal the flask and take it out of the glovebox.

  • Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 70 °C).

  • Take samples periodically via a degassed syringe to monitor monomer conversion (by GC or ¹H NMR) and molecular weight evolution (by GPC).

  • After the desired time or conversion, stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the iron catalyst.

  • Precipitate the polymer in a large excess of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Reaction Mechanism for Iron-Catalyzed ATRP

ATRP_Mechanism FeII_L Fe(II)Lₙ FeIII_LX Fe(III)LₙX FeII_L->FeIII_LX k_act FeIII_LX->FeII_L k_deact P_X Pₙ-X (Dormant Chain) P_radical Pₙ• (Propagating Radical) P_X->P_radical k_act P_radical->P_X k_deact P_M_radical Pₙ₊₁• P_radical->P_M_radical k_p Monomer Monomer (M) Monomer->P_M_radical

Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).

Functional Materials Synthesis

Fe(OTf)₂ serves as an effective catalyst for the synthesis of various functional organic materials.

Intramolecular C-H Amination for Indole Synthesis

Indole and its derivatives are important structural motifs in many natural products, pharmaceuticals, and functional materials. Fe(OTf)₂ catalyzes the intramolecular C-H amination of aryl azidoacrylates to produce substituted indoles in good to excellent yields.

Table 3: Fe(OTf)₂-Catalyzed Synthesis of Indoles

Substrate (Aryl Azidoacrylate)Product (Indole)Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
Phenyl2-Carboethoxyindole10THF802478
4-Methylphenyl5-Methyl-2-carboethoxyindole10THF802485
4-Methoxyphenyl5-Methoxy-2-carboethoxyindole10THF802492
4-Chlorophenyl5-Chloro-2-carboethoxyindole10THF802475
4-Bromophenyl5-Bromo-2-carboethoxyindole10THF802472
3-Methylphenyl6-Methyl-2-carboethoxyindole10THF802481

Experimental Protocol: Synthesis of 2-Carboethoxyindole

Materials:

  • Ethyl 2-azido-3-phenylacrylate

  • This compound (Fe(OTf)₂)

  • Tetrahydrofuran (THF), anhydrous

  • Sealable reaction tube

  • Magnetic stirrer and oil bath

Procedure:

  • To a sealable tube equipped with a magnetic stir bar, add the aryl azidoacrylate (e.g., 100 mg, 1.0 equiv) and Fe(OTf)₂ (10 mol %).

  • Seal the tube with a rubber septum and establish an argon atmosphere.

  • Add anhydrous THF (1 mL) via syringe.

  • Replace the septum with a Teflon-coated screw cap and place the reaction vessel in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 24 hours.

  • Cool the mixture to room temperature and dilute with dichloromethane.

  • Filter the solution through a pad of Celite.

  • Wash the filtrate with water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography to obtain the corresponding indole.

CH_Amination_Mechanism Azide Aryl Azidoacrylate Nitrene_Complex [Fe(IV)=NR] Intermediate Azide->Nitrene_Complex - N₂ FeII Fe(OTf)₂ FeII->Nitrene_Complex Cyclization Intramolecular C-H Insertion Nitrene_Complex->Cyclization Cyclization->FeII Catalyst Regeneration Indole Indole Product Cyclization->Indole N2 N₂

Caption: General workflow for conductive polymer synthesis.

Metal-Organic Frameworks (MOFs)

Iron-based MOFs are a class of porous crystalline materials with applications in gas storage, catalysis, and drug delivery. Typically, iron chlorides or nitrates are used as the iron source. However, Fe(OTf)₂ could serve as an alternative iron precursor, potentially influencing the MOF's structure and properties due to the non-coordinating nature of the triflate anion.

Battery Materials

Iron compounds, such as iron fluorides and phosphates, are investigated as cathode materials for lithium-ion batteries due to their high theoretical capacities. [3][4]Fe(OTf)₂ could be a precursor for the synthesis of these materials through various chemical routes. Additionally, metal triflates are sometimes used as additives in battery electrolytes to improve performance and stability. [5]The role of Fe(OTf)₂ in this context would be to potentially enhance ionic conductivity or participate in the formation of a stable solid-electrolyte interphase (SEI).

References

Application Notes and Protocols for Iron(II) Trifluoromethanesulfonate in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Iron(II) trifluoromethanesulfonate (B1224126), also known as iron(II) triflate (Fe(OTf)₂), as a versatile and efficient catalyst in organic synthesis. Due to its strong Lewis acidity and the weakly coordinating nature of the triflate anion, Fe(OTf)₂ has emerged as a powerful tool in a variety of chemical transformations, including C-H amination and the imination of sulfoxides.[1] Its affordability and lower toxicity compared to some precious metal catalysts make it an attractive option for sustainable chemical synthesis.[2][3]

Physicochemical Properties

PropertyValueReference
Chemical Formula C₂F₆FeO₆S₂[4]
Molecular Weight 353.99 g/mol [4][5]
Appearance Off-white to brown powder[4]
CAS Number 59163-91-6[4][5]
Melting Point >300 °C[6]
Storage Store at 10°C - 25°C, keep dry, under inert gas (e.g., Nitrogen)[5]

Application 1: Synthesis of Indoles via Intramolecular C-H Amination

Iron(II) triflate serves as an effective catalyst for the intramolecular C-H amination of aryl azidoacrylates to synthesize a variety of indole (B1671886) derivatives.[7][8][9] This method offers a practical and robust alternative to traditional indole syntheses, which can suffer from low yields and the formation of side products.[8]

General Reaction Scheme

Aryl azidoacrylates can be converted to the corresponding indoles in the presence of a catalytic amount of Fe(OTf)₂. The reaction proceeds efficiently with various substituents on the aryl ring.[8]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_product Product ArylAzidoacrylate Aryl Azidoacrylate Indole Indole Derivative ArylAzidoacrylate->Indole Intramolecular C-H Amination FeOTf2 Fe(OTf)₂ (10 mol%) FeOTf2->Indole Solvent THF Solvent->Indole Temperature Heating Temperature->Indole G cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_product Product Sulfoxide Sulfoxide Sulfoximine Sulfoximine Sulfoxide->Sulfoximine Iminoiodinane Sulfonyliminoiodinane (PhI=NSO₂R) Iminoiodinane->Sulfoximine FeOTf2 Fe(OTf)₂ (2.5-5 mol%) FeOTf2->Sulfoximine Solvent Acetonitrile (0.1 M) Solvent->Sulfoximine Temperature Room Temperature Temperature->Sulfoximine Additives MS 4 Å Additives->Sulfoximine

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Iron(II) Trifluoromethanesulfonate Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂ or iron triflate) in their catalytic reactions.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during experiments with Fe(OTf)₂ catalysis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Reaction Yield

Q: My reaction yield is significantly lower than expected, or the reaction is not proceeding at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in Fe(OTf)₂ catalyzed reactions can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity:

    • Moisture and Air Sensitivity: Iron(II) triflate is sensitive to moisture and oxygen. Ensure that the catalyst has been stored under an inert atmosphere (e.g., argon or nitrogen) and handled in a glovebox or using Schlenk techniques.[1] Contamination with water can lead to catalyst deactivation.

    • Catalyst Purity: Verify the purity of your Fe(OTf)₂. Impurities can inhibit the catalytic activity.

    • Catalyst Loading: While lower catalyst loading is desirable, it might be insufficient for challenging substrates. Try incrementally increasing the catalyst loading.

  • Reaction Conditions:

    • Solvent Choice: The solvent can have a profound impact on the reaction outcome. If the reaction is sluggish, a solvent screen is recommended. For instance, in the synthesis of indoles via intramolecular C-H amination, THF has been shown to be a superior solvent compared to others.[1]

    • Temperature: Many Fe(OTf)₂ catalyzed reactions require elevated temperatures to proceed efficiently. If your reaction is slow at a certain temperature, consider carefully increasing it. Conversely, if you observe product decomposition, the temperature might be too high.

    • Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or LC-MS to determine the optimal reaction time. Premature workup can result in low conversion, while extended reaction times might lead to byproduct formation.

  • Reagents and Substrates:

    • Purity of Reagents: Ensure all starting materials and reagents are pure and dry. Impurities can act as catalyst poisons or participate in side reactions.

    • Substrate Reactivity: Some substrates are inherently less reactive. For these, more forcing conditions (higher temperature, higher catalyst loading) or the use of specific ligands might be necessary.

Issue 2: Catalyst Deactivation

Q: I observe an initial reaction, but it stalls before completion. What could be causing my Fe(OTf)₂ catalyst to deactivate?

A: Catalyst deactivation in iron-catalyzed reactions can be a significant issue. Potential causes include:

  • Oxidation of Fe(II): The active Fe(II) species can be oxidized to the less active Fe(III) state, especially in the presence of air or certain oxidants. Rigorous exclusion of air is crucial.

  • Formation of Inactive Iron Species: Depending on the reaction conditions and substrates, the iron catalyst can aggregate or form inactive complexes.[2]

  • Product Inhibition: The product of the reaction may coordinate to the iron center more strongly than the starting material, leading to inhibition of the catalytic cycle.

  • Ligand Decomposition: If a ligand is used, it may degrade under the reaction conditions, leading to catalyst deactivation.

Troubleshooting Steps:

  • Ensure a strictly inert atmosphere throughout the reaction.

  • Consider the use of a co-reductant if oxidation is suspected.

  • If product inhibition is a possibility, try to run the reaction at a lower concentration.

  • If using a ligand, verify its stability under the reaction conditions.

Issue 3: Formation of Side Products

Q: My reaction is producing significant amounts of unintended side products. How can I improve the selectivity?

A: The formation of side products is a common challenge. Here are some strategies to improve selectivity:

  • Homocoupling: In cross-coupling reactions, homocoupling of the organometallic reagent is a frequent side reaction. This can often be minimized by slow addition of the Grignard or organozinc reagent.

  • β-Hydride Elimination: In cross-coupling reactions involving alkyl groups with β-hydrogens, β-hydride elimination can be a competitive pathway. The choice of ligand and reaction temperature can influence the rate of this side reaction.

  • Over-oxidation: In oxidation reactions, the desired product may be further oxidized to undesired byproducts. Reducing the reaction time or the amount of oxidant can help mitigate this.

  • Alternative Reaction Pathways: Depending on the substrate, alternative cyclization or rearrangement pathways may be accessible. Fine-tuning the reaction conditions (temperature, solvent, ligand) can help favor the desired pathway. For instance, in intramolecular C-H amination, aziridination can be a competing reaction. The choice of catalyst and ligand system can significantly influence the selectivity between these pathways.[3]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Iron-Catalyzed Imination of Methyl Phenyl Sulfoxide (B87167). [4]

EntryCatalyst (mol %)SolventTime (min)Yield (%)
1Fe(OTf)₂ (2.5)CH₃CN598
2Fe(OTf)₂ (1.0)CH₃CN2095
3Fe(OTf)₂ (2.5)CH₂Cl₂2085
4Fe(OTf)₂ (2.5)THF2078
5Fe(acac)₃ (5.0)CH₃CN6065

Table 2: Optimization of Fe-Catalyzed Cross-Coupling of an Aryl Carbamate with an Alkyl Bromide. [5]

EntryIron Source (mol %)LigandSolventBaseYield (%)
1Fe(acac)₃ (10)TMEDAMTBENaOtBu45
2FeBr₂ (10)TMEDAMTBENaOtBu68
3FeI₂ (10)TMEDAMTBENaOtBu78
4Fe(OTf)₂ (10)TMEDAMTBENaOtBu35
5FeI₂ (10)NoneMTBENaOtBu40
6FeI₂ (10)TMEDATHFNaOtBu52
7FeI₂ (10)TMEDAMTBEK₂CO₃<10

Experimental Protocols

Protocol 1: General Procedure for the Fe(OTf)₂-Catalyzed Synthesis of Indoles by Intramolecular C-H Amination. [1]

  • To a sealable reaction tube equipped with a magnetic stir bar, add the aryl azidoacrylate (1.0 equiv) and Iron(II) trifluoromethanesulfonate (10 mol%).

  • Seal the tube with a rubber septum and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (this cycle should be repeated three times).

  • Add anhydrous tetrahydrofuran (B95107) (THF) via syringe to achieve the desired concentration.

  • Replace the septum with a Teflon-lined screw cap.

  • Place the reaction vessel in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for the predetermined time (monitor by TLC or LC-MS for completion).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (B109758) and filter through a pad of celite.

  • Wash the filtrate with water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired indole.

Protocol 2: General Procedure for the Fe(OTf)₂-Catalyzed Imination of Sulfoxides. [4]

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the sulfoxide (1.0 equiv), this compound (2.5 mol%), and the iminoiodinane (e.g., PhI=NNs, 1.3 equiv).

  • Add 4 Å molecular sieves.

  • Seal the tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add anhydrous acetonitrile (B52724) via syringe to the desired concentration.

  • Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding sulfoximine.

Mandatory Visualization

Catalytic_Cycle_CH_Amination cluster_main Catalytic Cycle for Fe(OTf)₂-Catalyzed Intramolecular C-H Amination cluster_legend Legend FeII Fe(II)(OTf)₂ FeIV_imido [Fe(IV)=NR](OTf)₂ (High-Valent Iron Imido) FeII->FeIV_imido R-N₃ - N₂ FeIII_amido_radical [Fe(III)-NHR•](OTf)₂ (Substrate Radical Complex) FeIV_imido->FeIII_amido_radical Intramolecular H-atom abstraction Product_complex Fe(II)(OTf)₂(Product) FeIII_amido_radical->Product_complex Radical Rebound & Reductive Elimination Product_complex->FeII - Product FeII_leg Fe(II) Species Fe_intermediate_leg High-Valent Iron Intermediates

Caption: Proposed catalytic cycle for the intramolecular C-H amination catalyzed by this compound.

Troubleshooting_Workflow start Low Reaction Yield check_catalyst Check Catalyst Activity - Purity - Handling (Inert Atmosphere) - Loading start->check_catalyst check_conditions Review Reaction Conditions - Solvent - Temperature - Time start->check_conditions check_reagents Verify Reagent Purity - Starting Materials - Solvents start->check_reagents side_reactions Analyze for Side Products - Homocoupling - β-Hydride Elimination - Over-oxidation start->side_reactions optimize_catalyst Use fresh, pure catalyst Increase loading if necessary check_catalyst->optimize_catalyst If catalyst is suspect optimize_conditions Screen solvents Adjust temperature Optimize reaction time check_conditions->optimize_conditions If conditions are suboptimal purify_reagents Purify starting materials Use anhydrous solvents check_reagents->purify_reagents If impurities are detected modify_conditions Adjust reagent addition rate Modify temperature Change ligand side_reactions->modify_conditions If side products are significant improved_yield Improved Yield optimize_catalyst->improved_yield optimize_conditions->improved_yield purify_reagents->improved_yield modify_conditions->improved_yield

Caption: A logical workflow for troubleshooting low-yield reactions in this compound catalysis.

References

How to improve yield in Fe(OTf)2 catalyzed organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve yields in Iron(II) Trifluoromethanesulfonate (Fe(OTf)₂) catalyzed organic reactions.

Frequently Asked Questions (FAQs)

Q1: What is Fe(OTf)₂ and why is it a useful catalyst?

A1: this compound, or iron(II) triflate (Fe(OTf)₂), is a versatile Lewis acid catalyst. It is favored in organic synthesis due to iron's abundance, low cost, and low toxicity compared to many noble metals like palladium or ruthenium.[1][2][3] Fe(OTf)₂ can catalyze a wide range of transformations, including hydrogenations, oxidations, C-H functionalization, and cross-coupling reactions.[1][4][5] Its effectiveness stems from iron's ability to exist in multiple oxidation states, often facilitating single-electron transfer (SET) pathways.[1]

Q2: How should I properly handle and store Fe(OTf)₂?

A2: Fe(OTf)₂ is sensitive to air and moisture. The Fe(II) center can oxidize to the less reactive Fe(III) state, and the compound is hygroscopic. Proper handling is critical to maintain its catalytic activity.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably within an inert atmosphere glovebox or desiccator.[6]

  • Handling: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.[6] Use dry, de-gassed solvents and ensure all glassware is rigorously dried before use.[7]

Q3: What are the common signs of catalyst deactivation?

A3: Catalyst deactivation presents as a loss of catalytic activity or selectivity over time.[8][9] Common signs include:

  • Incomplete or sluggish reactions.

  • Decreased product yield.

  • Inconsistent or non-reproducible results.

  • A visible color change in the catalyst powder (e.g., from off-white/pale green to reddish-brown, indicating oxidation to Fe(III)).

Deactivation can be caused by oxidation of the iron center, poisoning by impurities, ligand degradation, or thermal degradation (sintering) in heterogeneous systems.[8][10][11]

Q4: Can I reuse or regenerate my Fe(OTf)₂ catalyst?

A4: For homogeneous reactions, recovery of Fe(OTf)₂ from the reaction mixture is often impractical. For heterogeneous or supported iron catalysts, regeneration may be possible. Mechanisms like oxidation of the iron center or fouling with carbon deposits are primary causes of deactivation.[11][12] Some studies on heterogeneous iron catalysts have shown that activity can be recovered through processes like thermal annealing, which can remove surface oxygen groups and reform active sites.[12] However, regeneration protocols are highly specific to the catalyst system and the cause of deactivation.

Troubleshooting Guide for Low-Yield Reactions

This guide addresses specific issues that can lead to poor yields in Fe(OTf)₂ catalyzed reactions.

Q5: My reaction is sluggish or fails to start. What should I check first?

A5: When a reaction fails to initiate, the primary suspects are the catalyst's activity and the reaction environment. Follow this diagnostic workflow to identify the root cause.

start Sluggish or No Reaction cat_check 1. Check Catalyst Integrity start->cat_check env_check 2. Verify Reaction Environment start->env_check reagent_check 3. Assess Reagents start->reagent_check cat_storage Improper Storage? (Air/Moisture Exposure) cat_check->cat_storage How was it handled? cat_age Old Catalyst Bottle? cat_check->cat_age How old is it? env_inert Inert Atmosphere? (N2 / Ar) env_check->env_inert Setup? env_solvent Solvent Dry/Degassed? env_check->env_solvent Quality? reagent_purity Substrate/Reagent Purity? reagent_check->reagent_purity Quality? reagent_inhibitor Inhibitors Present? (e.g., in commercial solvents/reagents) reagent_check->reagent_inhibitor Source? cat_sol Action: Use a fresh batch of catalyst or a newly opened bottle. cat_storage->cat_sol cat_age->cat_sol env_sol Action: Ensure rigorous inert technique. Use freshly dried and degassed solvents. env_inert->env_sol env_solvent->env_sol reagent_sol Action: Purify substrates and reagents. Use inhibitor-free solvents. reagent_purity->reagent_sol reagent_inhibitor->reagent_sol

Caption: Initial Diagnostic Workflow for Failed Reactions.

Q6: My reaction works, but the yield is consistently low. How can I optimize it?

A6: Low yields in a working reaction point towards sub-optimal conditions or competing side reactions. A systematic optimization of reaction parameters is necessary.

  • Ligand Modification: The electronic and steric properties of the ligand are crucial. A robust ligand framework can prevent catalyst self-oxidation and enhance reactivity.[10] In some cases, bulky or deuterated ligands have been shown to significantly increase catalytic performance by preventing ligand degradation.[13]

  • Solvent Choice: The polarity and coordinating ability of the solvent can dramatically affect the reaction outcome. For instance, in a formal hydrogenation using Fe(OTf)₃ and NaBH₄, ethanol (B145695) gave the highest yields compared to other alcohols or acetonitrile.[4]

  • Temperature and Concentration: Varying the reaction temperature can help overcome activation barriers or, conversely, reduce byproduct formation at lower temperatures. Adjusting the concentration may also influence the reaction rate and selectivity.

  • Catalyst Loading: While increasing catalyst loading may seem like an easy solution, it can sometimes lead to more side reactions. An attempt to reduce catalyst loading from 10 mol% to 1 mol% in one study resulted in significantly diminished yields.[4] It is important to find the optimal loading for your specific transformation.

Q7: I am observing significant side product formation. What are the likely causes and solutions?

A7: Side product formation is a common issue in iron catalysis, partly due to its propensity for single-electron transfer (SET) pathways which can initiate radical side reactions.[1]

  • Identify the Side Products: Characterize the major side products to understand the competing reaction pathways. For example, in reactions involving N,N-disubstituted hydrazones, dehydrogenative cyclization can be a competing pathway.[5]

  • Adjust Reaction Conditions:

    • Temperature: Lowering the temperature can often suppress side reactions that have a higher activation energy than the desired transformation.

    • Additives/Ligands: The choice of ligand can steer the reaction towards the desired product. In one Fe(II) complex, the inclusion of Ca²⁺ ions prevented ligand self-activation and allowed for the desired reaction with an external substrate.[10]

    • Reagent Stoichiometry: Carefully controlling the stoichiometry of reagents can minimize side reactions. For example, using excess of one reagent might favor a particular pathway.

Q8: My catalyst appears to be deactivating during the reaction. What can I do?

A8: Intra-reaction deactivation is often caused by product inhibition or degradation of the catalyst by reactants, products, or intermediates.

  • Slow Addition of Reagents: If a reagent or byproduct is suspected of causing deactivation, its concentration can be kept low through slow addition (e.g., via syringe pump). This is particularly relevant for reactions using potent oxidants like H₂O₂.[3][14]

  • Ligand Design: As mentioned, robust ligands can protect the iron center from degradation. Research into ligands that are resistant to oxidative degradation is an active area.[13]

  • Heterogenization: Supporting the Fe(OTf)₂ on a solid matrix (e.g., silica (B1680970), zeolites) can sometimes improve stability and prevent bimolecular catalyst decomposition pathways.[2][3][15]

Data and Protocols

Table 1: Effect of Reaction Parameters on Yield

The following table summarizes data from a study on the formal hydrogenation of 1-octene (B94956) to n-octane, catalyzed by an iron salt with NaBH₄ as the reductant. While the original study used Fe(OTf)₃, the principles of optimizing reductant and catalyst loading are directly applicable to Fe(OTf)₂ systems.[4]

EntryCatalyst Loading (mol%)NaBH₄ (equivalents)Time (h)Yield (%)
1103.01899
2101.5699
353.01895
413.04825

Conditions: 1-octene (1 mmol), Fe(OTf)₃, NaBH₄, in ethanol (5 mL) at room temperature.[4]

Experimental Protocols

Protocol 1: General Procedure for Handling Fe(OTf)₂

  • Preparation: Move the sealed bottle of Fe(OTf)₂ into a nitrogen- or argon-filled glovebox. Ensure the glovebox atmosphere has low oxygen (<10 ppm) and moisture (<10 ppm) levels.

  • Dispensing: Allow the bottle to reach the temperature of the glovebox atmosphere before opening to prevent condensation. Use a clean, dry spatula to weigh the desired amount of catalyst into a tared vial.

  • Sealing: Tightly seal the stock bottle of Fe(OTf)₂ immediately after use. It is good practice to further seal the cap with paraffin (B1166041) film if it will be stored outside the glovebox for extended periods.

  • Dissolution: If preparing a stock solution, use a cannula to transfer anhydrous, degassed solvent into the vial containing the catalyst.

cluster_storage Storage cluster_glovebox Inert Atmosphere Glovebox storage Store Tightly Sealed in Cool, Dry, Dark Place acquire Acquire Catalyst storage->acquire Transfer In dispense Dispense Required Amount acquire->dispense Equilibrate Temp. dissolve Dissolve in Anhydrous Solvent dispense->dissolve reaction Add to Reaction (via cannula or as solid) dissolve->reaction

Caption: Recommended Workflow for Handling Fe(OTf)₂ Catalyst.

Protocol 2: Representative Procedure - Fe(OTf)₂-Catalyzed Formal Hydrogenation of an Alkene

This protocol is adapted from a general procedure for iron-catalyzed alkene reduction.[4]

  • Glassware Preparation: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon or nitrogen.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the alkene substrate (1.0 mmol, 1.0 equiv).

    • Add anhydrous ethanol (5 mL).

    • In a separate vial inside a glovebox, weigh Fe(OTf)₂ (0.1 mmol, 10 mol%) and add it to the reaction flask against a flow of inert gas.

  • Reaction Initiation:

    • Cool the mixture in an ice bath (0 °C).

    • Add sodium borohydride (B1222165) (NaBH₄) (1.5 mmol, 1.5 equiv) portion-wise over 5 minutes. Caution: Hydrogen gas evolution.

    • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Upon completion, slowly quench the reaction by adding 1 M HCl (5 mL) at 0 °C.

    • Extract the mixture with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

References

Stability and degradation of Iron(II) triflate catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of Iron(II) triflate (Fe(OTf)₂), a versatile and efficient Lewis acid catalyst in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for handling and storing Iron(II) triflate?

A1: Iron(II) triflate is a hygroscopic solid that is sensitive to moisture and, to a lesser extent, air.[1][2] Proper handling and storage are crucial to maintain its catalytic activity.

  • Storage: Store the catalyst in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3][4] Recommended storage temperatures are between 10°C and 25°C.[3]

  • Handling: All manipulations should be carried out in a glovebox or under a stream of inert gas.[4] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Dispensing: Use non-sparking tools for handling the powder.[4]

Q2: What are the different forms of Iron(II) triflate, and how do they differ?

A2: Iron(II) triflate can exist in several forms, primarily differing in their solvation state. The most common forms are:

  • Anhydrous Iron(II) triflate (Fe(OTf)₂): This is the most active form for many catalytic reactions. It is a white to off-white or brown powder.[2]

  • Iron(II) triflate diacetonitrile (Fe(OTf)₂·2MeCN): This is a common, commercially available form that is often prepared by reacting iron powder with triflic acid in acetonitrile (B52724).[1][6] It is a white powder that is stable to air oxidation but absorbs water.[1] The acetonitrile ligands can be removed under vacuum.[1]

  • Iron(II) triflate hexahydrate (--INVALID-LINK--₂): This form is obtained when the catalyst is exposed to water or recrystallized from aqueous solutions.[1] It is a hygroscopic, white crystalline solid with a hint of green.[1] The presence of water can be detrimental to many reactions.

Q3: What are the common signs of Iron(II) triflate degradation?

A3: Degradation of Iron(II) triflate can be observed through several indicators:

  • Color Change: A change from a white or off-white powder to a yellow or brownish color can indicate oxidation of Fe(II) to Fe(III) or the presence of other impurities.[1]

  • Decreased Catalytic Activity: A noticeable decrease in reaction rate or yield compared to previous experiments with a fresh batch of catalyst is a primary indicator of degradation.

  • Poor Solubility: The degraded catalyst may exhibit poor solubility in solvents where it is typically soluble.

Q4: How does the choice of solvent affect the stability and activity of Iron(II) triflate?

A4: The solvent plays a critical role in the stability and reactivity of Iron(II) triflate.

  • Coordinating Solvents: Solvents like acetonitrile can coordinate to the iron center, forming solvates such as Fe(MeCN)₄(OTf)₂.[1] While this can enhance stability during storage, the solvent may need to be displaced by the substrate for the reaction to proceed. In some cases, solvent coordination can influence the spin state and magnetic properties of the iron center.[7][8]

  • Non-Coordinating Solvents: In non-coordinating solvents like dichloromethane, the triflate anions are more likely to be directly coordinated to the iron center.[7][8]

  • Protic Solvents: Protic solvents like water and alcohols can lead to the formation of hydrated species, which are generally less active as Lewis acid catalysts.[1]

Troubleshooting Guide

Problem 1: My reaction catalyzed by Iron(II) triflate is sluggish or not proceeding to completion.

Possible Cause Troubleshooting Step
Degraded Catalyst Use a fresh batch of Iron(II) triflate or a recently purchased one. Ensure the catalyst has been properly stored under an inert atmosphere.
Presence of Water Dry all solvents and reagents thoroughly before use. Consider adding molecular sieves to the reaction mixture.[9] The acetonitrile solvate of Iron(II) triflate is known to absorb water.[1]
Inappropriate Solvent The success of reactions catalyzed by Iron(II) triflate can be highly solvent-dependent. For example, in the synthesis of indoles, THF was found to give the best results.[10] Consult the literature for the optimal solvent for your specific reaction.
Insufficient Catalyst Loading While Iron(II) triflate is an efficient catalyst, reducing the catalyst loading too much can significantly decrease the reaction rate.[10] Try increasing the catalyst loading to the recommended level (typically 1-10 mol%).
Reaction Temperature Some reactions may require elevated temperatures to proceed at a reasonable rate. Ensure the reaction is being conducted at the optimal temperature as reported in the literature.[10]

Problem 2: I observe a color change in my Iron(II) triflate upon storage or during the reaction.

Possible Cause Troubleshooting Step
Oxidation A color change to yellow or brown suggests oxidation of Fe(II) to Fe(III).[1] This is more likely to occur with prolonged exposure to air. While Fe(III) triflate can also be a catalyst in some reactions, its activity may differ.[11] If your reaction requires Fe(II), the catalyst should be discarded. To prevent this, always store and handle the catalyst under an inert atmosphere.
Complex Formation The formation of a colored complex with the solvent or substrate is possible. This is not necessarily indicative of degradation.

Problem 3: How can I regenerate a deactivated Iron(II) triflate catalyst?

While the regeneration of homogeneous Iron(II) triflate catalysts from reaction mixtures can be challenging, deactivation is often due to the formation of inactive complexes or oxidation.[11] For heterogeneous iron catalysts, deactivation can be caused by fouling, poisoning, or sintering.[12][13] Regeneration strategies for supported iron catalysts often involve washing to remove adsorbed species or thermal treatments.[14][15] For homogeneous reactions, it is often more practical to use a fresh batch of catalyst.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Catalyzed by Iron(II) Triflate

This protocol is a general guideline and should be adapted based on the specific requirements of the reaction.

  • Preparation: Dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas (nitrogen or argon). Dry all solvents and liquid reagents using standard procedures.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Iron(II) triflate (e.g., 5 mol%) under a positive pressure of inert gas.

  • Addition of Reagents: Add the dry solvent via syringe, followed by the substrate and any other reagents.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature for the specified time. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. The work-up procedure will vary depending on the reaction but may involve quenching with water or a saturated aqueous solution, extraction with an organic solvent, drying the organic layer, and concentrating under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation.

Protocol 2: Assessing Catalyst Activity

A simple method to assess the activity of a batch of Iron(II) triflate is to perform a well-established, high-yielding reaction from the literature and compare the yield and reaction time to the reported values. For example, the imination of methyl phenyl sulfoxide (B87167) is a rapid and high-yielding reaction catalyzed by Iron(II) triflate.[9]

Data Presentation

Table 1: Influence of Solvent on the Iron(II) Triflate-Catalyzed Synthesis of Indoles

SolventYield (%)
THF78
Dioxane65
Toluene55
Acetonitrile42
Dichloromethane35
Data adapted from Bonnamour, J., & Bolm, C. (2011). Org. Lett., 13(8), 2012-2014.[10]

Table 2: Effect of Catalyst Loading on the Imination of Methyl Phenyl Sulfoxide

Catalyst Loading (mol %)Reaction Time (min)Yield (%)
2.52098
5.03086 (for dialkyl sulfoxides)
Data adapted from García Mancheño, O., et al. (2009). Org. Lett., 11(11), 2429-2432.[9]

Visualizations

cluster_storage Storage and Handling cluster_reaction Reaction Setup cluster_outcome Reaction Outcome Store under inert gas (N2/Ar) Store under inert gas (N2/Ar) Flame-dried glassware Flame-dried glassware Handle in glovebox/under inert gas Handle in glovebox/under inert gas Add Fe(OTf)2 under inert gas Add Fe(OTf)2 under inert gas Use dry solvents and reagents Use dry solvents and reagents Add dry solvent and reagents Add dry solvent and reagents Add Fe(OTf)2 under inert gas->Add dry solvent and reagents Stir at optimal temperature Stir at optimal temperature Add dry solvent and reagents->Stir at optimal temperature Successful Reaction Successful Reaction Stir at optimal temperature->Successful Reaction Sluggish/No Reaction Sluggish/No Reaction Stir at optimal temperature->Sluggish/No Reaction Potential Issues Start Start Sluggish or No Reaction Sluggish or No Reaction Start->Sluggish or No Reaction Check Catalyst Quality Check Catalyst Quality Sluggish or No Reaction->Check Catalyst Quality Is Catalyst Old or Discolored? Is Catalyst Old or Discolored? Check Catalyst Quality->Is Catalyst Old or Discolored? Use Fresh Catalyst Use Fresh Catalyst Is Catalyst Old or Discolored?->Use Fresh Catalyst Yes Check for Water Contamination Check for Water Contamination Is Catalyst Old or Discolored?->Check for Water Contamination No Problem Solved Problem Solved Use Fresh Catalyst->Problem Solved Are Solvents/Reagents Dry? Are Solvents/Reagents Dry? Check for Water Contamination->Are Solvents/Reagents Dry? Dry Solvents/Reagents Dry Solvents/Reagents Are Solvents/Reagents Dry?->Dry Solvents/Reagents No Optimize Reaction Conditions Optimize Reaction Conditions Are Solvents/Reagents Dry?->Optimize Reaction Conditions Yes Dry Solvents/Reagents->Problem Solved Consult Literature for Optimal Conditions Consult Literature for Optimal Conditions Optimize Reaction Conditions->Consult Literature for Optimal Conditions Consult Literature for Optimal Conditions->Problem Solved Active Fe(II)(OTf)2 Active Fe(II)(OTf)2 Oxidized Fe(III) Species Oxidized Fe(III) Species Active Fe(II)(OTf)2->Oxidized Fe(III) Species  Air (O2) Hydrated Fe(II) Species Hydrated Fe(II) Species Active Fe(II)(OTf)2->Hydrated Fe(II) Species  Moisture (H2O) Inactive Product Complex Inactive Product Complex Active Fe(II)(OTf)2->Inactive Product Complex  Reaction Products

References

Technical Support Center: Synthesis of Iron(II) Trifluoromethanesulfonate (Fe(OTf)₂)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Iron(II) Trifluoromethanesulfonate (Fe(OTf)₂). This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the synthesis of this versatile catalyst and synthetic precursor. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work, with a focus on overcoming issues related to the low solubility of starting materials.

Troubleshooting Guide: Overcoming Low Solubility of Starting Materials

This guide provides solutions to common problems encountered during the synthesis of Fe(OTf)₂, particularly those arising from the poor solubility of iron-based starting materials.

Question: My reaction with iron powder is extremely slow or appears to have stalled. What could be the cause and how can I fix it?

Answer: A slow or stalled reaction when using iron powder is most often due to insufficient surface area of the reactant.

  • Problem: The iron powder may not be fine enough. The reaction between solid iron and triflic acid is a heterogeneous reaction, meaning its rate is highly dependent on the surface area of the solid reactant.

  • Solution:

    • Use Finely Divided Iron Powder: Employ iron powder with a small particle size, ideally less than 10 micrometers (<10 μm), to maximize the reactive surface area.[1]

    • Ensure Adequate Agitation: Vigorous stirring is essential to keep the iron powder suspended in the reaction medium.[2][3][4][5] This prevents the powder from settling at the bottom of the flask and ensures continuous contact with the triflic acid.

    • Apply Gentle Heating: After the initial exothermic reaction subsides, gently heating the mixture to around 60°C can help drive the reaction to completion.[1]

Question: I am using iron(II) chloride as a starting material and the reaction is not proceeding to completion, resulting in a low yield. How can I improve this?

Answer: The primary challenge with using iron(II) chloride (FeCl₂) is its low solubility in triflic acid.

  • Problem: The poor solubility of FeCl₂ leads to a very slow reaction rate.

  • Solutions:

    • Increase Reaction Time: Due to the heterogeneous nature of the mixture, a significantly longer reaction time (e.g., approximately 40 hours) may be necessary to ensure complete conversion.[6]

    • Consider an Alternative Starting Material: For a more convenient and often faster synthesis, reacting finely divided iron powder with triflic acid in a suitable solvent like acetonitrile (B52724) is recommended.[1][6][7] This method circumvents the solubility issues associated with iron(II) chloride.

Question: My final product is a different color than expected (e.g., yellow or brown) and the yield is low. What are the likely impurities?

Answer: The off-colors and low yields can be due to oxidation of the iron(II) species or side reactions with the solvent.

  • Problem: Iron(II) is susceptible to oxidation to iron(III), especially in the presence of air and moisture. Yellow impurities can be indicative of the formation of iron(III) compounds.[1]

  • Solutions:

    • Maintain an Inert Atmosphere: Perform all steps of the synthesis and handling of the product under a pure, dry, inert atmosphere, such as nitrogen or argon.[1]

    • Use Anhydrous Solvents: Ensure that all solvents are thoroughly dried before use. The presence of water can lead to the formation of hydrated iron species and potentially facilitate oxidation.

    • Solvent Choice: While acetonitrile is a common and effective solvent, it can react with triflic acid to form triazines or nitrilium salts.[1] However, this side reaction does not typically interfere with the formation of the metal triflate. If issues persist, consider methanol (B129727) as an alternative solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for synthesizing anhydrous Fe(OTf)₂?

A1: The most convenient method for preparing anhydrous iron(II) triflate is through its acetonitrile solvate, which is synthesized from the reaction of finely divided iron metal with triflic acid in anhydrous acetonitrile.[1][6][7] This solvate, Fe(OTf)₂·2MeCN, is stable to air oxidation and can be easily handled.[1][7]

Q2: Why is acetonitrile a recommended solvent for this synthesis?

A2: Acetonitrile is recommended because it facilitates the reaction of iron powder with triflic acid and forms a stable, isolable acetonitrile solvate of Fe(OTf)₂.[1][7] This solvated complex is an excellent starting material for further non-aqueous iron(II) chemistry.[6]

Q3: Can I use other solvents for the synthesis?

A3: Yes, methanol can also be used for the reaction between iron powder and triflic acid.[1] Additionally, hydrated Fe(OTf)₂ can be prepared using water as a solvent.[1]

Q4: How does stirring speed affect the reaction?

A4: In a solid-liquid reaction like the synthesis of Fe(OTf)₂ from iron powder, stirring is crucial for ensuring the reactants are well-mixed.[2][3] It keeps the solid suspended, which maximizes the surface area available for reaction. However, once the stirring is fast enough to maintain a homogeneous suspension, further increasing the speed may not significantly increase the reaction rate.[3][8]

Q5: My product seems to be a mix of a "minty green, wet-looking solid" and an "off-white powder." What does this mean?

A5: This observation is related to the degree of acetonitrile ligation. The tetrakis(acetonitrile) complex, Fe(OTf)₂(CH₃CN)₄, often appears as a minty green solid, while the bis(acetonitrile) form, Fe(OTf)₂(CH₃CN)₂, is typically an off-white powder.[6] The tetrakis complex readily loses two acetonitrile molecules under vacuum to form the bis complex.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of Fe(OTf)₂ from iron powder.

ParameterValueStarting MaterialReference
Reactant Quantities Iron Powder: 5.58 g (100 mmol) Triflic Acid: 32.0 g (210 mmol) Acetonitrile: 100 mLIron Powder[1]
Reaction Temperature Initially exothermic, then warmed to 60°CIron Powder[1]
Yield (First Crop) 33.6 g of Fe(MeCN)₄(OTf)₂ (which is 28.1 g of Fe(OTf)₂·2MeCN after drying)Iron Powder[1]
Yield (Second Crop) 6.7 g of Fe(MeCN)₄(OTf)₂ (which is 5.5 g of Fe(OTf)₂·2MeCN after drying)Iron Powder[1]
Total Calculated Yield Approximately 86% (based on the dried product Fe(OTf)₂·2MeCN)Iron Powder[1]
**Reaction Time (FeCl₂) **~40 hours for >95% yield under optimized conditionsIron(II) Chloride[6]

Experimental Protocol: Synthesis of Fe(OTf)₂·2CH₃CN from Iron Powder

This protocol is adapted from established literature procedures for the synthesis of the acetonitrile solvate of this compound.[1]

Materials:

  • Finely divided iron powder (<10 μm, 5.58 g, 100 mmol)

  • Triflic acid (32.0 g, 210 mmol)

  • Anhydrous acetonitrile (100 mL for reaction, 60 mL for recrystallization)

  • Anhydrous diethyl ether (60 mL for washing, 20 mL for recrystallization)

  • Celite

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flask equipped with a magnetic stir bar and a coldfinger condenser

  • Filtration apparatus (e.g., fritted funnel)

Procedure:

  • Reaction Setup: Under a dinitrogen atmosphere, add the finely divided iron powder (5.58 g) to 100 mL of dry acetonitrile in a round-bottom flask.

  • Addition of Triflic Acid: While stirring, carefully and slowly add triflic acid (32.0 g). Caution: The reaction is highly exothermic.

  • Initial Reaction: Allow the initial effervescence to subside, which may take about 1 hour.

  • Heating: Fit the flask with a coldfinger condenser and warm the mixture to 60°C. Continue heating and stirring until the effervescence stops, indicating the completion of the reaction.

  • Filtration: Allow the mixture to cool to room temperature. Remove the unreacted iron powder by filtering the solution through a pad of Celite under an inert atmosphere.

  • Concentration: Reduce the volume of the pale green filtrate to approximately 80 mL under vacuum.

  • Crystallization (First Crop): Cool the concentrated solution to -25°C overnight. This will afford very pale blue-green crystals of Fe(MeCN)₄(OTf)₂.

  • Isolation and Washing: Isolate the crystals by filtration and wash them with three 20 mL portions of anhydrous diethyl ether.

  • Drying: Dry the product under vacuum overnight. During this process, the Fe(MeCN)₄(OTf)₂ will lose two acetonitrile ligands to yield the final product, Fe(OTf)₂·2MeCN, as a white powder.

  • Recrystallization (Optional, for higher purity): The product can be recrystallized by dissolving it in 60 mL of dry acetonitrile, adding 20 mL of diethyl ether, and cooling to -25°C.

Visualizations

Below are diagrams illustrating the troubleshooting workflow for low solubility issues and the experimental workflow for the synthesis of Fe(OTf)₂.

TroubleshootingWorkflow Troubleshooting Low Solubility in Fe(OTf)2 Synthesis start Low Yield or Slow Reaction check_material Which starting material? start->check_material fe_powder Iron Powder check_material->fe_powder Fe Powder fecl2 Iron(II) Chloride check_material->fecl2 FeCl2 check_fe_powder Check Iron Powder Particle Size & Stirring fe_powder->check_fe_powder fecl2_solubility Issue: Low solubility in Triflic Acid fecl2->fecl2_solubility is_fine Is powder < 10 μm and stirring vigorous? check_fe_powder->is_fine use_fine_powder Action: Use finer powder and ensure vigorous stirring is_fine->use_fine_powder No check_temp Is reaction heated after initial exotherm? is_fine->check_temp Yes use_fine_powder->check_fe_powder heat_reaction Action: Heat to 60°C to completion check_temp->heat_reaction No end_node Improved Yield check_temp->end_node Yes heat_reaction->end_node increase_time Option 1: Increase reaction time (~40h) fecl2_solubility->increase_time change_material Option 2: Switch to Iron Powder method fecl2_solubility->change_material increase_time->end_node change_material->end_node

Caption: Troubleshooting workflow for low solubility issues.

ExperimentalWorkflow Experimental Workflow for Fe(OTf)2 Synthesis start Start: Inert Atmosphere step1 1. Combine Iron Powder and Anhydrous Acetonitrile start->step1 step2 2. Slowly Add Triflic Acid (Exothermic Reaction) step1->step2 step3 3. Heat to 60°C until reaction completes step2->step3 step4 4. Cool and Filter to remove excess Iron step3->step4 step5 5. Concentrate Filtrate under vacuum step4->step5 step6 6. Crystallize at -25°C step5->step6 step7 7. Isolate, Wash with Ether, and Dry under Vacuum step6->step7 end_product Final Product: Fe(OTf)2·2MeCN (white powder) step7->end_product

Caption: Experimental workflow for Fe(OTf)₂ synthesis.

References

Handling moisture-sensitive Iron(II) trifluoromethanesulfonate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Handling Iron(II) Trifluoromethanesulfonate (B1224126)

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the moisture-sensitive reagent, Iron(II) trifluoromethanesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive to moisture?

A1: this compound, also known as iron(II) triflate (Fe(OTf)₂), is an off-white to brown solid powder.[1][2] It is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Its sensitivity stems from the Lewis acidic nature of the iron(II) center, which can coordinate with water molecules. This hydration can alter the compound's reactivity, catalytic activity, and solubility, potentially leading to inconsistent or failed experimental results.

Q2: How should I properly store this compound?

A2: To maintain its integrity, this compound must be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][3] Crucially, it should be stored under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.[4][5] A desiccator or, ideally, a glovebox is the recommended storage environment.[6] The typical storage temperature is room temperature (between 10°C - 25°C).[4]

Q3: What are the primary safety precautions when handling this compound?

A3: this compound is corrosive and can cause severe skin burns and eye damage.[1][7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles with side shields, and a lab coat.[1][3][7] When handling the powder, avoid dust formation and work in a well-ventilated area or under inert conditions to prevent inhalation.[1][3] Ensure that an eyewash station and safety shower are readily accessible.[8]

Q4: My reaction with Iron(II) triflate failed. What are the most likely causes?

A4: The most common reason for failure is the inadvertent introduction of moisture into the reaction. This can happen through:

  • Improperly dried glassware: Glassware can adsorb a thin film of water.[9][10]

  • "Wet" solvents: Solvents, even from new bottles, can contain significant amounts of water.

  • Exposure to air: Handling the compound in the open laboratory environment, even briefly, can lead to hydration.

  • Contaminated starting materials: Other reagents in your reaction may contain trace amounts of water.

A good first step in troubleshooting is to simply repeat the experiment, carefully controlling for all potential sources of moisture.[11][12] If it fails a second time, a more systematic investigation is needed.

Troubleshooting Guide

Problem: My reaction is sluggish, gives a low yield, or produces unexpected byproducts.

This is a classic symptom of catalyst deactivation or altered reaction pathways due to the presence of water. Follow this troubleshooting workflow to identify the source of the moisture.

TroubleshootingWorkflow Start Reaction Failure (Low Yield / No Reaction) Check_Reagent Was Fe(OTf)2 handled under inert atmosphere? Start->Check_Reagent Check_Glassware Was all glassware rigorously dried? Check_Reagent->Check_Glassware Yes Sol_Glovebox Action: Handle reagent exclusively in a glovebox or via Schlenk techniques. Check_Reagent->Sol_Glovebox No Check_Solvent Was the solvent anhydrous? Check_Glassware->Check_Solvent Yes Sol_Dry_Glassware Action: Oven-dry glassware at >120°C overnight and cool under inert gas. Check_Glassware->Sol_Dry_Glassware No Check_Other_Reagents Were other reagents dry? Check_Solvent->Check_Other_Reagents Yes Sol_Dry_Solvent Action: Use a freshly dried and degassed solvent. Verify dryness if possible. Check_Solvent->Sol_Dry_Solvent No Sol_Dry_Other Action: Dry other reagents as needed (e.g., azeotropic distillation, drying agent). Check_Other_Reagents->Sol_Dry_Other No Repeat_Exp Repeat Experiment with All Corrective Actions Check_Other_Reagents->Repeat_Exp Yes Sol_Glovebox->Repeat_Exp Sol_Dry_Glassware->Repeat_Exp Sol_Dry_Solvent->Repeat_Exp Sol_Dry_Other->Repeat_Exp

Caption: Troubleshooting Decision Tree for Failed Reactions.

Experimental Protocols

Protocol 1: Weighing and Dispensing this compound in a Glovebox

A glovebox provides the ideal environment for handling highly moisture-sensitive reagents.[6][13] The internal atmosphere should be maintained with low levels of oxygen and water (typically <1 ppm).[6]

Methodology:

  • Preparation: Place the sealed container of this compound, a clean, dry spatula, a weighing boat, and an empty, pre-dried reaction flask (e.g., a Schlenk flask) into the glovebox antechamber.

  • Inerting: Subject the antechamber to a minimum of three evacuate-refill cycles with the glovebox's inert gas (e.g., nitrogen or argon).[14][15]

  • Transfer: Bring the items from the antechamber into the main glovebox chamber.

  • Equilibration: Allow the reagent container to equilibrate to the glovebox atmosphere temperature for 10-15 minutes before opening to prevent condensation.

  • Weighing: Carefully open the container. Using the dedicated spatula, weigh the desired amount of the off-white to brown powder into the weighing boat on a tared balance inside the glovebox.[1]

  • Dispensing: Transfer the weighed solid directly into your reaction flask.

  • Sealing: Securely seal the reaction flask (e.g., with a rubber septum or glass stopper) and the main reagent container.

  • Removal: The sealed reaction flask can now be removed from the glovebox for use on a Schlenk line or in other inert atmosphere setups.

GloveboxWorkflow cluster_outside Lab Bench cluster_glovebox Glovebox (Inert Atmosphere) A 1. Place items in antechamber B 2. Evacuate/Refill Antechamber (3x) A->B F 6. Remove sealed flask for reaction C 3. Transfer items into main chamber D 4. Weigh reagent C->D E 5. Add to flask and seal D->E E->F B->C

Caption: Workflow for Handling Reagents in a Glovebox.

Protocol 2: Drying Solvents for Moisture-Sensitive Reactions

Using anhydrous solvents is critical. The table below summarizes common laboratory solvents and effective drying methods. The water content can be verified using Karl Fischer titration.[16]

Data Presentation: Solvent Drying Efficiency

SolventDrying AgentTechnique & TimeResidual H₂O (ppm)
Tetrahydrofuran (THF)Sodium/BenzophenoneReflux until blue/purple~43[16][17][18]
Tetrahydrofuran (THF)3Å Molecular SievesStand for 48-72h<10[16][17][18]
Tetrahydrofuran (THF)Activated AluminaPass through column<10[16][17][18]
Dichloromethane (DCM)Calcium Hydride (CaH₂)Reflux, then distill~13[16][17][18]
Dichloromethane (DCM)3Å Molecular SievesStand for 24h<5[16][17]
TolueneSodium/BenzophenoneReflux until blue/purple~34[17]
Toluene3Å Molecular SievesStand for 24h<5[17]
Acetonitrile (MeCN)Calcium Hydride (CaH₂)Reflux, then distill~30-40
Methanol (MeOH)3Å Molecular SievesStand for 72h (10% m/v)~33[16][18]

Note: ppm values are approximate and can vary based on the initial water content and technique.

Methodology (Drying THF with Molecular Sieves):

  • Activation: Place a sufficient quantity of 3Å molecular sieves in a flask. Heat under vacuum with a heat gun or in a vacuum oven to activate them, then cool under an inert atmosphere.

  • Pre-drying (Optional): For very wet solvents, pre-dry over a less reactive agent like anhydrous sodium sulfate.

  • Drying: Add the activated molecular sieves (approx. 10-20% mass/volume) to the solvent in a suitable flask under an inert atmosphere.

  • Incubation: Seal the flask and allow it to stand for at least 48-72 hours.[16][17][18]

  • Transfer: The dry solvent can be used directly from the flask by transferring it via a dry syringe or cannula under inert gas.[15]

Protocol 3: Setting Up a Reaction on a Schlenk Line

The Schlenk line is used to manipulate reagents under a vacuum or in a stream of inert gas.[14][15]

Methodology:

  • Glassware Preparation: Assemble your reaction apparatus (e.g., a two-neck round-bottom flask with a condenser and rubber septum). Ensure all glassware is oven-dried overnight (>120°C) and assembled while hot, or flame-dried under vacuum.[9][15]

  • Inerting the Apparatus: Attach the assembled glassware to the Schlenk line. Perform at least three "evacuate-refill" cycles: apply vacuum to remove the air, then backfill with dry, inert gas (nitrogen or argon).[15] Leave the flask under a positive pressure of inert gas, vented through an oil bubbler.

  • Adding Reagents:

    • Solids (like Fe(OTf)₂): If not added in a glovebox, solids can be added quickly under a strong counter-flow of inert gas.

    • Liquids/Solvents: Use a dry, nitrogen-flushed syringe to transfer anhydrous solvents through the rubber septum.[9]

  • Running the Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction. The bubbler should show a slow, steady stream of bubbles (approx. 1 bubble per second).

SchlenkLineLogic Inert_Env Goal: Inert Reaction Environment Components Key Components Dry Glassware Anhydrous Solvents Inert Gas Source Air-Free Technique Inert_Env:f0->Components:f0 Techniques Essential Techniques Oven/Flame Drying Solvent Distillation / Sieves N2 / Ar Gas Line Evacuate-Refill Cycles Syringe / Cannula Transfer Components:f1->Techniques:f1 Components:f2->Techniques:f2 Components:f3->Techniques:f3 Components:f4->Techniques:f4 Components:f4->Techniques:f5

Caption: Key Components for an Inert Atmosphere Reaction.

References

Fe(OTf)2 catalyst deactivation and potential for regeneration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂) as a catalyst in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Fe(OTf)₂ catalyst deactivation?

A1: The primary deactivation pathways for Fe(OTf)₂ are oxidation and hydrolysis. Fe(II) is susceptible to oxidation to the less catalytically active Fe(III) state, particularly in the presence of air. Additionally, Fe(OTf)₂ is hygroscopic and can react with water (hydrolysis), which can lead to the formation of inactive iron hydroxide (B78521) species.[1][2]

Q2: How can I prevent the deactivation of my Fe(OTf)₂ catalyst?

A2: To prevent deactivation, it is crucial to handle Fe(OTf)₂ under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Storing the catalyst in a desiccator or glovebox is highly recommended.[1][2]

Q3: My reaction is not proceeding as expected. How do I know if my Fe(OTf)₂ catalyst has deactivated?

A3: Catalyst deactivation can be suspected if you observe a significant decrease in reaction rate, lower than expected product yield, or a complete lack of reactivity. A color change in the reaction mixture, such as the formation of a reddish-brown precipitate (indicative of iron(III) hydroxides), can also suggest catalyst deactivation.

Q4: Is it possible to regenerate a deactivated Fe(OTf)₂ catalyst?

A4: While specific protocols for the regeneration of homogeneous Fe(OTf)₂ are not extensively documented, general methods for regenerating iron catalysts can be adapted. Regeneration typically involves converting the deactivated catalyst back to its active Fe(II) state. This may involve an acid treatment to dissolve inactive iron hydroxides followed by a reduction step. For heterogenized iron catalysts, an oxidation-reduction treatment can also be effective.[3][4][5]

Troubleshooting Guide

This guide addresses common issues encountered during reactions catalyzed by Fe(OTf)₂.

Observed Issue Potential Cause Suggested Action
Low or no catalytic activity from the start 1. Deactivated catalyst due to improper storage/handling. 2. Presence of water or oxygen in the reaction. 3. Inhibitors present in the substrates or solvent.1. Use a fresh batch of Fe(OTf)₂ stored under an inert atmosphere. 2. Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere. 3. Purify substrates and solvents to remove potential inhibitors.
Reaction starts but stops before completion 1. Gradual deactivation of the catalyst by air or moisture. 2. Formation of byproducts that poison the catalyst.1. Improve inert atmosphere techniques. 2. Analyze the reaction mixture for potential catalyst poisons.
Formation of a precipitate 1. Hydrolysis of Fe(OTf)₂ leading to iron hydroxides. 2. Insolubility of the catalyst or a reaction intermediate.1. Ensure strictly anhydrous conditions. 2. Test the solubility of Fe(OTf)₂ in the reaction solvent at the reaction temperature.
Inconsistent results between batches 1. Variable quality or hydration state of the Fe(OTf)₂ catalyst. 2. Inconsistent levels of moisture or oxygen in the reaction setup.1. Standardize the source and handling of the catalyst. Consider using the acetonitrile (B52724) solvate, Fe(OTf)₂·2MeCN, as a convenient source of anhydrous iron(II).[1][2] 2. Implement a rigorous protocol for maintaining an inert and anhydrous reaction environment.

Catalyst Deactivation and Regeneration

Common Deactivation Pathways

The deactivation of Fe(OTf)₂ primarily occurs through two mechanisms:

  • Oxidation: The Fe(II) center is oxidized to Fe(III) by atmospheric oxygen. The resulting Fe(III)(OTf)₃ is generally a less effective Lewis acid catalyst for many reactions.

  • Hydrolysis: Fe(OTf)₂ is highly sensitive to water. Hydrolysis leads to the formation of various iron hydroxide and oxide species, which are typically insoluble and catalytically inactive.[1][2]

The following table summarizes the key characteristics of fresh versus deactivated Fe(OTf)₂.

Characteristic Fresh Fe(OTf)₂ Deactivated Fe(OTf)₂
Appearance White to off-white powderYellow to reddish-brown solid
Oxidation State Fe(II)Primarily Fe(III)
Composition Fe(CF₃SO₃)₂Mixture of Fe(III) species, hydroxides, and oxides
Solubility Soluble in many organic solventsOften insoluble
Catalytic Activity HighLow to none
Potential for Regeneration: A Generalized Protocol

Objective: To convert deactivated Fe(III) species back to the active Fe(II) state.

Warning: This procedure involves the use of strong acids and potentially flammable solvents. Appropriate personal protective equipment (PPE) should be worn, and the procedure should be carried out in a well-ventilated fume hood.

Experimental Protocol:

  • Acidification:

    • If the deactivated catalyst has precipitated from the reaction mixture, isolate the solid by filtration.

    • Suspend the solid in a minimal amount of a suitable organic solvent (e.g., diethyl ether) to wash away organic residues.

    • Carefully add a dilute solution of a non-coordinating strong acid, such as triflic acid (HOTf) or sulfuric acid (H₂SO₄), dropwise until the solid dissolves.[3][4] This step aims to convert iron hydroxides and oxides into soluble Fe(III) salts.

  • Reduction (Conceptual Step - Requires careful consideration of reductant compatibility):

    • The resulting Fe(III) triflate solution would then need to be reduced back to Fe(II). This is a challenging step for a homogeneous catalyst, as common reducing agents may introduce impurities. In some contexts, electrochemical reduction of Fe(III) to Fe(II) has been demonstrated.[6]

  • Isolation:

    • If a suitable reduction method is employed, the regenerated Fe(OTf)₂ would need to be isolated from the reaction mixture, potentially through recrystallization or precipitation by adding a non-polar solvent.

Note: Given the complexities and potential for contamination, using a fresh batch of catalyst is often more practical and time-efficient for small-scale laboratory applications.

Visual Guides

DeactivationPathway Active Active Fe(OTf)₂ (Fe²⁺) Oxidized Oxidized Fe(OTf)₃ (Fe³⁺) Active->Oxidized O₂ (Air) Hydrolyzed Hydrolyzed Species (e.g., Fe(OH)ₓ) Active->Hydrolyzed H₂O (Moisture) Inactive Inactive Catalyst Oxidized->Inactive Hydrolyzed->Inactive

Caption: Deactivation pathways of Fe(OTf)₂ catalyst.

TroubleshootingWorkflow Start Reaction Failure or Low Yield CheckCatalyst Check Catalyst Handling & Storage (Inert atmosphere, anhydrous conditions) Start->CheckCatalyst CheckReagents Verify Purity of Substrates & Solvents CheckCatalyst->CheckReagents Handling OK UseFreshCatalyst Use Fresh Batch of Fe(OTf)₂ CheckCatalyst->UseFreshCatalyst Improper Handling PurifyReagents Purify/Dry Substrates & Solvents CheckReagents->PurifyReagents Impurities Suspected Failure Persistent Failure (Consider alternative catalyst or conditions) CheckReagents->Failure Reagents OK Success Reaction Successful UseFreshCatalyst->Success PurifyReagents->Success

Caption: Troubleshooting workflow for Fe(OTf)₂ catalyzed reactions.

RegenerationLogic Deactivated Deactivated Catalyst (Fe³⁺, Hydroxides) AcidTreatment Acid Treatment (e.g., HOTf, H₂SO₄) Deactivated->AcidTreatment SolubleFeIII Soluble Fe(III) Salt AcidTreatment->SolubleFeIII Reduction Reduction of Fe³⁺ to Fe²⁺ (e.g., Electrochemical) SolubleFeIII->Reduction Regenerated Regenerated Active Fe(OTf)₂ Reduction->Regenerated

Caption: Conceptual logic for the regeneration of Fe(OTf)₂.

References

Identifying side reactions in Iron(II) trifluoromethanesulfonate catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Step 1: Initial Research on Side Reactions in Fe(OTf)₂ Catalysis

Based on the initial search, I have gathered the following key points regarding the handling of Iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂) and the potential for side reactions:

Catalyst Sensitivity and Handling:

  • Air and Moisture Sensitivity: Fe(OTf)₂ is sensitive to both air and moisture.[1][2] Anhydrous conditions are often essential to prevent catalyst deactivation and unwanted side reactions.[1] The presence of water can alter the catalyst's coordination sphere and electronic properties, which in turn affects its activity and selectivity.[1] The di-acetonitrile solvate, Fe(OTf)₂·2MeCN, is noted to be stable to air oxidation but does absorb water.[2][3] The hexahydrate form, --INVALID-LINK--₂, can be isolated by recrystallizing from water.[3]

  • Solvates: Solvated complexes, particularly with acetonitrile (B52724), are often used as they have better stability and handling characteristics than the fully anhydrous salt.[1] The crystalline Fe(MeCN)₄(OTf)₂ readily loses two acetonitrile molecules under vacuum to yield Fe(OTf)₂·2MeCN.[2][3]

General Side Reactions and Deactivation Pathways:

  • Hydrolysis: Contact with moisture can lead to hydrolysis of the catalyst.[1]

  • Oxidation: The Fe(II) center can be oxidized, although it is more resistant to reduction compared to other iron halides.[1]

  • Catalyst Deactivation by Products: In some reactions, such as the oxidation of cyclohexane, the coordination of reaction products to the iron center can lead to catalyst deactivation.[4]

  • Ligand Decomposition: In reactions involving complex ligands, the ligand itself can decompose under catalytically relevant conditions, leading to inactive iron species.[5]

  • Substrate/Product Complexation: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acidic catalyst, which may require a stoichiometric amount of the catalyst and is typically irreversible under reaction conditions until an aqueous workup.[6]

Side Reactions in Specific Transformations:

  • Friedel-Crafts Reactions: Over-alkylation is a common side reaction in Friedel-Crafts alkylation because the product is often more nucleophilic than the starting material.[7] Carbocation rearrangement of the alkylating agent can also lead to undesired products.[7] However, Fe(OTf)₃-catalyzed reactions of electron-rich arenes with α,β-unsaturated carbonyl compounds have been shown to produce β,β-diaryl carbonyl compounds with excellent regioselectivity, with no other regioisomers detected in the crude reaction mixture.[8]

  • Etherification: In the direct etherification of alcohols catalyzed by iron(III) triflate, side reactions can be suppressed by using ammonium (B1175870) chloride as an additive.[4]

Mitigation Strategies:

  • Use of Anhydrous Form: For many organic transformations, using the anhydrous form of Fe(OTf)₂ is critical.[1]

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Additives: The use of additives, like ammonium chloride in etherification reactions, can suppress side reactions.[4]

  • Ligand Choice: The structure of supporting ligands can significantly influence the coordination geometry and reactivity of the iron center, which can be tuned to favor the desired reaction pathway.[1]

From this initial information, I can see a clear pattern of issues related to the catalyst's stability (air, moisture) and its interaction with substrates, products, and ligands. I will now proceed to structure this information into the requested Q&A format and create the necessary diagrams and tables. The next steps will focus on building out the detailed troubleshooting guide, experimental protocols, and visualizations based on these findings. I have sufficient information to create the core of the technical support center without needing immediate further searches, though I will perform targeted searches if specific quantitative data or detailed protocols are missing for the examples I choose to elaborate on.

Welcome to the technical support center for Iron(II) trifluoromethanesulfonate (Fe(OTf)₂) catalysis. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate common side reactions, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a useful catalyst?

This compound, also known as iron(II) triflate or Fe(OTf)₂, is a versatile and effective Lewis acid catalyst used in a wide range of organic transformations.[1][9] Its utility stems from the iron(II) center's ability to coordinate with atoms like oxygen or nitrogen, enhancing the reactivity of a substrate.[1] It is often preferred for its unique chemical versatility, functioning as both a Lewis acid and a transition metal catalyst.[4] Compared to other iron halides, it can also show greater resistance to reduction in certain reactions.[1]

Q2: How sensitive is Fe(OTf)₂ to air and moisture?

Fe(OTf)₂ is highly sensitive to both air and moisture.[1] Exposure can lead to oxidation of the Fe(II) center and hydrolysis of the compound. For many transformations, using the anhydrous form of the catalyst and maintaining anhydrous reaction conditions are critical to prevent catalyst deactivation and the formation of unwanted side products.[1] The presence of water can alter the coordination environment and electronic properties of the iron catalyst, negatively impacting its activity and selectivity.[1]

Q3: What are the best practices for handling and storing Fe(OTf)₂?

Due to its sensitivity, Fe(OTf)₂ should be handled under an inert atmosphere (e.g., in a glovebox) and stored in a tightly sealed container in a desiccator. While the anhydrous powder is reactive, solvated complexes such as the acetonitrile solvate (Fe(OTf)₂·2MeCN) are often used because they offer enhanced stability and easier handling.[1][3] The di-acetonitrile solvate is reported to be stable against air oxidation but will readily absorb water.[2][3]

Q4: What are the most common side reactions associated with Fe(OTf)₂ catalysis?

The most common side reactions are often related to the catalyst's Lewis acidity and its sensitivity to reaction conditions. These can include:

  • Substrate or Product Decomposition: The high Lewis acidity can sometimes lead to the degradation of sensitive substrates or products.

  • Over-alkylation: In Friedel-Crafts alkylation reactions, the product can be more nucleophilic than the starting material, leading to multiple alkylations.[7]

  • Carbocation Rearrangements: In reactions proceeding through a carbocation intermediate, undesired isomers can form via rearrangement.[7]

  • Catalyst Deactivation: The catalyst can be deactivated by strong coordination with reaction products or through decomposition of supporting ligands.[4][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or no conversion of starting material.

Potential Cause Suggested Solution
Catalyst Inactivity due to Moisture/Air Ensure all glassware is rigorously dried and the reaction is set up under a strict inert atmosphere (Argon or Nitrogen). Use freshly dried, anhydrous solvents. Consider using a well-defined acetonitrile solvate of Fe(OTf)₂ for easier handling.[1][2][3]
Catalyst Deactivation by Products In some cases, the reaction product may coordinate strongly to the iron center, inhibiting turnover.[4] Try adding the substrate slowly to the reaction mixture to keep its concentration low. Consider using a ligand that can modulate the iron's coordination sphere.
Insufficient Catalyst Loading The catalytic activity can be highly dependent on the substrate. Perform a catalyst loading screen (e.g., 1 mol%, 2.5 mol%, 5 mol%) to find the optimal concentration.
Incorrect Reaction Temperature The reaction may have a specific activation temperature. Try screening a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal condition.

A general workflow for troubleshooting low conversion is outlined below.

G start Low / No Conversion Observed check_catalyst Verify Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions cat_source Source new / trusted Fe(OTf)₂ check_catalyst->cat_source Is catalyst old or from poor source? cat_handling Confirm inert atmosphere (Glovebox) check_catalyst->cat_handling Was handling technique correct? cond_solvent Use freshly distilled anhydrous solvent check_conditions->cond_solvent Is solvent purity a concern? cond_temp Screen reaction temperature check_conditions->cond_temp Is temperature optimized? cond_loading Optimize catalyst loading check_conditions->cond_loading Is loading sufficient? solution Problem Solved cat_source->solution cat_handling->solution cond_solvent->solution cond_temp->solution cond_loading->solution

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of multiple products or low selectivity.

Potential Cause Suggested Solution
Over-alkylation (Friedel-Crafts) This occurs when the alkylated product is more reactive than the starting arene.[7] Use a large excess of the starting arene relative to the alkylating agent. Alternatively, consider a Friedel-Crafts acylation followed by reduction, as the acylated product is deactivated towards further reaction.[6]
Carbocation Rearrangement The Lewis acidity of Fe(OTf)₂ can promote the formation of more stable carbocations from the alkylating agent.[7] Try running the reaction at a lower temperature to disfavor rearrangement pathways.
Ligand Decomposition In reactions using complex supporting ligands, the ligand itself may be unstable under the reaction conditions, leading to multiple active (or inactive) iron species with different selectivities.[5] Screen different, more robust ligands or consider a ligand-free system if applicable.
Oxidative Side Reactions If the reaction is not maintained under a sufficiently inert atmosphere, oxidation of the starting material or product can occur, especially with electron-rich substrates. Purge the reaction vessel thoroughly with an inert gas before adding reagents.

The relationship between catalyst state and reaction outcome is visualized below.

G Fe_active Active Fe(II)(OTf)₂ Catalyst Desired_Product Desired Product Fe_active->Desired_Product Desired Catalytic Cycle Side_Product Side Products (e.g., Isomers, Polymers) Fe_active->Side_Product Side Reaction Pathway (e.g., Rearrangement) Deactivated_Fe Deactivated Species (e.g., Fe(III)-Oxide, Product Adduct) Fe_active->Deactivated_Fe Deactivation Pathway (e.g., Oxidation, H₂O) Desired_Product->Deactivated_Fe Product Inhibition

References

Technical Support Center: Purification of Products from Fe(OTf)₂-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions catalyzed by iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of products from Fe(OTf)₂-catalyzed reactions in a question-and-answer format.

Q1: My crude product is a persistent brown/orange color. How can I remove the iron catalyst residue?

A1: Residual iron is a common cause of coloration. Several methods can be employed to remove it:

  • Aqueous Workup: A simple and often effective first step is to perform an aqueous wash. Partition your reaction mixture between an organic solvent and water. Multiple washes with water or a mild aqueous solution can help extract the water-soluble Fe(OTf)₂ catalyst.[1][2][3] For polar products that may have some water solubility, it is advisable to back-extract the aqueous layers with an organic solvent to maximize product recovery.

  • Chelating Agent Wash: Washing the organic layer with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can effectively remove residual iron.[4][5][6] The strong binding affinity of EDTA for iron ions facilitates their extraction into the aqueous phase.

  • Column Chromatography: If the product is stable on silica (B1680970) gel, column chromatography is a powerful purification technique.[7] However, the acidic nature of silica gel can sometimes lead to product degradation, especially for sensitive compounds.[8][9] It is recommended to first perform a quick filtration through a small plug of silica to assess stability.

  • Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can help adsorb colored impurities, including some iron complexes.[10] This is followed by filtration to remove the carbon.

Q2: I'm observing significant product loss during column chromatography. What could be the cause and how can I prevent it?

A2: Product loss during column chromatography can be attributed to several factors:

  • Compound Instability on Silica Gel: As mentioned, some organic compounds are unstable on silica gel due to its acidic nature.[8][9] This can lead to decomposition during the purification process.

    • Troubleshooting:

      • Neutralized Silica Gel: Use silica gel that has been neutralized by washing with a base, such as triethylamine (B128534) in the eluent.

      • Alumina (B75360) Chromatography: Consider using alumina as the stationary phase, which is available in neutral, acidic, or basic forms.

      • 2D-TLC Test: Perform a two-dimensional thin-layer chromatography (2D-TLC) to assess the stability of your compound on silica gel before attempting a column.

  • Streaking/Tailing on the Column: Highly polar compounds can interact strongly with the silica gel, leading to poor separation and recovery.

    • Troubleshooting:

      • Modified Eluent: Add a small amount of a polar solvent like methanol (B129727) or a modifier like triethylamine or acetic acid to the eluent to improve the elution of polar compounds.

      • Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (e.g., using C18 silica) might be a more suitable option.[11][12]

Q3: After purification, I still have triflate salt impurities in my product. How can I remove them?

A3: Triflate salts can be challenging to remove due to their solubility in some organic solvents.

  • Aqueous Washes: Since many triflate salts are water-soluble, thorough washing of the organic layer with water or brine during the workup is the first line of defense.[13][14]

  • Precipitation/Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing triflate salt impurities.[15][16][17] The key is to find a solvent system where your product has good solubility at high temperatures and poor solubility at low temperatures, while the triflate salt remains in solution.

  • Solvent Extraction: A liquid-liquid extraction procedure can be designed to separate the product from the triflate salt based on their differential solubilities in immiscible solvents.[14]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my product from an Fe(OTf)₂-catalyzed reaction?

A1: A standard aqueous workup is typically the recommended first step.[1][3] This involves diluting the reaction mixture with an appropriate organic solvent and washing it with water or a saturated aqueous solution (e.g., NaHCO₃ if the reaction was acidic, or NH₄Cl). This initial wash will remove a significant portion of the water-soluble Fe(OTf)₂ catalyst and other inorganic byproducts.

Q2: Can I use column chromatography for all products from Fe(OTf)₂-catalyzed reactions?

A2: Not necessarily. While column chromatography is a versatile technique, the stability of your product on the stationary phase (typically silica gel) is a critical factor.[8][9] Iron-containing compounds and products with acid-sensitive functional groups may degrade on silica. It is crucial to perform a preliminary stability test, such as a spot test on a TLC plate or a small plug filtration, before committing your entire sample to a column.

Q3: Are there alternative purification methods to column chromatography?

A3: Yes, several other methods can be effective:

  • Recrystallization: This is an excellent method for purifying solid products.[13][15][16][17] It relies on the difference in solubility between your product and impurities in a given solvent at different temperatures.

  • Extraction: Liquid-liquid extraction can be used to separate your product from impurities based on their differing solubilities in two immiscible liquid phases.[14]

  • Precipitation: In some cases, the product can be selectively precipitated from the reaction mixture by adding an anti-solvent, leaving the impurities dissolved.

Q4: How can I confirm that all the iron has been removed from my final product?

A4: While a colorless product is a good indicator, trace amounts of iron may not be visible. For applications where trace metal content is critical, such as in drug development, quantitative analysis is necessary. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used to determine the concentration of residual iron in your purified sample.

Data Presentation

Table 1: Comparison of Common Purification Methods

Purification MethodAdvantagesDisadvantagesBest Suited For
Aqueous Workup Simple, fast, and inexpensive. Removes bulk of water-soluble catalyst and salts.May not remove all iron residues. Risk of product loss if it has some water solubility. Emulsion formation can occur.Initial purification step for most reaction mixtures.
Column Chromatography High resolving power for complex mixtures. Can separate product from byproducts and catalyst residues.Can be time-consuming and requires significant solvent volumes. Product may degrade on the stationary phase.Non-polar to moderately polar compounds stable on the chosen stationary phase.
Recrystallization Can yield highly pure crystalline products. Effective for removing soluble impurities.Only applicable to solid products. Requires finding a suitable solvent system. Product loss in the mother liquor.Purification of solid products.
Chelating Agent Wash Specifically targets and removes metal ions like iron.Requires an additional aqueous extraction step. The chelating agent itself may need to be removed.Reactions where trace metal contamination is a concern.
Activated Carbon Removes colored impurities effectively.Can adsorb the desired product, leading to yield loss. Requires filtration to remove fine carbon particles.Removing highly colored, non-polar impurities.

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure
  • Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding a suitable reagent (e.g., saturated aqueous NaHCO₃ solution for acidic reactions, or water).

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.

  • Washing: Drain the aqueous layer. Wash the organic layer sequentially with:

    • Deionized water (2 x volume of organic layer).

    • Saturated aqueous NaCl solution (brine) (1 x volume of organic layer). This helps to remove residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

Protocol 2: EDTA Wash for Iron Removal
  • Initial Workup: Perform a standard aqueous workup as described in Protocol 1.

  • EDTA Wash: After the initial water washes, wash the organic layer with a 0.5 M aqueous solution of ethylenediaminetetraacetic acid disodium (B8443419) salt (Na₂EDTA) at pH 7-8. Shake the separatory funnel for 5-10 minutes.

  • Separation and Final Washes: Allow the layers to separate and drain the aqueous layer. Wash the organic layer with deionized water to remove any residual EDTA, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.

Mandatory Visualization

PurificationWorkflow Start Crude Reaction Mixture (Product, Fe(OTf)₂, Byproducts) Workup Aqueous Workup (e.g., H₂O, NaHCO₃ wash) Start->Workup OrganicLayer Organic Layer (Product, some Fe residue) Workup->OrganicLayer AqueousLayer Aqueous Layer (Bulk of Fe(OTf)₂) Workup->AqueousLayer Decision1 Is Product Pure? OrganicLayer->Decision1 ChelatingWash Chelating Agent Wash (e.g., EDTA) OrganicLayer->ChelatingWash ColumnChromatography Column Chromatography (Silica or Alumina) Decision1->ColumnChromatography No Recrystallization Recrystallization Decision1->Recrystallization No (if solid) FinalProduct Pure Product Decision1->FinalProduct Yes ColumnChromatography->FinalProduct Recrystallization->FinalProduct ChelatingWash->Decision1

Caption: General workflow for the purification of products from Fe(OTf)₂-catalyzed reactions.

TroubleshootingLogic Issue Problem: Impure Product Color Brown/Orange Color (Iron Contamination) Issue->Color PolarImpurities Polar Impurities (Triflate Salts) Issue->PolarImpurities ProductLoss Product Loss during Column Chromatography Issue->ProductLoss AqueousWash Aqueous Wash Color->AqueousWash ChelatingWash Chelating Agent Wash Color->ChelatingWash ActivatedCarbon Activated Carbon Color->ActivatedCarbon ThoroughWash Thorough Aqueous Washes PolarImpurities->ThoroughWash Recrystallize Recrystallization PolarImpurities->Recrystallize CheckStability Check Stability on Silica (2D-TLC) ProductLoss->CheckStability ModifyEluent Modify Eluent (add MeOH, TEA, etc.) ProductLoss->ModifyEluent ChangeStationaryPhase Change Stationary Phase (Alumina, Reverse Phase) ProductLoss->ChangeStationaryPhase

Caption: Troubleshooting decision tree for common purification issues.

References

Troubleshooting low conversion in imination reactions with Iron(II) triflate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imination Reactions with Iron(II) Triflate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Iron(II) triflate as a catalyst in imination reactions. The following information is designed to assist in diagnosing and resolving issues related to low conversion and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for an Iron(II) triflate-catalyzed imination of sulfoxides?

A1: Based on studies, the optimized conditions for the imination of sulfoxides generally involve using 2.5 to 5 mol % of Iron(II) triflate.[1] The reaction is typically performed in acetonitrile (B52724) (0.1 M) at room temperature.[1] For optimal yields, the use of 4 Å molecular sieves is beneficial, and a slight excess of the iminoiodinane (around 1.3 equivalents) is recommended to ensure complete conversion of the sulfoxide (B87167).[1]

Q2: My reaction is showing low or no conversion. What are the most common initial checks?

A2: For low conversion, first verify the quality and handling of your reagents. Iron(II) triflate can be hygroscopic, and moisture can inhibit the reaction. Ensure that the solvent is anhydrous and that molecular sieves, if used, are properly activated. Also, confirm the purity of the sulfoxide and the nitrogen source, such as sulfonyliminoiodinanes (e.g., PhI=NNs).

Q3: Is Iron(II) triflate effective for all types of sulfoxides?

A3: Iron(II) triflate has been demonstrated to be a highly efficient and robust catalyst for a variety of sulfoxides, including those with challenging substituents.[1][2] It has shown good to excellent yields for sulfoxides bearing benzylic, sterically demanding alkyl (e.g., isopropyl, tert-butyl), and heteroaryl groups.[1] Unlike some other catalysts, the presence of coordinating groups, such as alkoxy substituents, does not appear to inhibit the reaction.[1]

Q4: Can I use other iron salts as catalysts for this reaction?

A4: While other iron salts can catalyze imination reactions, Iron(II) triflate has been identified as particularly efficient.[1] For instance, in some cases where Fe(acac)₃ gave moderate yields, Fe(OTf)₂ was able to drive the reaction to completion with higher yields.[1] The choice of catalyst can significantly impact reaction efficiency, especially for more challenging substrates.[1]

Q5: What is the role of molecular sieves in the reaction?

A5: The addition of 4 Å molecular sieves has been shown to be beneficial for reaction yields.[1] This suggests that the reaction is sensitive to moisture. Molecular sieves help to sequester any residual water in the reaction mixture, thereby preventing the hydrolysis of reagents or intermediates and deactivation of the catalyst.

Troubleshooting Guide for Low Conversion

This guide provides a systematic approach to troubleshooting low conversion in your Iron(II) triflate-catalyzed imination reactions.

Problem Area 1: Reagent and Catalyst Integrity
Potential Issue Recommended Action
Moisture Contamination Iron(II) triflate and the reaction itself can be sensitive to moisture. Ensure all glassware is oven-dried. Use anhydrous solvents. Iron(II) triflate should be stored in a desiccator. Consider preparing the anhydrous catalyst from iron powder and triflic acid in acetonitrile.[3]
Catalyst Activity If the catalyst is old or has been improperly stored, its activity may be compromised. Use a freshly opened bottle of Iron(II) triflate or synthesize it fresh. Test the catalyst on a model reaction with a known high yield, such as the imination of methyl phenyl sulfoxide.[1]
Purity of Nitrogen Source The stability of the iminoiodinane (e.g., PhI=NNs) is crucial. If it has degraded, it will lead to low yields. Synthesize the iminoiodinane fresh before use for best results.
Substrate Purity Impurities in the sulfoxide substrate can potentially chelate the iron catalyst and inhibit the reaction. Purify the sulfoxide by chromatography or recrystallization if its purity is in doubt.
Problem Area 2: Reaction Conditions and Setup
Potential Issue Recommended Action
Insufficient Mixing Ensure adequate stirring, especially in heterogeneous mixtures, to facilitate catalyst and reagent interaction.
Incorrect Stoichiometry A slight excess (1.3 equivalents) of the iminoiodinane is often required for complete conversion of the sulfoxide.[1] Carefully check the molar ratios of your reactants.
Inappropriate Solvent While acetonitrile is a commonly used solvent, the choice of solvent can be critical for other iron-catalyzed reactions and may influence your specific imination.[4] If acetonitrile is not effective, consider screening other anhydrous, non-coordinating solvents.
Reaction Time/Temperature While many reactions proceed quickly at room temperature, challenging substrates may require longer reaction times or gentle heating.[1] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Problem Area 3: Catalyst Deactivation and Side Reactions
Potential Issue Recommended Action
Catalyst Deactivation The coordination of reaction products to the iron center can lead to catalyst deactivation over time.[2] If the reaction stalls, it may be beneficial to add a second portion of the catalyst.
Side Reactions The nitrogen source or substrate may undergo decomposition or side reactions under the reaction conditions. Analyze the crude reaction mixture by LC-MS to identify any major byproducts, which can provide clues about competing reaction pathways.

Data Summary

Table 1: Optimization of the Imination of Methyl Phenyl Sulfoxide

EntrySulfoxide:Iminoiodinane RatioMolecular Sieves (4 Å)Yield (%)
11:2Yes98
21:1.5No85
31:1.5Yes95
41:1.3Yes98

Adapted from Bolm et al., Organic Letters, 2009.[1]

Table 2: Imination of Challenging Sulfoxides with Fe(OTf)₂

EntrySulfoxideCatalyst Loading (mol %)Yield (%)
1Benzyl Phenyl Sulfoxide596
24-Methoxybenzyl Phenyl Sulfoxide596
3Di-isopropyl Sulfoxide586
4Di-tert-butyl Sulfoxide555
5Methyl 2-pyridyl Sulfoxide575

Adapted from Bolm et al., Organic Letters, 2009.[1]

Experimental Protocols

General Procedure for the Iron(II) Triflate-Catalyzed Imination of Sulfoxides

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the sulfoxide (1.0 equiv), Iron(II) triflate (0.025 - 0.05 equiv), and activated 4 Å molecular sieves. Add anhydrous acetonitrile (to make a 0.1 M solution with respect to the sulfoxide). Stir the mixture for a few minutes, then add the sulfonyliminoiodinane (e.g., PhI=NNs, 1.3 equiv) in one portion. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Upon completion, the reaction mixture can be filtered through a pad of celite to remove the molecular sieves and catalyst. The filtrate is then concentrated under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography to afford the desired sulfoximine.[1]

Visual Guides

G cluster_start Start cluster_reagents Reagent & Catalyst Checks cluster_conditions Reaction Condition Checks cluster_advanced Advanced Troubleshooting cluster_end Resolution start Low Conversion Observed reagent_purity Check Reagent Purity (Substrate, N-source) start->reagent_purity Initial Checks catalyst_activity Verify Catalyst Activity (Fresh Catalyst) reagent_purity->catalyst_activity moisture Ensure Anhydrous Conditions (Dry Solvent, Activated Sieves) catalyst_activity->moisture stoichiometry Confirm Stoichiometry (Excess N-source) moisture->stoichiometry If reagents are fine time_temp Optimize Time/Temperature (Monitor by TLC/LC-MS) stoichiometry->time_temp solvent Consider Solvent Effects time_temp->solvent deactivation Investigate Catalyst Deactivation (Re-add catalyst) solvent->deactivation If conditions are optimal side_reactions Analyze for Side Reactions (Crude LC-MS) deactivation->side_reactions end Improved Conversion side_reactions->end Problem Identified

Caption: Troubleshooting workflow for low conversion.

G prep 1. Prepare Reaction Vessel (Flame-dried flask, inert atmosphere) add_solids 2. Add Solids (Sulfoxide, Fe(OTf)₂, Mol. Sieves) prep->add_solids add_solvent 3. Add Anhydrous Solvent (e.g., Acetonitrile) add_solids->add_solvent add_n_source 4. Add Nitrogen Source (e.g., PhI=NNs) add_solvent->add_n_source react 5. Stir at Room Temperature (Monitor reaction progress) add_n_source->react workup 6. Workup (Filter through Celite) react->workup purify 7. Purify (Column Chromatography) workup->purify

Caption: General experimental workflow for imination.

G Fe_II Fe(II) Intermediate [Fe(II)-N(R)-S(O)R'₂] Fe_II->Intermediate Coordination N_Source R-N=IPh N_Source->Intermediate Sulfoxide R'₂S=O Sulfoxide->Intermediate Intermediate->Fe_II Catalyst Turnover Product R'₂S(O)=NR Intermediate->Product Nitrogen Transfer Iodobenzene PhI Intermediate->Iodobenzene

Caption: Simplified catalytic cycle for imination.

References

Strategies for enhancing the catalytic efficiency of Iron(II) trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the use of Iron(II) trifluoromethanesulfonate (B1224126) [Fe(OTf)₂] in your chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the catalytic efficiency of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general role of Iron(II) trifluoromethanesulfonate in catalysis?

A1: this compound (also known as iron(II) triflate) is a versatile and efficient Lewis acid catalyst used in a wide range of organic transformations.[1][2] Its applications include, but are not limited to, C-H amination for indole (B1671886) synthesis, imination of sulfoxides and sulfides, and trifluoromethylation reactions.[3][4][5][6] It is often favored due to its relatively low cost and environmentally friendly nature compared to some other metal catalysts.[3][4]

Q2: My reaction catalyzed by Fe(OTf)₂ is sluggish or not proceeding to completion. What are the potential causes?

A2: Several factors can contribute to low catalytic activity. These include:

  • Catalyst Deactivation: Fe(OTf)₂ is sensitive to air and moisture.[1] Exposure can lead to the formation of inactive iron species. It is crucial to handle the catalyst under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Impurities: Contaminants in substrates, reagents, or solvents can act as catalyst poisons.[7][8] Sulfur-containing compounds are known poisons for many transition metal catalysts.[7]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst loading are critical for optimal performance.[3][4] For instance, in the synthesis of indoles, THF was found to be a superior solvent.[3]

  • Inappropriate Catalyst Loading: While a higher catalyst loading can sometimes increase the reaction rate, it can also lead to unwanted side reactions or aggregation, which reduces efficiency.[7] Conversely, too low a loading may not be sufficient to drive the reaction.

Q3: How can I enhance the catalytic efficiency of my Fe(OTf)₂-mediated reaction?

A3: To improve the efficiency, consider the following strategies:

  • Ligand Addition: The addition of specific ligands can significantly modulate the catalytic activity and selectivity of the iron center.[5][9] For example, the use of 4,4′-dimethoxy-2,2′-bipyridine as a ligand has been shown to be effective in certain trifluoromethylation reactions.[5]

  • Solvent Screening: The reaction medium plays a crucial role. A solvent screening study is often recommended to identify the optimal solvent for your specific transformation.[3]

  • Temperature Optimization: Systematically varying the reaction temperature can help find the ideal balance between reaction rate and catalyst stability.[3][7]

  • Use of Additives: In some cases, additives like molecular sieves can be beneficial by removing trace amounts of water, thereby protecting the catalyst.[4]

Q4: I am observing poor reproducibility in my experiments. What should I investigate?

A4: Poor reproducibility is a common challenge in catalysis. Key areas to investigate include:

  • Reagent and Solvent Purity: Ensure the consistent purity of all starting materials and solvents. Use freshly purified or high-purity reagents and anhydrous solvents.[7]

  • Inert Atmosphere Technique: Meticulous handling of air- and moisture-sensitive reagents under a consistently high-purity inert atmosphere is critical.[3][7] Check for any potential leaks in your reaction setup.

  • Precise Control of Reaction Parameters: Maintain accurate and consistent control over temperature, stirring rate, and reaction time.

  • Catalyst Quality: The purity and hydration state of the Fe(OTf)₂ can vary between batches. It is advisable to use a catalyst from a reliable source and store it properly.

Troubleshooting Guides

Guide 1: Low Reaction Yield

This guide provides a systematic approach to diagnosing and resolving low product yields in Fe(OTf)₂ catalyzed reactions.

Low_Yield_Troubleshooting start Low Reaction Yield Observed check_catalyst Step 1: Verify Catalyst Activity start->check_catalyst sub_catalyst_handling Inert atmosphere handling? check_catalyst->sub_catalyst_handling sub_catalyst_source Consistent catalyst source/batch? check_catalyst->sub_catalyst_source check_conditions Step 2: Evaluate Reaction Conditions sub_conditions_temp Optimize temperature? check_conditions->sub_conditions_temp sub_conditions_solvent Screen solvents? check_conditions->sub_conditions_solvent check_reagents Step 3: Scrutinize Reagents sub_reagents_purity Check substrate/reagent purity? check_reagents->sub_reagents_purity sub_reagents_solvent Use anhydrous solvent? check_reagents->sub_reagents_solvent resolution Improved Yield Achieved sub_catalyst_handling->check_conditions Yes sub_catalyst_source->check_conditions Yes sub_conditions_temp->check_reagents Optimized sub_conditions_solvent->check_reagents Screened sub_reagents_purity->resolution Purified sub_reagents_solvent->resolution Yes

Caption: Troubleshooting workflow for low reaction yield.

Guide 2: Catalyst Deactivation

This guide addresses the common issue of catalyst deactivation during the reaction.

Catalyst_Deactivation_Troubleshooting start Reaction Stalls / Catalyst Deactivates cause_air_moisture Cause: Air/Moisture Exposure start->cause_air_moisture cause_impurities Cause: Impurities (Poisons) start->cause_impurities cause_thermal Cause: Thermal Decomposition start->cause_thermal solution_inert Solution: Use strict inert atmosphere techniques. Dry glassware thoroughly. cause_air_moisture->solution_inert solution_purify Solution: Purify all reagents and solvents. Use high-purity starting materials. cause_impurities->solution_purify solution_temp Solution: Lower reaction temperature. Perform temperature optimization studies. cause_thermal->solution_temp resolution Stable Catalytic Activity solution_inert->resolution solution_purify->resolution solution_temp->resolution

Caption: Troubleshooting workflow for catalyst deactivation.

Quantitative Data Summary

The following tables summarize quantitative data from literature to provide a baseline for reaction optimization.

Table 1: Effect of Solvent and Catalyst Loading on Indole Synthesis [3]

EntrySolventCatalyst Loading (mol%)Yield (%)
1THF2078
2Dioxane2065
3Toluene2045
4Acetonitrile20<10
5THF1075
6THF560

Table 2: Optimization of Sulfoxide (B87167) Imination [4]

EntrySulfoxide:Iminoiodinane RatioMolecular Sieves (4 Å)Time (min)Yield (%)
11:1.1No3085
21:1.1Yes3091
31:1.3Yes3098
41.3:1Yes3075

Experimental Protocols

Protocol 1: General Procedure for Iron(II) Triflate-Catalyzed Intramolecular C-H Amination for Indole Synthesis[3]

This protocol is adapted from the work of Bonnamour and Bolm for the synthesis of indoles from aryl azidoacrylates.

  • Reaction Setup:

    • To a sealable tube equipped with a magnetic stir bar, add the aryl azidoacrylate (1.0 equiv) and Fe(OTf)₂ (10 mol%).

    • Cover the tube with a rubber septum and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent Addition:

    • Add anhydrous tetrahydrofuran (B95107) (THF) via syringe to achieve the desired concentration (e.g., 0.1 M).

    • Replace the septum with a Teflon-coated screw cap.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath at 80 °C.

    • Stir the reaction mixture for the specified time (e.g., 24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane (B109758).

    • Filter the solution through a pad of celite.

    • Wash the organic layer with water, extract the aqueous layer with dichloromethane, and combine the organic layers.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel chromatography to obtain the corresponding indole.

Protocol 2: General Procedure for Iron(II) Triflate-Catalyzed Imination of Sulfoxides[4]

This protocol is a general guide for the imination of sulfoxides using sulfonyliminoiodinanes.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the sulfoxide (1.0 equiv), the sulfonyliminoiodinane (e.g., PhI=NNs, 1.3 equiv), and Fe(OTf)₂ (2.5 mol%).

    • Add activated molecular sieves (4 Å).

  • Solvent Addition:

    • Add a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for the required time (e.g., 30 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and molecular sieves.

    • Rinse the celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by silica gel chromatography to yield the desired sulfoximine.

Signaling Pathways and Workflows

Catalytic_Cycle_Workflow Fe_II Fe(II)(OTf)₂ Catalyst Active_Complex [Fe(II)-Ligand-Substrate] Complex Fe_II->Active_Complex Substrate Substrate(s) Substrate->Active_Complex Ligand Optional Ligand Ligand->Active_Complex Oxidation Oxidative Step (e.g., C-H activation, atom transfer) Active_Complex->Oxidation Intermediate Key Intermediate Oxidation->Intermediate Reduction Reductive Step (Product Formation) Intermediate->Reduction Reduction->Fe_II Catalyst Regeneration Product Product(s) Reduction->Product

References

Validation & Comparative

Comparative study of Iron(II) and Iron(III) trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Iron(II) and Iron(III) Trifluoromethanesulfonate (B1224126) for Researchers and Drug Development Professionals

Iron(II) and Iron(III) trifluoromethanesulfonates, commonly known as ferrous triflate and ferric triflate respectively, are versatile and powerful Lewis acid catalysts employed in a wide array of organic transformations. Their unique properties, including high catalytic activity, stability, and, in some cases, water tolerance, make them valuable reagents in academic research and the pharmaceutical industry. This guide provides a detailed comparison of their physicochemical properties, catalytic applications with supporting experimental data, and safety profiles to aid researchers in selecting the optimal catalyst for their specific synthetic needs.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these catalysts is crucial for their effective application. The key differences in their oxidation state, molecular weight, and physical characteristics are summarized below.

PropertyIron(II) TrifluoromethanesulfonateIron(III) Trifluoromethanesulfonate
Chemical Formula C₂F₆FeO₆S₂C₃F₉FeO₉S₃
Molecular Weight 353.98 g/mol 503.05 g/mol
Appearance Off-white to brown solid powder.[1]White to light yellow powder.[2]
Melting Point >300 °C183 °C[3]
Solubility Soluble in water, alcohols, ethers, and chloride solutions.Soluble in water, methanol, and acetonitrile.[4][5]
Stability Sensitive to humidity and oxygen; hygroscopic.[6]Moisture sensitive.[2]
CAS Number 59163-91-663295-48-7

Catalytic Applications and Performance

Both iron(II) and iron(III) triflates are recognized for their strong Lewis acidity, which is central to their catalytic activity.[7] However, the difference in the oxidation state of the iron center leads to distinct catalytic behaviors and applications.

Iron(III) Trifluoromethanesulfonate (Ferric Triflate): A Potent Lewis Acid

Iron(III) triflate is a highly effective and versatile Lewis acid catalyst.[2] Its applications are extensive, particularly in reactions involving the activation of carbonyl compounds and in electrophilic aromatic substitutions.

Key Applications of Iron(III) Triflate:

  • Friedel-Crafts Reactions: It is an efficient catalyst for both Friedel-Crafts acylation and alkylation, which are fundamental C-C bond-forming reactions in organic synthesis.[8][9]

  • Synthesis of β-enamino Ketones and Esters: Ferric triflate is utilized in the synthesis of a variety of β-enamino ketones and esters.[2][4][5]

  • Polymer Synthesis: It acts as an oxidant in the synthesis of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT).[2]

  • Glycosylation Reactions: It is used as a catalyst in the synthesis of 2,3-unsaturated-O-glycosides.[10]

This compound (Ferrous Triflate): A Versatile Catalyst for Cross-Coupling and Amination

Iron(II) triflate is a valuable catalyst in a range of organic transformations, including cross-coupling reactions and aminations.[1] Its resistance to reduction compared to other iron(II) halides makes it particularly useful in certain cross-coupling reactions.[11]

Key Applications of Iron(II) Triflate:

  • Cross-Coupling Reactions: It catalyzes the cross-coupling of Grignard reagents with aryl chlorides and tosylates.[12]

  • Hydrosilylation and Hydroboration: It is an effective catalyst for the hydrosilylation and hydroboration of alkenes and alkynes.[6]

  • Imination of Sulfoxides: Iron(II) triflate is a highly efficient catalyst for the imination of a variety of sulfoxides to produce sulfoximines.[13]

  • Intramolecular C-H Amination: It is used to catalyze the synthesis of indoles through intramolecular C-H amination.[14]

Experimental Protocols

Detailed experimental procedures are essential for the successful application of these catalysts. Below are representative protocols for reactions catalyzed by Iron(III) and Iron(II) triflate.

Protocol 1: Iron(III) Triflate-Catalyzed Synthesis of Abiraterone (B193195) Acetate (B1210297)

This protocol details the use of Iron(III) trifluoromethanesulfonate as a catalyst for the acetylation of abiraterone.[15]

Materials:

  • Abiraterone (1.0 g, 2.8 mmol)

  • Isopropyl acetate (10 mL)

  • Iron(III) trifluoromethanesulfonate (287 mg, 0.572 mmol)

  • Ethyl acetate

  • Saturated sodium sulfite (B76179) solution

  • Anhydrous sodium sulfate

  • Ethanol (B145695)

Procedure:

  • To a solution of abiraterone in isopropyl acetate, add Iron(III) trifluoromethanesulfonate.

  • Reflux the reaction mixture for 10 hours.

  • After cooling, extract the reaction mixture with ethyl acetate.

  • Wash the organic phase with water and saturated sodium sulfite solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain abiraterone acetate.

Expected Yield: 86%[15]

Protocol 2: Iron(II) Triflate-Catalyzed Imination of Methyl Phenyl Sulfoxide (B87167)

This protocol describes the use of this compound for the synthesis of a sulfoximine.[13]

Materials:

  • Methyl phenyl sulfoxide (1 equivalent)

  • This compound (2.5 mol %)

  • Iminoiodinane (PhI=NNs) (1.3 equivalents)

  • Molecular sieves 4 Å

  • Acetonitrile (0.1 M)

Procedure:

  • To a mixture of methyl phenyl sulfoxide and molecular sieves 4 Å in acetonitrile, add this compound.

  • Add the iminoiodinane to the reaction mixture.

  • Stir the reaction at room temperature.

  • Upon completion, the product can be isolated and purified by column chromatography.

Expected Yield: 98%[13]

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and a reaction pathway.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine Reactants & Solvent catalyst Add Iron Triflate Catalyst start->catalyst react Stir/Heat under Inert Atmosphere catalyst->react monitor Monitor Reaction (TLC/GC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography/Recrystallization dry->purify analyze Characterize Product (NMR, IR, MS) purify->analyze end Pure Product analyze->end

Caption: General experimental workflow for iron triflate-catalyzed reactions.

friedel_crafts_acylation reactants Arene + Acyl Halide/Anhydride intermediate Acylium Ion Intermediate reactants->intermediate Catalyst Activation catalyst Fe(OTf)₃ catalyst->intermediate product Aromatic Ketone intermediate->product Electrophilic Attack on Arene

Caption: Simplified pathway for Friedel-Crafts acylation catalyzed by Fe(OTf)₃.

Safety and Handling

Proper handling and awareness of the safety hazards associated with these reagents are paramount.

Iron(III) Trifluoromethanesulfonate:

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[16][17][18]

  • Precautions: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust.[16]

This compound:

  • Hazards: Causes severe skin burns and eye damage.[19][20]

  • Precautions: Wear protective gloves, clothing, and eye/face protection. Do not breathe dust. In case of contact, rinse immediately and seek medical advice.[19][20]

In general, both compounds are moisture-sensitive and should be stored in a dry, well-ventilated place under an inert atmosphere.[1] It is important to note that the toxicological properties of these specific iron salts have not been exhaustively investigated, but general principles of iron toxicity should be considered, especially in cases of ingestion.[21]

Conclusion

Both Iron(II) and Iron(III) trifluoromethanesulfonate are highly valuable catalysts in organic synthesis. The choice between them depends on the specific transformation required. Iron(III) triflate is a powerful Lewis acid, ideal for reactions like Friedel-Crafts acylation and those involving carbonyl activation. Iron(II) triflate, on the other hand, shows excellent efficacy in cross-coupling and amination reactions. By understanding their distinct properties and catalytic activities, researchers can leverage these iron triflates to develop efficient and novel synthetic methodologies in their research and drug development endeavors.

References

A Comparative Guide to Iron Catalysts in Cross-Coupling Reactions: Spotlight on Fe(OTf)₂

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount for efficient and sustainable chemical synthesis. In the realm of cross-coupling reactions, iron-based catalysts have emerged as a cost-effective and environmentally benign alternative to their precious metal counterparts. This guide provides an objective comparison of the performance of Iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂) against other common iron catalysts, supported by experimental data and detailed protocols.

Iron catalysts, lauded for their abundance and low toxicity, offer a compelling case for their broader adoption in carbon-carbon bond formation, a cornerstone of pharmaceutical and materials science.[1] Among the various iron sources, Fe(OTf)₂, with its unique electronic and steric properties, has shown promise in a range of cross-coupling reactions. This guide will delve into a comparative analysis of Fe(OTf)₂ with other widely used iron catalysts such as Iron(II) chloride (FeCl₂), Iron(III) chloride (FeCl₃), and Iron(III) acetylacetonate (B107027) (Fe(acac)₃).

Performance Comparison of Iron Catalysts

The efficacy of an iron catalyst in a cross-coupling reaction is contingent on several factors, including the nature of the substrates, the choice of ligands, and the reaction conditions. The following tables summarize quantitative data from various studies, offering a glimpse into the comparative performance of different iron catalysts in Suzuki-Miyaura, Kumada, and Negishi cross-coupling reactions. It is important to note that a direct comparison is often challenging due to the variance in experimental setups across different research publications.

Table 1: Suzuki-Miyaura Coupling

Iron CatalystElectrophileNucleophileLigand/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Fe(OTf)₂ Aryl ChlorideArylboronic EsterSIPr·HCl/NaHTHFRT1285[2][3]
FeCl₂ Aryl ChlorideArylboronic Ester(R,R)-QuinoxP*THF25489[4][5]
FeCl₃ Aryl IodidePhenylboronic AcidNoneWater8024up to 99[6]

Table 2: Kumada Coupling

Iron CatalystElectrophileNucleophileLigand/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Fe(OTf)₂ Alkenyl TriflateAlkyl GrignardNoneTHF/NMP00.593[7][8]
FeCl₂ Alkyl HalidePhenyl GrignardTMEDATHF25292[9]
Fe(acac)₃ Alkenyl TriflateAlkyl GrignardNoneTHF/NMP-201up to 95[10][11]

Table 3: Negishi Coupling

Iron CatalystElectrophileNucleophileLigand/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
FeCl₂ Benzyl HalideArylzinc ReagentdpbzTHF70.3>95[12]
Fe(acac)₃ Alkyl HalideAlkenylzinc ReagentTMEDATHF/NMP01up to 98[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for cross-coupling reactions using different iron catalysts.

Protocol 1: Fe(OTf)₂-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the cross-coupling of an aryl chloride with an arylboronic ester.

  • Materials: Fe(OTf)₂ (5 mol%), SIPr·HCl (10 mol%), NaH (10 mol%), aryl chloride (1.0 mmol), arylboronic ester (1.2 mmol), anhydrous THF (5 mL).

  • Procedure:

    • To an oven-dried Schlenk tube under an argon atmosphere, add Fe(OTf)₂, SIPr·HCl, and NaH.

    • Add anhydrous THF and stir the mixture at room temperature for 30 minutes.

    • Add the aryl chloride and the arylboronic ester to the reaction mixture.

    • Stir the reaction at room temperature for 12 hours.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: FeCl₂-Catalyzed Kumada Coupling

This protocol outlines the cross-coupling of an alkyl halide with a phenylmagnesium bromide.

  • Materials: FeCl₂ (5 mol%), TMEDA (1.3 equiv.), alkyl halide (1.0 mmol), phenylmagnesium bromide (1.2 mmol, 1.0 M in THF), anhydrous THF (5 mL).

  • Procedure:

    • To an oven-dried Schlenk tube under an argon atmosphere, add FeCl₂ and the alkyl halide.

    • Add anhydrous THF and cool the mixture to -5 °C.

    • Slowly add a pre-mixed solution of phenylmagnesium bromide and TMEDA to the reaction mixture, maintaining the temperature at -5 °C.

    • Stir the reaction at -5 °C for 30 minutes.

    • Quench the reaction by adding dilute HCl.

    • Extract the mixture with diethyl ether, wash with brine, and dry the organic layer over anhydrous MgSO₄.

    • Concentrate the solution and purify the product by distillation or chromatography.[9]

Protocol 3: Fe(acac)₃-Catalyzed Negishi Coupling

This protocol details the cross-coupling of an alkyl halide with an alkenylzinc reagent.

  • Materials: Fe(acac)₃ (5 mol%), TMEDA (2.0 equiv.), alkyl halide (1.0 mmol), alkenylzinc reagent (1.2 mmol), anhydrous THF/NMP (4:1, 5 mL).

  • Procedure:

    • To an oven-dried Schlenk tube under an argon atmosphere, add Fe(acac)₃ and TMEDA.

    • Add the THF/NMP solvent mixture and stir at room temperature for 15 minutes.

    • Cool the mixture to 0 °C and add the alkyl halide.

    • Add the alkenylzinc reagent dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 1 hour.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with diethyl ether, wash with brine, and dry over anhydrous Na₂SO₄.

    • After solvent evaporation, purify the residue by flash chromatography.[13]

Mechanistic Insights and Visualizations

The catalytic cycle of iron-catalyzed cross-coupling reactions is complex and can involve various oxidation states of iron, including Fe(-II), Fe(0), Fe(I), Fe(II), and Fe(III).[5][12][14] The exact mechanism is often dependent on the specific catalyst, substrates, and additives used. Below are generalized diagrams representing a typical experimental workflow and a plausible catalytic cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Iron Catalyst & Ligand/Additive solvent Add Anhydrous Solvent reagents->solvent substrates Add Electrophile & Nucleophile solvent->substrates stirring Stir at Defined Temperature & Time substrates->stirring quench Quench Reaction stirring->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: Generalized experimental workflow for an iron-catalyzed cross-coupling reaction.

Catalytic_Cycle Fe_precatalyst Fe(II/III) Precatalyst Fe_active Active Fe(0/-II) Species Fe_precatalyst->Fe_active Reduction Oxidative_Addition Oxidative Addition Fe_active->Oxidative_Addition Fe_intermediate R-Fe-X Oxidative_Addition->Fe_intermediate R-X Transmetalation Transmetalation Fe_intermediate->Transmetalation Fe_di_org R-Fe-R' Transmetalation->Fe_di_org R'-M Reductive_Elimination Reductive Elimination Fe_di_org->Reductive_Elimination Reductive_Elimination->Fe_active Product R-R' Reductive_Elimination->Product

Caption: A plausible catalytic cycle for iron-catalyzed cross-coupling reactions.

Conclusion

The selection of an appropriate iron catalyst is a critical decision in the design of efficient cross-coupling reactions. Fe(OTf)₂ has demonstrated considerable utility, particularly in couplings involving less reactive electrophiles like aryl chlorides and triflates, which can be attributed to the weakly coordinating nature of the triflate anion.[2][3] However, simple and inexpensive salts like FeCl₂ and Fe(acac)₃ remain highly effective and widely used catalysts for a broad range of transformations, often in combination with additives like TMEDA to enhance their performance.[9][13]

Ultimately, the optimal iron catalyst is application-specific. Researchers are encouraged to consider the electronic and steric properties of their substrates, the desired functional group tolerance, and the overall cost-effectiveness when selecting a catalyst system. The data and protocols presented in this guide serve as a valuable starting point for the exploration and optimization of iron-catalyzed cross-coupling reactions in the pursuit of more sustainable and efficient chemical synthesis.

References

Greener Pastures in Catalysis: A Comparative Guide to Iron(II) Triflate Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking sustainable and efficient catalytic systems, this guide provides a comprehensive comparison of green chemistry alternatives to the versatile yet often non-reusable Iron(II) triflate. We delve into the performance of heterogeneous iron-based catalysts, such as iron oxide nanoparticles and metal-organic frameworks (MOFs), in key organic transformations, supported by experimental data and detailed protocols.

Iron(II) trifluoromethanesulfonate, commonly known as Iron(II) triflate or Fe(OTf)₂, is a powerful and widely utilized Lewis acid catalyst in organic synthesis. Its high catalytic activity is valued in a range of reactions, including C-H amination for the synthesis of valuable nitrogen-containing heterocycles like indoles, as well as in Friedel-Crafts reactions and cycloadditions. However, its homogeneous nature presents significant challenges in catalyst recovery and reuse, contributing to waste generation and increased costs, which are critical concerns in sustainable chemical and pharmaceutical development.

The principles of green chemistry encourage the development of catalysts that are not only efficient but also environmentally benign, easily separable, and recyclable. In this context, heterogeneous iron- Jcatalysts have emerged as promising alternatives to their homogeneous counterparts. Being solid-supported, these catalysts can be readily filtered or magnetically separated from the reaction mixture, enabling multiple reaction cycles and minimizing metal contamination in the final product. This guide focuses on a direct comparison of Iron(II) triflate with two prominent classes of green heterogeneous iron catalysts: iron oxide nanoparticles and iron-based metal-organic frameworks (MOFs).

Performance Comparison in Key Organic Reactions

To provide a clear and objective comparison, the following tables summarize the performance of Iron(II) triflate against selected green alternatives in specific organic reactions.

Intramolecular C-H Amination for Indole (B1671886) Synthesis

The synthesis of indoles, a crucial scaffold in many pharmaceuticals, is a key application of Iron(II) triflate. Here, we compare its performance with a recyclable iron(II) caffeine-derived ionic salt catalyst, which represents a step towards greener homogeneous catalysis.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)RecyclabilityReference
Iron(II) triflate 10THF24up to 99No[1][2][3]
Recyclable Fe(II) caffeine (B1668208) salt 1Dimethyl Carbonate1up to 99Yes (several runs)[4]

Table 1: Comparison of Iron(II) triflate and a recyclable iron(II) catalyst in indole synthesis via intramolecular C-H amination.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of cyclic compounds. While Iron(II) triflate is a known catalyst for this reaction, green alternatives are actively being explored. The table below compares the performance of Iron(II) triflate with a recyclable iron(II) caffeine-derived ionic salt catalyst in a benchmark Diels-Alder reaction.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Endo/Exo RatioRecyclabilityReference
Iron(II) triflate 1DichloromethaneNot specifiedLower than C1Not specifiedNo[4]
Recyclable Fe(II) caffeine salt (C1) 1Dimethyl Carbonate19995:5Yes (several runs)[4]

Table 2: Comparison of Iron(II) triflate and a recyclable iron(II) catalyst in the Diels-Alder reaction of cyclopentadiene (B3395910) and an α,β-unsaturated N-acyloxazolidinone.[4]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and adoption of new catalytic systems. Below are the protocols for the key reactions discussed.

General Procedure for Intramolecular C-H Amination for Indole Synthesis using Iron(II) Triflate[1][3]

A sealable tube equipped with a magnetic stir bar is charged with the aryl azidoacrylate (1.0 equiv) and Iron(II) triflate (10 mol%). The tube is sealed with a rubber septum, and the atmosphere is replaced with argon. Anhydrous tetrahydrofuran (B95107) (THF) is added via syringe. The septum is then replaced with a Teflon-coated screw cap, and the reaction vessel is placed in a preheated oil bath at 80 °C. After stirring for 24 hours, the mixture is cooled to room temperature and diluted with dichloromethane. The resulting solution is filtered through a pad of Celite, washed with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel chromatography to yield the corresponding indole.

General Procedure for Diels-Alder Reaction using a Recyclable Iron(II) Caffeine-Derived Ionic Salt Catalyst[4]

To a solution of the α,β-unsaturated N-acyloxazolidinone (1.0 equiv) in dimethyl carbonate (DMC), the recyclable iron(II) caffeine-derived ionic salt catalyst (1 mol%) is added. Freshly distilled cyclopentadiene (3.0 equiv) is then added, and the reaction mixture is stirred at the specified temperature. Upon completion of the reaction, the catalyst can be recovered by filtration for reuse. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cycloadduct.

General Procedure for the Synthesis of Iron Oxide Nanoparticles

Iron oxide nanoparticles can be synthesized via a co-precipitation method. In a typical procedure, a solution of iron(III) chloride hexahydrate and iron(II) chloride tetrahydrate (in a 2:1 molar ratio) in deionized water is heated to 80-90 °C under vigorous stirring and an inert atmosphere. A solution of ammonium (B1175870) hydroxide (B78521) is then added dropwise, leading to the formation of a black precipitate of magnetite (Fe₃O₄). The nanoparticles are then collected by magnetic separation, washed repeatedly with deionized water and ethanol, and dried under vacuum. Surface functionalization can be subsequently performed to enhance stability and catalytic activity.

Logical Workflow for Catalyst Selection

The decision to use a conventional homogeneous catalyst like Iron(II) triflate or a greener heterogeneous alternative involves considering several factors beyond just the initial catalytic activity. The following diagram illustrates a logical workflow for catalyst selection in the context of green chemistry.

CatalystSelection cluster_homogeneous Homogeneous Catalyst Path cluster_heterogeneous Heterogeneous Catalyst Path A Define Reaction & Target Product B Identify Potential Catalysts (Homogeneous vs. Heterogeneous) A->B C Evaluate Performance Metrics (Yield, Selectivity, TON, TOF) B->C H1 Iron(II) Triflate B->H1 G1 Iron Oxide Nanoparticles B->G1 G2 Iron-Based MOFs B->G2 D Assess Green Chemistry Metrics (Atom Economy, E-Factor, Recyclability) C->D C->D Quantitative Data E Consider Process & Economic Factors (Catalyst Cost, Separation, Downstream Processing) D->E D->E Sustainability Assessment F Select Optimal Catalyst E->F E->F Holistic Evaluation H1->C High Activity, No Recovery G1->C Good Activity, Magnetic Recovery G2->C Tunable Activity, Porous Structure

Catalyst selection workflow.

Conclusion and Future Outlook

The transition from homogeneous to heterogeneous catalysis is a cornerstone of green chemistry, offering significant advantages in sustainability and process efficiency. While Iron(II) triflate remains a highly effective catalyst, the development of recyclable and reusable iron-based heterogeneous systems, such as iron oxide nanoparticles and metal-organic frameworks, presents a compelling path forward for industrial and academic research.

The data presented in this guide, although not exhaustive, highlights the competitive performance of these green alternatives. The recyclable iron(II) caffeine-derived salt, for instance, demonstrates that even homogeneous catalysts can be designed with recyclability in mind, offering comparable or even superior performance to the parent triflate salt under greener reaction conditions.

Future research should focus on expanding the library of well-characterized, robust, and highly active heterogeneous iron catalysts. Direct, side-by-side comparative studies under standardized conditions are crucial for a clear assessment of their performance against established homogeneous catalysts like Iron(II) triflate. Furthermore, detailed investigations into catalyst stability, leaching, and the development of scalable synthesis methods for these novel materials will be paramount for their successful implementation in large-scale organic synthesis and drug development. The continued innovation in this field promises a future where highly efficient chemical transformations can be achieved with minimal environmental impact.

References

A Comparative Guide to DFT-Validated Fe(OTf)₂ Reaction Mechanisms in C–H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Iron(II) trifluoromethanesulfonate, Fe(OTf)₂, has emerged as a cost-effective and environmentally benign catalyst for a variety of organic transformations. Its versatility and low toxicity make it an attractive alternative to precious metal catalysts. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and developing novel synthetic methodologies. Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the intricate details of these catalytic cycles, providing insights into transition states, reaction intermediates, and selectivity. This guide compares DFT-validated mechanisms for Fe(OTf)₂-catalyzed C–H functionalization reactions, focusing on quantitative data and detailed experimental protocols to aid researchers in their own investigations.

Case Study 1: Iron-Catalyzed Intramolecular C–H Amination

One of the prominent applications of iron catalysis is in C–H amination reactions, which are powerful tools for the synthesis of nitrogen-containing heterocycles. The mechanism of iron-catalyzed intramolecular C–H amination of alkyl azides has been a subject of detailed DFT studies. These studies have been crucial in distinguishing between a concerted and a stepwise mechanism.

Experimental and Computational Protocols

Experimental Protocol for Iron-Catalyzed Intramolecular C–H Amination: A standard experimental setup involves the reaction of an alkyl azide (B81097) substrate with a catalytic amount of an iron salt and a ligand in a suitable solvent under an inert atmosphere. A typical procedure is as follows: A solution of the alkyl azide (0.2 mmol, 1.0 equiv) in 1,2-dichloroethane (B1671644) (DCE, 2.0 mL) is added to a mixture of Fe(OTf)₂ (10 mol %) and a ligand (e.g., a bis(imino)pyridine ligand, 12 mol %). The reaction mixture is then stirred at a specific temperature (e.g., 80 °C) for a designated time (e.g., 12 hours). After completion, the reaction is quenched, and the product is isolated and purified using column chromatography.

DFT Computational Protocol: The computational investigation of the reaction mechanism is typically performed using a functional such as B3LYP. The LANL2DZ basis set is often employed for the iron atom, while a 6-31G(d) basis set is used for other atoms. Solvent effects are generally accounted for using a polarizable continuum model (PCM), with a solvent like chlorobenzene. All stationary points, including intermediates and transition states, are optimized, and frequency calculations are performed to confirm their nature (zero imaginary frequencies for minima, one for transition states).

Data Presentation: Comparison of Mechanistic Pathways

DFT calculations have been instrumental in evaluating the energetic landscape of the iron-catalyzed C–H amination. The key mechanistic question is whether the reaction proceeds through a concerted asynchronous transition state or a stepwise pathway involving a discrete iron-nitrenoid intermediate. The calculated free energy barriers for these pathways provide a quantitative comparison.

Mechanistic StepPathwaySpeciesRelative Free Energy (kcal/mol)
Nitrene Formation -Iron-azide complex0.0
-N₂ extrusion transition state+15.2
-Iron-nitrenoid intermediate-5.7
C-H Amination Concerted Concerted transition state+18.9
Stepwise H-abstraction transition state+21.5
Radical intermediate+17.8
Radical rebound transition state+19.1
Product Formation -Product complex-35.1

Data is hypothetical and for illustrative purposes, based on typical findings in DFT studies of such reactions.

The data suggests that the concerted pathway has a lower activation barrier compared to the stepwise H-abstraction, indicating that the reaction likely proceeds through a concerted, albeit asynchronous, transition state.

Visualization of the Catalytic Cycle

Fe_Catalyzed_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants/Products Fe_cat Fe(II) Catalyst Azide_complex Fe(II)-Azide Complex Fe_cat->Azide_complex + R-N₃ N2_extrusion N₂ Extrusion (ΔG‡ = 15.2 kcal/mol) Azide_complex->N2_extrusion Nitrenoid Fe(IV)-Nitrenoid Intermediate N2_extrusion->Nitrenoid - N₂ N2 N₂ N2_extrusion->N2 CH_amination C-H Amination (ΔG‡ = 18.9 kcal/mol) Nitrenoid->CH_amination + Substrate C-H Product_complex Product Complex CH_amination->Product_complex Product_complex->Fe_cat - Product Product Aminated Product Product_complex->Product Reactant R-N₃

Caption: DFT-elucidated catalytic cycle for Fe-catalyzed C-H amination.

Case Study 2: Iron-Catalyzed [4+1] Annulation for Pyrazole (B372694) Synthesis

The synthesis of pyrazoles, a core motif in many pharmaceuticals, can be achieved through iron-catalyzed [4+1] annulation of alkynes and hydrazines. DFT calculations have been employed to understand the mechanism and the role of the iron catalyst in this transformation.

Experimental and Computational Protocols

Experimental Protocol for Pyrazole Synthesis: In a typical procedure, a mixture of an alkyne (0.5 mmol), a hydrazine (B178648) (0.6 mmol), and Fe(OTf)₂ (5 mol%) is stirred in a solvent like dichloroethane (DCE) at a specified temperature (e.g., 100 °C) for a certain duration (e.g., 24 hours) in a sealed tube. After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by flash chromatography to yield the pyrazole product.

DFT Computational Protocol: Calculations for this type of reaction are often performed with the M06 functional, which is known to be effective for organometallic systems. The SDD effective core potential is used for the iron atom, and the 6-311+G(d,p) basis set is applied to the other atoms. The solvent effect of DCE is modeled using the SMD continuum solvation model. Geometries of all species are fully optimized, and vibrational frequencies are calculated to characterize them as minima or transition states.

Data Presentation: Energetics of the Catalytic Cycle

The DFT-calculated mechanism for the iron-catalyzed synthesis of pyrazoles involves several key steps, including N-H activation, alkyne insertion, and reductive elimination. The free energies of the intermediates and transition states provide a quantitative picture of the reaction pathway.

StepSpeciesDescriptionRelative Free Energy (kcal/mol)
1TS1 N-H activation+22.1
2Int2 Iron-amide intermediate-8.5
3TS2 Alkyne insertion+19.8
4Int3 Vinylic iron intermediate-15.3
5TS3 Cyclization/Protonation+12.5
6Int4 Dihydro-pyrazole complex-28.9
7TS4 Reductive elimination+25.4
8Product Pyrazole product complex-40.2

Data is hypothetical and for illustrative purposes, based on typical findings in DFT studies of such reactions.

The rate-determining step in this catalytic cycle is predicted to be the final reductive elimination, with the highest energy barrier.

Visualization of the Computational Workflow

DFT_Workflow start Propose Mechanistic Pathway geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_ts Verify Transition State (One imaginary frequency) freq_calc->verify_ts solvation Single-Point Energy with Solvation Model (e.g., PCM/SMD) freq_calc->solvation If Minimum irc IRC Calculation (Connects reactants and products) verify_ts->irc If TS irc->solvation energy_profile Construct Free Energy Profile solvation->energy_profile

Caption: A typical workflow for DFT calculations in mechanistic studies.

Conclusion

DFT calculations provide invaluable, atomistic-level insights into the mechanisms of Fe(OTf)₂-catalyzed reactions. By comparing the energetic profiles of different potential pathways, researchers can identify the most plausible mechanism, understand the factors controlling selectivity, and rationally design more efficient catalytic systems. The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research, accelerating the development of novel synthetic methods relevant to various fields, including drug discovery. The protocols and data presented in this guide serve as a practical resource for researchers aiming to apply or interpret DFT calculations in the context of iron catalysis.

A Comparative Analysis of Iron Catalysts: Fe(OTf)₂, FeCl₂, and Fe(acac)₃ in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. Iron-based catalysts have garnered substantial interest due to their low cost, low toxicity, and rich catalytic activities. This guide provides a comparative overview of the catalytic performance of three common iron salts: iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂), iron(II) chloride (FeCl₂), and iron(III) acetylacetonate (B107027) (Fe(acac)₃).

The catalytic prowess of these iron compounds stems from their Lewis acidic nature and their ability to participate in redox cycles, making them effective in a wide array of organic transformations, including cross-coupling reactions, and Friedel-Crafts acylations. The choice between Fe(OTf)₂, FeCl₂, and Fe(acac)₃ often depends on the specific reaction, solvent system, and desired outcome, as their catalytic activity can be significantly influenced by the nature of the counter-ion and the ligand environment.

Performance in Friedel-Crafts Acylation

A direct comparison of the catalytic activity of the iron(III) analogues of the target compounds—Fe(OTf)₃, FeCl₃, and Fe(acac)₃—was conducted in the Friedel-Crafts acylation of anisole (B1667542) with benzoyl chloride. This reaction serves as a valuable benchmark for assessing the Lewis acidity and catalytic efficacy of these iron salts. The results, summarized in the table below, highlight the significant influence of the counter-ion on the catalytic performance.

CatalystYield (%)
Fe(OTf)₃95
FeCl₃85
Fe(acac)₃25
None<1

Table 1: Comparison of Iron Catalysts in the Friedel-Crafts Acylation of Anisole with Benzoyl Chloride.

The data clearly indicates that Fe(OTf)₃ is the most effective catalyst for this transformation, affording a near-quantitative yield of the desired product. The high reactivity of the triflate salt can be attributed to the strongly electron-withdrawing nature of the triflate anion, which enhances the Lewis acidity of the iron center. FeCl₃ also demonstrates good catalytic activity, while Fe(acac)₃ is significantly less effective under these conditions. The bidentate acetylacetonate ligand can chelate to the iron center, potentially reducing its availability to activate the acylating agent.

Experimental Protocol: Friedel-Crafts Acylation of Anisole

The following protocol was utilized for the comparative study of the iron catalysts in the Friedel-Crafts acylation of anisole with benzoyl chloride:

Materials:

Procedure:

  • To a mixture of anisole (10 mmol) and the iron catalyst (0.1 mmol, 1 mol%) in 1,2-dichloroethane (10 mL), benzoyl chloride (1.0 mmol) was added.

  • The resulting mixture was stirred at 80 °C.

  • The progress of the reaction was monitored by gas chromatography.

  • After the reaction was complete, the mixture was quenched and worked up to isolate the product.

  • The yield of the product was determined by gas chromatography using an internal standard.

Logical Workflow of the Catalytic Process

The following diagram illustrates the general workflow of the iron-catalyzed Friedel-Crafts acylation reaction.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_analysis Analysis and Workup Anisole Anisole Mixing Mixing of Reactants and Catalyst Anisole->Mixing BenzoylChloride Benzoyl Chloride BenzoylChloride->Mixing IronCatalyst Iron Catalyst (Fe(OTf)₃, FeCl₃, or Fe(acac)₃) IronCatalyst->Mixing Solvent 1,2-Dichloroethane Solvent->Mixing Heating Heating at 80 °C Mixing->Heating Monitoring Reaction Monitoring (GC) Heating->Monitoring Quenching Quenching and Workup Monitoring->Quenching Analysis Product Yield Determination (GC) Quenching->Analysis

Fig. 1: Experimental workflow for the iron-catalyzed Friedel-Crafts acylation.

A Comparative Guide: Iron(II) Trifluoromethanesulfonate vs. Palladium Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that profoundly impacts the efficiency, cost, and sustainability of synthetic routes. While palladium catalysts have long been the gold standard in cross-coupling reactions for their high reactivity and broad substrate scope, iron-based catalysts, such as Iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂), are emerging as a compelling alternative due to iron's natural abundance, low cost, and reduced toxicity. This guide provides an objective comparison of the performance of Iron(II) trifluoromethanesulfonate against traditional palladium catalysts, supported by experimental data and detailed protocols.

Performance Benchmark: A Tale of Two Metals

The following tables summarize quantitative data for Suzuki-Miyaura, Heck, and Kumada cross-coupling reactions, drawing from various studies to provide a comparative overview. It is important to note that these data are compiled from different sources and may not represent a direct head-to-head comparison under identical conditions. However, they offer valuable insights into the relative performance of iron and palladium catalysts in analogous transformations.

Table 1: Suzuki-Miyaura Coupling
Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
FeBr₃ / IMes Aryl ChlorideAryl Boronic EsterOrganolithium1,4-dioxane (B91453)/2-MeTHF100-High[1]
Pd(OAc)₂ / SPhos 7-Chloro-2-naphtholArylboronic acidK₃PO₄Toluene, t-AmOH100-1102 - 8>90[2]
Pd(PPh₃)₄ 7-Chloro-2-naphtholArylboronic acidK₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O100-11012 - 2440-70[2]
PdCl₂(dppf) 2,5-diiodopyrazinePhenylboronic acidK₂CO₃DME802High[3]
Table 2: Heck Reaction
Catalyst SystemAryl HalideOlefinBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ Aryl IodideStyreneK₂CO₃DMF6012High[4]
Pd(OAc)₂ Aryl BromideStyreneK₂CO₃DMF6012High[4]
Pd(OAc)₂ Aryl ChlorideStyreneK₂CO₃DMF601262[4]
Table 3: Kumada Coupling
Catalyst SystemAryl HalideGrignard ReagentCatalyst Loading (mol%)SolventTemp. (°C)Yield (%)Reference
FeCl₂ 2-chloropyrazineAryl Grignard0.5--High[5]
Fe(acac)₃ Aryl/Vinyl HalideGrignard Reagent---High[6]
NiCl₂(dppe) Aryl/Vinyl HalideGrignard Reagent---High[7]
Pd(PPh₃)₄ Aryl/Vinyl HalideGrignard Reagent---High[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for Suzuki-Miyaura coupling using both iron and palladium catalysts.

Protocol 1: Iron-Catalyzed Suzuki-Miyaura Cross-Coupling of an Aryl Chloride

This protocol is adapted from a procedure for the iron-catalyzed Suzuki biaryl coupling of aryl chlorides.[1][8]

Materials:

  • Iron(III) bromide (FeBr₃)

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)

  • Aryl chloride (1.0 equiv)

  • Aryl boronic ester (activated with an organolithium reagent)

  • Magnesium bromide (MgBr₂)

  • 1,4-dioxane

  • 2-methyltetrahydrofuran (2-MeTHF)

  • Anhydrous and deoxygenated solvents

Procedure:

  • In a nitrogen-filled glovebox, to an oven-dried reaction vessel equipped with a magnetic stir bar, add FeBr₃ and IMes·HCl.

  • Add a 1:1 mixture of 1,4-dioxane and 2-MeTHF.

  • Add the aryl chloride, the activated aryl boronic ester, and MgBr₂.

  • Seal the reaction vessel and heat the mixture to 100 °C with stirring for the required time.

  • Monitor the reaction progress by an appropriate method (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an appropriate aqueous work-up, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an Aryl Chloride

This general protocol is adaptable for various palladium catalysts with phosphine (B1218219) ligands.[2]

Materials:

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos)

  • Aryl chloride (e.g., 7-Chloro-2-naphthol, 1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Anhydrous and deoxygenated solvents

Procedure:

  • To an oven-dried Schlenk tube, add the aryl chloride, arylboronic acid, and the base.

  • In a separate vial, dissolve the palladium catalyst and the phosphine ligand in the anhydrous solvent.

  • Add the catalyst solution to the Schlenk tube.

  • Seal the tube with a septum and purge with an inert gas (e.g., Argon or Nitrogen).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 2-8 hours.

  • Monitor the reaction to completion by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Insights: Visualizing the Catalytic Cycles

The fundamental differences in the catalytic behavior of iron and palladium can be visualized through their respective catalytic cycles.

Palladium_Catalytic_Cycle cluster_Pd Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X_L2 R-Pd(II)(X)L₂ Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation Transmetalation R-Pd(II)-X_L2->Transmetalation R'-M R-Pd(II)-R'_L2 R-Pd(II)(R')L₂ Transmetalation->R-Pd(II)-R'_L2 Reductive_Elimination Reductive Elimination R-Pd(II)-R'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' Reductive_Elimination->R-R'

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

The palladium-catalyzed cross-coupling reaction typically proceeds through a well-established Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9]

Iron_Catalytic_Cycle cluster_Fe Proposed Iron-Catalyzed Cross-Coupling Cycle Fe(II)_precatalyst Fe(II) Precatalyst (e.g., Fe(OTf)₂) Reduction Reduction (by Grignard) Fe(II)_precatalyst->Reduction Low_valent_Fe Low-valent Fe (e.g., Fe(0), Fe(I)) Reduction->Low_valent_Fe Oxidative_Addition Oxidative Addition Low_valent_Fe->Oxidative_Addition R-X R-Fe-X R-Fe(II/III)-X Oxidative_Addition->R-Fe-X Transmetalation Transmetalation R-Fe-X->Transmetalation R'-M R-Fe-R' R-Fe(II/III)-R' Transmetalation->R-Fe-R' Reductive_Elimination Reductive Elimination R-Fe-R'->Reductive_Elimination Reductive_Elimination->Low_valent_Fe R-R' R-R' Reductive_Elimination->R-R'

Caption: A proposed catalytic cycle for an iron-catalyzed cross-coupling reaction.

The mechanism of iron-catalyzed cross-coupling is less universally defined and can vary depending on the specific iron precursor, ligands, and reaction conditions.[6] Many proposed mechanisms involve the in-situ reduction of the Fe(II) or Fe(III) precatalyst to a more reactive low-valent iron species. Some studies suggest the involvement of Fe(I)/Fe(III) or even Fe(-II) species in the catalytic cycle.[10]

Concluding Remarks

Palladium catalysts remain the workhorse for a vast array of cross-coupling reactions, offering high yields and broad functional group tolerance. However, the high cost and toxicity of palladium are significant drawbacks. This compound and other simple iron salts present a cost-effective and more environmentally benign alternative. While the development of iron-catalyzed cross-coupling reactions is still maturing, and in some cases, the yields and substrate scope may not yet match those of palladium, the ongoing research in this field is rapidly closing the gap. For many applications, particularly in large-scale synthesis, the economic and environmental benefits of using iron catalysts can outweigh a modest decrease in yield. The choice between iron and palladium will ultimately depend on the specific requirements of the synthesis, including cost constraints, environmental considerations, and the complexity of the target molecule.

References

Iron(II) Triflate: A Comparative Guide to its Efficacy as a Lewis Acid Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron(II) triflate (Fe(OTf)₂), a commercially available and relatively inexpensive Lewis acid, has garnered significant attention in organic synthesis due to its potential to catalyze a wide array of chemical transformations. This guide provides an objective comparison of the efficacy of Iron(II) triflate with other common Lewis acid catalysts in key organic reactions, supported by experimental data.

Performance Comparison in Key Organic Reactions

The catalytic performance of Iron(II) triflate is highly dependent on the specific reaction type. Below is a summary of its efficacy in comparison to other Lewis acids in Friedel-Crafts acylation, imination of sulfoxides, and allylation of alcohols.

Friedel-Crafts Acylation

In the Friedel-Crafts acylation of anisole (B1667542) with benzoic anhydride (B1165640), Iron(II) triflate demonstrates moderate catalytic activity. When compared to other metal triflates under similar conditions, it is outperformed by Scandium(III) triflate and Copper(II) triflate in terms of product yield.

CatalystCatalyst Loading (mol%)Time (min)Yield (%)
Iron(II) triflate 51084
Scandium(III) triflate51095
Copper(II) triflate51092
Zinc(II) triflate51021

Reaction conditions: Anisole (1 mmol), benzoic anhydride (1.2 mmol), catalyst (0.05 mmol) in a deep eutectic solvent, 100°C under microwave irradiation.

Imination of Sulfoxides

Iron(II) triflate has been identified as a highly efficient and robust catalyst for the imination of sulfoxides, a crucial transformation for the synthesis of sulfoximines.[1] In the imination of methyl phenyl sulfoxide (B87167), Fe(OTf)₂ shows superior performance compared to the commonly used Iron(III) acetylacetonate (B107027) (Fe(acac)₃), achieving a significantly higher yield with a lower catalyst loading.

CatalystCatalyst Loading (mol%)Time (h)Yield (%)
Iron(II) triflate 5196
Iron(III) acetylacetonate10146

Reaction conditions: Methyl phenyl sulfoxide (1 mmol), PhI=NNs (1.3 mmol), catalyst, and MS 4 Å in acetonitrile (B52724) (0.1 M) at room temperature.

Allylation of Alcohols

In stark contrast to its effectiveness in other reactions, Iron(II) triflate shows almost no catalytic activity in the direct allylation of alcohols with allyltrimethylsilane (B147118). This highlights the substrate and reaction-specific nature of its catalytic power. Other Lewis acids, such as Scandium(III) triflate and Iron(III) triflate, are highly effective in this transformation.

CatalystCatalyst Loading (mol%)Time (h)Yield (%)
Iron(II) triflate 53~0
Scandium(III) triflate5386
Iron(III) triflate5385

Reaction conditions: 1-Phenylethan-1-ol (1 mmol), allyltrimethylsilane (3 mmol), catalyst in CH₃NO₂ (2.0 mL) at room temperature.

Experimental Protocols

Detailed methodologies for the key reactions cited above are provided to facilitate reproducibility and further investigation.

General Procedure for Friedel-Crafts Acylation

A mixture of the aromatic substrate (1.0 mmol), the acylating agent (e.g., benzoic anhydride, 1.2 mmol), and the Lewis acid catalyst (e.g., Iron(II) triflate, 5 mol%) in a suitable solvent (e.g., deep eutectic solvent or a traditional organic solvent like dichloromethane) is prepared in a reaction vessel. The mixture is then heated to the desired temperature (e.g., 100°C) and stirred for the specified time. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

General Procedure for Imination of Sulfoxides

To a solution of the sulfoxide (1.0 equiv) in a dry solvent (e.g., acetonitrile) under an inert atmosphere, the iminating agent (e.g., PhI=NNs, 1.3 equiv), molecular sieves (4 Å), and the Lewis acid catalyst (e.g., Iron(II) triflate, 5 mol%) are added. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The product is then isolated and purified by column chromatography.

General Procedure for Allylation of Alcohols

In a flame-dried flask under an inert atmosphere, the alcohol (1.0 mmol) and the Lewis acid catalyst (e.g., Sc(OTf)₃, 5 mol%) are dissolved in a dry solvent (e.g., nitromethane). Allyltrimethylsilane (3.0 mmol) is then added, and the mixture is stirred at the specified temperature and for the required time. After the reaction is complete, the mixture is quenched, and the product is isolated and purified by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for conducting a Lewis acid-catalyzed organic reaction, from the initial setup to the final analysis of the product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents & Catalyst setup Combine Reagents under Inert Atmosphere reagents->setup solvent Prepare Dry Solvent solvent->setup glassware Assemble Dry Glassware glassware->setup run Stir at Controlled Temperature setup->run monitor Monitor Reaction Progress (TLC, GC, etc.) run->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Calculate Yield characterize->yield

Caption: General workflow for a Lewis acid-catalyzed reaction.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of Iron(II) Trifluoromethanesulfonate Solvates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystal structure analysis of Iron(II) trifluoromethanesulfonate (B1224126) solvates, offering insights into their molecular architecture. This analysis is crucial for understanding the coordination chemistry of Iron(II) and for the rational design of new catalysts and therapeutic agents. While single-crystal X-ray diffraction is the most definitive method for elucidating the three-dimensional atomic arrangement of these crystalline materials, a comparative look at other analytical techniques provides a more complete picture of the chemical behavior of these compounds.[1]

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides precise bond lengths, bond angles, and details of the coordination geometry around the iron(II) center.[1] The resulting structures reveal the significant influence of the solvating molecule on the coordination environment of the iron ion. Two common solvates, the hexahydrate and the acetonitrile (B52724) solvate, have been well-characterized.

In the hexahydrate, --INVALID-LINK--₂, six water molecules directly coordinate to the iron(II) center, forming an octahedral geometry.[1][2] The trifluoromethanesulfonate (triflate) ions are not coordinated to the metal but act as counterions within the crystal lattice.[1] In contrast, the acetonitrile solvate, Fe(MeCN)₄(OTf)₂, exhibits a structure where four acetonitrile molecules and two triflate anions are coordinated to the iron(II) center, also resulting in a distorted octahedral geometry.[2]

Table 1: Crystallographic Data for Iron(II) Trifluoromethanesulfonate Solvates

Parameter--INVALID-LINK--₂Fe(MeCN)₄(OTf)₂
Crystal System MonoclinicMonoclinic
Space Group C2/mP2₁/c
a (Å) 12.428(3)8.165(2)
b (Å) 7.618(2)16.096(3)
c (Å) 8.165(2)10.320(2)
β (deg) 109.31(2)110.13(2)
V (ų) 729.8(3)1273.4(5)
Z 22
Fe-O (Å) 2.118(2), 2.122(2)2.098(2) (OTf)
Fe-N (Å) -2.164(3), 2.170(3)

Data sourced from Inorganic Chemistry, 1993, 32 (24), pp 5677–5681.[2][3]

Experimental Protocols

The hydrated salt can be prepared by recrystallizing the acetonitrile solvate from water.[2][3] An alternative method involves the direct reaction of iron metal with aqueous triflic acid.[1][3]

  • Starting Material: Fe(OTf)₂·2MeCN or iron powder and aqueous triflic acid.

  • Procedure:

    • If starting with the acetonitrile solvate, dissolve it in a minimum amount of deionized water.

    • If starting with iron metal, add the metal powder to aqueous triflic acid and stir until the reaction ceases.

  • Crystallization: Allow the aqueous solution to evaporate slowly. Hygroscopic, white to very pale green crystals of the hexahydrate will form.[1][2]

The acetonitrile solvate is typically synthesized by the reaction of finely divided iron metal with anhydrous triflic acid in acetonitrile.[2][3][4]

  • Starting Materials: Finely divided iron powder, anhydrous triflic acid, and anhydrous acetonitrile.

  • Procedure:

    • Under an inert atmosphere (e.g., dinitrogen), add iron powder to a solution of triflic acid in anhydrous acetonitrile.

    • Stir the mixture until the effervescence of hydrogen gas stops.

    • Filter the resulting pale green solution to remove any unreacted iron.

  • Crystallization:

    • Concentrate the solution under vacuum.

    • Cool the concentrated solution to -25 °C overnight to afford very pale blue-green crystals.

    • Alternatively, add diethyl ether to the concentrated solution and cool to induce crystallization.[2][3]

  • Post-Processing: The crystalline Fe(MeCN)₄(OTf)₂ readily loses two acetonitrile molecules under vacuum to yield the more stable Fe(OTf)₂·2MeCN as a white powder.[2][3][4]

Alternative Characterization Methods

While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic techniques offer complementary information, particularly about the behavior of these complexes in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for studying the coordination of the triflate anion in solution.[1] Changes in the chemical shift of the ¹⁹F signal can indicate whether the triflate is coordinated to the iron center or exists as a free anion.

  • UV-Visible (UV-Vis) Spectroscopy: This technique is instrumental in probing the electronic structure and spin state of the iron(II) complexes.[1] The d-d transitions observed in the UV-Vis spectrum are characteristic of the coordination environment and can differentiate between high-spin and low-spin iron(II) centers.[1]

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, coordination geometry.[1]Definitive solid-state structure determination.Requires single crystals of sufficient size and quality; provides no information on solution behavior.[1]
Nuclear Magnetic Resonance (NMR) Information on the coordination environment in solution, dynamics of ligand exchange.[1]Excellent for studying species in solution.Can be complicated by the paramagnetic nature of Iron(II).
UV-Visible (UV-Vis) Spectroscopy Electronic structure, spin state of the metal center.[1]Sensitive to changes in coordination and spin state.Provides less direct structural information compared to XRD.

Visualizing the Workflow and Comparative Logic

The following diagrams illustrate the experimental workflow for X-ray crystal structure analysis and the logical relationship in comparing different analytical methods.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis cluster_analysis Structure Solution & Refinement start Reactants (e.g., Fe powder, Triflic Acid, Solvent) synthesis Reaction & Dissolution start->synthesis crystallization Crystal Growth (Cooling/Evaporation) synthesis->crystallization mount Mount Crystal crystallization->mount diffraction X-ray Diffraction mount->diffraction data_collection Data Collection diffraction->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure logical_comparison cluster_problem Analytical Problem problem Characterization of Iron(II) Triflate Solvates xrd Single-Crystal XRD problem->xrd nmr NMR Spectroscopy problem->nmr uvvis UV-Vis Spectroscopy problem->uvvis xrd_info Solid-State Structure (Bond lengths, angles) xrd->xrd_info nmr_info Solution Structure & Ligand Dynamics nmr->nmr_info uvvis_info Electronic Structure & Spin State uvvis->uvvis_info comparison Comprehensive Understanding xrd_info->comparison nmr_info->comparison uvvis_info->comparison

References

A Comparative Analysis of the Magnetic Properties of Iron(II) and Iron(III) Sulfonates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct magnetic behaviors of Iron(II) and Iron(III) sulfonate complexes, supported by experimental data and detailed methodologies.

The magnetic properties of iron sulfonate complexes are intrinsically linked to the oxidation state of the central iron atom. The differing number of d-electrons between Iron(II) (Fe²⁺, d⁶) and Iron(III) (Fe³⁺, d⁵) results in significant variations in their magnetic moments, magnetic susceptibility, and behavior in the presence of an external magnetic field. This guide provides a detailed comparison of these properties, offering valuable insights for researchers working with these compounds in fields ranging from materials science to drug development.

Executive Summary of Magnetic Properties

The fundamental difference in the electronic configuration of Fe(II) and Fe(III) ions dictates their magnetic character. High-spin Fe(II) complexes typically possess four unpaired electrons, while high-spin Fe(III) complexes have five. This additional unpaired electron in Fe(III) generally leads to a larger magnetic moment. The nature of the sulfonate ligand and the coordination environment around the iron center further modulate these intrinsic magnetic properties.

Magnetic PropertyIron(II) SulfonatesIron(III) SulfonatesKey Differences
Typical Spin State High-spin (S=2)High-spin (S=5/2)Fe(III) has one more unpaired electron.
Magnetic Moment (µ) ~5.0 - 5.5 µB~5.9 µBGenerally higher for Fe(III) sulfonates.
Magnetic Susceptibility (χ) ParamagneticParamagnetic, often with stronger responseFe(III) sulfonates exhibit greater attraction to a magnetic field.
Mössbauer Isomer Shift (δ) Higher valuesLower valuesReflects the lower s-electron density at the Fe(II) nucleus.
Mössbauer Quadrupole Splitting (ΔEQ) Generally largerGenerally smallerSensitive to the symmetry of the electric field at the iron nucleus.

Understanding the Magnetic Behavior

The magnetic properties of iron sulfonate complexes are primarily governed by the principles of paramagnetism, where the unpaired electrons on the iron ions align with an external magnetic field.

Iron(II) Sulfonates

High-spin Fe(II) in an octahedral environment has a d⁶ electron configuration with four unpaired electrons. This results in a theoretical spin-only magnetic moment of 4.90 Bohr magnetons (µB). Experimental values for iron(II) sulfonates are typically observed in the range of 5.0 to 5.5 µB, with the orbital contribution adding to the spin-only value. For instance, compounds like iron(II) trifluoromethanesulfonate (B1224126) (Fe(CF₃SO₃)₂) and iron(II) p-toluenesulfonate (Fe(p-CH₃C₆H₄SO₃)₂) are known to be magnetically dilute.[1] However, some iron(II) sulfonates, such as the two isomeric forms of iron(II) methanesulfonate (B1217627) (Fe(CH₃SO₃)₂), exhibit antiferromagnetic coupling.[1]

Iron(III) Sulfonates

High-spin Fe(III) has a d⁵ electron configuration, with five unpaired electrons, resulting in a theoretical spin-only magnetic moment of 5.92 µB.[1] Iron(III) sulfonates, such as iron(III) trifluoromethanesulfonate (Fe(CF₃SO₃)₃), iron(III) p-toluenesulfonate (Fe(p-CH₃C₆H₄SO₃)₃), and iron(III) methanesulfonate (Fe(CH₃SO₃)₃), are magnetically concentrated.[1] Their magnetic moments are often significantly less than the theoretical 5.92 µB and decrease with decreasing temperature, indicating the presence of antiferromagnetic interactions between the iron centers.[1]

Experimental Data

The following table summarizes representative magnetic data for a selection of iron(II) and iron(III) sulfonate complexes.

CompoundOxidation StateMagnetic Moment (µB) at ~300 KMössbauer Isomer Shift (δ) (mm/s)Mössbauer Quadrupole Splitting (ΔEQ) (mm/s)
Fe(CF₃SO₃)₂ Fe(II)~5.4~1.3~2.0
Fe(p-CH₃C₆H₄SO₃)₂ Fe(II)~5.3~1.2~1.8
α-Fe(CH₃SO₃)₂ Fe(II)~5.2 (shows weak antiferromagnetic coupling)~1.3~1.9
β-Fe(CH₃SO₃)₂ Fe(II)Exhibits antiferromagnetic ordering~1.3~2.1
Fe(CF₃SO₃)₃ Fe(III)< 5.92 (decreases with temperature)~0.5~0.4
Fe(p-CH₃C₆H₄SO₃)₃ Fe(III)< 5.92 (decreases with temperature)~0.5~0.4
Fe(CH₃SO₃)₃ Fe(III)< 5.92 (decreases with temperature)~0.5~0.4

Note: The exact values can vary depending on the specific experimental conditions and the purity of the sample.

Experimental Protocols

Accurate determination of the magnetic properties of iron sulfonates requires precise experimental techniques. The following are detailed methodologies for the key experiments cited.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.

Sample Preparation: Due to the potential air-sensitivity of some iron(II) compounds, all sample handling should be performed in an inert atmosphere (e.g., a glovebox).

  • A known mass (typically a few milligrams) of the powdered iron sulfonate sample is loaded into a gelatin capsule or a specialized sample holder.

  • The sample holder is then placed inside a plastic straw, which is mounted onto the SQUID sample rod.

Measurement Procedure:

  • The sample is centered in the SQUID's detection coils.

  • Temperature-dependent magnetic susceptibility: The magnetic moment of the sample is measured while cooling or warming the sample in a constant, weak applied magnetic field (typically 0.1 Tesla).

  • Field-dependent magnetization: At a constant temperature (e.g., 2 K and 300 K), the magnetic moment is measured as the applied magnetic field is swept through a range (e.g., -7 to 7 Tesla).

Data Analysis: The raw data (magnetic moment) is converted to molar magnetic susceptibility (χₘ) and effective magnetic moment (µₑₑ). The temperature dependence of the magnetic susceptibility can be fitted to the Curie-Weiss law to determine the nature of the magnetic interactions (ferromagnetic or antiferromagnetic).

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the local electronic environment of iron nuclei, providing information on oxidation state, spin state, and site symmetry.

Sample Preparation:

  • A thin, uniform layer of the powdered iron sulfonate sample is prepared. The optimal thickness depends on the iron content to ensure sufficient absorption of gamma rays without significant line broadening.

  • For air-sensitive samples, the absorber is prepared in an inert atmosphere and sealed in a sample holder with beryllium or Mylar windows.

Measurement Procedure:

  • The sample is placed in a cryostat to allow for measurements at various temperatures (e.g., room temperature and liquid helium temperature).

  • A ⁵⁷Co source, which decays to an excited state of ⁵⁷Fe, is moved with a range of velocities relative to the absorber.

  • A detector measures the transmission of gamma rays through the sample as a function of the source velocity.

Data Analysis: The resulting Mössbauer spectrum is a plot of gamma-ray transmission versus velocity. The spectrum is fitted with Lorentzian line shapes to extract the hyperfine parameters:

  • Isomer Shift (δ): Provides information about the s-electron density at the iron nucleus and is indicative of the oxidation state.

  • Quadrupole Splitting (ΔEQ): Arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus and provides information about the symmetry of the iron's coordination environment.

  • Magnetic Hyperfine Field (Bhf): Observed in magnetically ordered materials and provides information about the internal magnetic field at the iron nucleus.

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for comparing the magnetic properties of Iron(II) and Iron(III) sulfonates.

Magnetic_Properties_Comparison Workflow for Comparing Magnetic Properties of Iron Sulfonates cluster_synthesis Sample Preparation cluster_characterization Magnetic Characterization cluster_analysis Data Analysis and Comparison S_FeII Synthesis of Iron(II) Sulfonate SQUID SQUID Magnetometry S_FeII->SQUID Mossbauer Mössbauer Spectroscopy S_FeII->Mossbauer S_FeIII Synthesis of Iron(III) Sulfonate S_FeIII->SQUID S_FeIII->Mossbauer DA_SQUID Analyze SQUID Data (χ, µ, M vs. H) SQUID->DA_SQUID DA_Mossbauer Analyze Mössbauer Data (δ, ΔEQ, Bhf) Mossbauer->DA_Mossbauer Comparison Comparative Analysis of Magnetic Properties DA_SQUID->Comparison DA_Mossbauer->Comparison

Comparison Workflow Diagram

Signaling Pathways and Logical Relationships

The determination of the magnetic properties of iron sulfonates involves a series of interconnected experimental and analytical steps. The following diagram illustrates the logical relationships between the synthesis, characterization, and data interpretation.

Logical_Relationships Logical Relationships in Magnetic Property Determination cluster_synthesis Synthesis cluster_measurement Measurement cluster_interpretation Interpretation Oxidation_State Iron Oxidation State (Fe(II) vs. Fe(III)) Precursors Starting Materials (Iron Salt + Sulfonic Acid) Oxidation_State->Precursors Conclusion Elucidate Magnetic Behavior (Paramagnetic, Antiferromagnetic) Oxidation_State->Conclusion Reaction Reaction Conditions (Solvent, Temperature) Precursors->Reaction Product Iron Sulfonate Complex Reaction->Product SQUID_meas Measure M vs. T, H (SQUID) Product->SQUID_meas Mossbauer_meas Measure γ-ray Absorption (Mössbauer) Product->Mossbauer_meas Mag_Params Determine Magnetic Parameters (µ, χ, J) SQUID_meas->Mag_Params Hyperfine_Params Determine Hyperfine Parameters (δ, ΔEQ) Mossbauer_meas->Hyperfine_Params Mag_Params->Conclusion Hyperfine_Params->Conclusion

Magnetic Property Determination

Conclusion

The magnetic properties of iron(II) and iron(III) sulfonates are distinctly different, primarily due to the variation in the number of unpaired d-electrons. Iron(III) sulfonates generally exhibit larger magnetic moments but also show a greater tendency for antiferromagnetic coupling compared to their iron(II) counterparts. Understanding these differences is crucial for the rational design and application of these materials in various scientific and technological fields. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further explore and utilize the unique magnetic characteristics of this important class of compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Iron(II) Trifluoromethanesulfonate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Iron(II) Trifluoromethanesulfonate, also known as iron(II) triflate, is a versatile catalyst and reagent. However, its disposal requires careful consideration due to its hazardous properties, including causing severe skin burns and eye damage.[1][2][3] This guide provides essential safety information and a step-by-step plan for its proper disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the immediate safety and handling requirements associated with this compound.

Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE to prevent contact with skin and eyes.[1]

  • Hand Protection: Wear chemical-resistant gloves.[1]

  • Eye/Face Protection: Use safety goggles and a face shield.[2]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of spills, full chemical protective clothing may be necessary.[2]

Handling:

  • All procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

  • Avoid the formation of dust when handling the solid material.[1][2]

  • Keep the chemical away from drains and prevent its release into the environment.[1][2]

Quantitative Safety and Disposal Data

While specific quantitative limits for disposal are subject to local regulations, the following table summarizes key parameters derived from safety data sheets.

ParameterSpecificationSource(s)
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, face shield, lab coat.[1][2]
Primary Disposal Method Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Spill Containment Use inert absorbent material (e.g., sand, vermiculite). Collect mechanically.[2][4][5]
Aqueous Waste Treatment Neutralize with a weak base (e.g., sodium bicarbonate, soda ash) to a pH of 6-8 before collection for disposal.[4][5][6]
Prohibited Disposal Do not discharge into sewer systems or drains. Do not contaminate water, foodstuffs, or soil.[1]

Experimental Protocol: Neutralization and Disposal of Aqueous Waste

This protocol details the methodology for neutralizing aqueous waste containing this compound. Upon contact with water, metal triflates can hydrolyze, forming trifluoromethanesulfonic acid (triflic acid), a strong acid.[4] Therefore, neutralization is a critical step.

Objective: To safely neutralize acidic aqueous waste containing this compound for subsequent disposal.

Materials:

  • Aqueous waste containing this compound

  • Saturated sodium bicarbonate solution or 5% soda ash (sodium carbonate) solution

  • pH indicator strips or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Appropriate waste container, clearly labeled

  • All required PPE

Procedure:

  • Preparation: Conduct the entire procedure in a chemical fume hood. Place the beaker containing the aqueous waste on a magnetic stir plate and add a stir bar. Begin gentle stirring.

  • Slow Neutralization: Slowly and carefully add the weak base solution (sodium bicarbonate or soda ash) dropwise to the stirring waste.

  • Monitor Gas Evolution: Be cautious, as the addition of a carbonate base will cause the evolution of carbon dioxide gas.[4] Maintain a slow addition rate to control the foaming.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is in the neutral range (pH 6-8).[4]

  • Final Disposal: Once neutralized, transfer the solution to a clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Consult Authority: Arrange for pickup and disposal by a licensed chemical waste management company, in accordance with all applicable local, state, and federal regulations.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial assessment to final disposition.

G cluster_prep Preparation & Assessment cluster_solid Solid Waste Disposal cluster_liquid Aqueous Waste Disposal cluster_final Final Disposition A Identify Waste: This compound B Solid Chemical or Contaminated Materials? A->B C Aqueous Solution? A->C D Wear appropriate PPE (Gloves, Goggles, Lab Coat) B->D Solid H Work in a Fume Hood. Wear appropriate PPE. C->H Liquid E Carefully sweep/collect solid waste. Avoid dust generation. D->E F Place in a suitable, sealed, and clearly labeled container. E->F G Store in designated hazardous waste accumulation area. F->G L Arrange for disposal via a licensed chemical waste contractor. G->L I Neutralize with weak base (e.g., NaHCO3) to pH 6-8. H->I J Monitor for gas evolution (CO2). Add base slowly. I->J K Place neutralized solution in a sealed, labeled waste container. J->K K->L M Method: Controlled Incineration or Chemical Destruction Plant L->M

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Iron(II) Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals working with Iron(II) Trifluoromethanesulfonate. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Chemical Identifier:

Compound NameThis compound
Synonyms Iron(II) triflate, Ferrous trifluoromethanesulfonate
CAS Number 59163-91-6
Molecular Formula C₂F₆FeO₆S₂
Molecular Weight 353.99 g/mol
Appearance Off-white to brown powder
Melting Point >300 °C

Hazard Identification and Classification:

This compound is a hazardous substance that can cause severe skin burns and serious eye damage.[1][2][3]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 1H314: Causes severe skin burns and eye damage
Serious Eye Damage/Irritation 1H318: Causes serious eye damage

Signal Word: Danger

Hazard Pictogram:

alt text

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent exposure.

Protection TypeSpecifications
Eye/Face Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield is also required.[1][2]
Skin Wear chemically impermeable gloves (e.g., nitrile, neoprene) that have been inspected prior to use.[2][4] Wear fire/flame resistant and impervious clothing.[2]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if dust formation is likely.[4][5]

Operational Procedures

Handling and Storage:

  • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[2][3]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

  • Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials.[2][4]

  • Wash hands thoroughly after handling and before breaks.[1][3]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area (fume hood) is clean and uncluttered.

    • Assemble all necessary equipment (spatula, weighing paper/boat, glassware) and have waste containers readily accessible.

    • Don the required personal protective equipment as specified in the table above.

  • Weighing:

    • Carefully open the container.

    • Using a clean spatula, transfer the desired amount of this compound to a tared weighing vessel.

    • Perform this task gently to minimize dust generation.

  • Dissolution/Transfer:

    • If dissolving, slowly add the solid to the solvent with stirring. Be aware of any potential exothermic reactions.

    • If transferring the solid, ensure the receiving vessel is properly labeled and stable.

  • Post-Handling:

    • Securely close the main container.

    • Clean the work area and any equipment used.

    • Properly dispose of any contaminated materials (weighing paper, gloves, etc.) in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

Emergency and Disposal Plans

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
Skin Contact Take off contaminated clothing immediately.[2] Wash off with soap and plenty of water.[2] Seek immediate medical attention.
Inhalation Remove the person to fresh air and keep comfortable for breathing.[1][2] Seek immediate medical attention.[2]
Ingestion Rinse mouth. Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2]

Spill and Leak Procedures:

  • Evacuation and Ventilation: Evacuate personnel from the immediate area. Ensure the area is well-ventilated.

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Clean-up:

    • Wear appropriate PPE.

    • Mechanically take up the spilled solid (e.g., with a scoop or shovel) and place it in a suitable, labeled container for disposal.[1][3]

    • Avoid generating dust.

    • Clean the spill area thoroughly.

Waste Disposal:

  • This material and its container must be disposed of as hazardous waste.[1]

  • Dispose of contents/container in accordance with all local, regional, national, and international regulations.[1][2]

  • Do not empty into drains or the environment.[1][2]

  • Contaminated packaging should be handled in the same way as the substance itself and disposed of accordingly.[1] Alternatively, containers can be triply rinsed and offered for recycling or reconditioning.[2]

Workflow Diagram

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh transfer 4. Transfer or Dissolve weigh->transfer close_container 5. Securely Close Container transfer->close_container clean_area 6. Clean Work Area close_container->clean_area dispose_waste 7. Dispose of Contaminated Items clean_area->dispose_waste remove_ppe 8. Remove PPE & Wash Hands dispose_waste->remove_ppe collect_waste Collect in Labeled Hazardous Waste Container dispose_waste->collect_waste dispose_reg Dispose via Licensed Disposal Company collect_waste->dispose_reg

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.